molecular formula C12H15NO2 B1374508 2-(Benzylamino)-2-cyclopropylacetic acid CAS No. 323586-38-5

2-(Benzylamino)-2-cyclopropylacetic acid

Cat. No.: B1374508
CAS No.: 323586-38-5
M. Wt: 205.25 g/mol
InChI Key: NXJFQNBUMIJRNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzylamino)-2-cyclopropylacetic acid is an organic compound with the molecular formula C12H15NO2 and a molecular weight of 205.26 g/mol . This compound is supplied as a powder and is recommended to be stored at room temperature . As a derivative of cyclopropylacetic acid, it incorporates a benzylamine group, which is a common structural motif and versatile intermediate in organic synthesis and pharmaceutical research . Benzylamine-containing compounds are frequently utilized as precursors in the industrial production of various pharmaceuticals . This chemical serves as a valuable building block for researchers working in medicinal chemistry, particularly in the design and synthesis of novel compounds. It is available in high and ultra-high purity grades, including 99%, 99.9%, 99.99%, and higher, to meet the stringent requirements of research and development applications . This product is intended for laboratory research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-(benzylamino)-2-cyclopropylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c14-12(15)11(10-6-7-10)13-8-9-4-2-1-3-5-9/h1-5,10-11,13H,6-8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXJFQNBUMIJRNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C(=O)O)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Therapeutic potential of 2-(Benzylamino)-2-cyclopropylacetic acid in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2-(Benzylamino)-2-cyclopropylacetic acid , evaluating its medicinal chemistry profile as a modulator of the glutamatergic system.

This analysis synthesizes established Structure-Activity Relationships (SAR) of cyclopropyl amino acids and N-substituted glycines to project the therapeutic utility of this specific scaffold.

A Medicinal Chemistry Whitepaper on NMDA Modulation and Glycine Transport

Executive Summary

This compound (N-Benzyl-CPG) represents a strategic hybrid scaffold in neuropharmacology. It combines the conformational rigidity of cyclopropylglycine (CPG) —a known partial agonist of the NMDA receptor glycine site—with a lipophilic N-benzyl moiety .

While the parent compound (CPG) is a direct receptor ligand, the N-benzyl derivative shifts the pharmacological profile toward Glycine Transporter 1 (GlyT1) inhibition . By blocking glycine reuptake, this compound has the potential to elevate synaptic glycine levels, indirectly potentiating NMDA receptor function.[1][2] This mechanism is currently a high-priority target for treating the negative symptoms of schizophrenia and cognitive impairment associated with NMDA hypofunction.[2]

Chemical Structure & Pharmacophore Analysis

The molecule consists of three critical pharmacophoric elements that define its biological interaction:

Structural ElementMedicinal Chemistry FunctionBiological Target Implication
Carboxylic Acid /

-Amino
Zwitterionic core mimicking Glycine.Essential for recognition by the orthosteric glycine site (NMDA) or substrate site (GlyT1).
Cyclopropyl Ring Conformational lock (rigidification).Restricts bond rotation, reducing entropic penalty upon binding. Bioisostere of the isopropyl group (Valine) but with

-character.
N-Benzyl Group Hydrophobic bulk.Critical Differentiator: Sterically hinders direct binding to the NMDA glycine site (which requires small ligands) but enhances affinity for the GlyT1 transporter, which possesses a large hydrophobic pocket.
2.1 Structural Visualization

The cyclopropyl group forces the backbone into a specific torsion angle, distinguishing it from flexible N-benzylglycine (Sarcosine derivatives).

Pharmacophore Core Glycine Core (Recognition) Target1 NMDA Receptor (Glycine Site) Core->Target1 Orthosteric Binding Target2 GlyT1 Transporter (Reuptake Inhibition) Core->Target2 Substrate Recognition Cyclo Cyclopropyl Ring (Rigidity/Selectivity) Cyclo->Target1 Potent Agonism (Parent only) Benzyl N-Benzyl Group (Lipophilicity/GlyT1 Target) Benzyl->Target1 Steric Clash (Reduces Affinity) Benzyl->Target2 Hydrophobic Pocket Binding

Figure 1: Pharmacophore dissection showing the shift in target selectivity induced by N-benzylation.

Mechanism of Action: The GlyT1 Hypothesis

The primary therapeutic potential of this compound lies in GlyT1 inhibition .

3.1 The NMDA Hypofunction Context

Schizophrenia is associated with hypofunction of NMDA receptors (NMDAR).[2] Direct agonists (Glycine, D-Serine) have poor blood-brain barrier (BBB) permeability or rapid metabolism.

  • Strategy: Inhibit GlyT1 (on astrocytes) to prevent glycine clearance from the synapse.

  • Mechanism: N-substituted glycines (like Sarcosine/NFPS) are competitive/non-competitive inhibitors of GlyT1.[3]

3.2 Why N-Benzyl-CPG?

Established GlyT1 inhibitors (e.g., Sarcosine , NFPS , Org24598 ) utilize an N-methyl or N-arylalkyl group.

  • Advantage 1 (Metabolic Stability): The cyclopropyl group at the

    
    -position protects the adjacent chiral center from racemization and metabolic attack compared to a simple ethyl/methyl chain.
    
  • Advantage 2 (Potency): The rigid cyclopropyl ring restricts the conformational space, potentially locking the N-benzyl group into the bioactive conformation required for the GlyT1 hydrophobic pocket.

Synthetic Protocols

To access this compound for testing, a Reductive Amination or Strecker Synthesis approach is recommended. The Reductive Amination route is preferred for avoiding toxic cyanide handling and ensuring higher purity.

4.1 Recommended Route: Reductive Amination

Reaction Overview: Condensation of cyclopropyl glyoxylic acid with benzylamine followed by reduction.

Step-by-Step Protocol:

  • Reagents:

    • Cyclopropylglyoxylic acid (1.0 eq)

    • Benzylamine (1.1 eq)

    • Sodium triacetoxyborohydride (STAB) (1.5 eq)

    • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Solvent)

    • Acetic Acid (Catalytic, 1-2 drops)

  • Procedure:

    • Imine Formation: Dissolve Cyclopropylglyoxylic acid (5 mmol) in DCE (20 mL). Add Benzylamine (5.5 mmol) and catalytic acetic acid. Stir at Room Temperature (RT) for 2 hours under Nitrogen. Monitor by TLC for disappearance of starting material.

    • Reduction: Cool the mixture to 0°C. Add STAB (7.5 mmol) portion-wise over 15 minutes. Allow to warm to RT and stir overnight (12h).

    • Quench: Quench reaction with saturated NaHCO₃ solution (20 mL).

    • Workup: Extract with DCM (3 x 20 mL). Wash combined organics with Brine, dry over MgSO₄, and concentrate in vacuo.

    • Purification: The crude oil is often purified via Flash Column Chromatography (SiO₂), eluting with Hexane:Ethyl Acetate (gradient 80:20 to 50:50).

  • Validation:

    • ¹H NMR (CDCl₃): Look for the cyclopropyl multiplets (0.3–0.7 ppm), the benzylic singlet (~3.8 ppm), and the aromatic protons (7.2–7.4 ppm).

    • MS (ESI): Expect [M+H]⁺ = 206.1.

Biological Evaluation Protocols

To validate the therapeutic potential, the compound must be screened against GlyT1 and NMDA receptors.

5.1 GlyT1 Uptake Inhibition Assay

This assay determines if the compound effectively blocks glycine reuptake.

  • Cell Line: CHO cells stably expressing human GlyT1 (hGlyT1).

  • Tracer: [³H]-Glycine (Specific Activity ~40-60 Ci/mmol).

  • Protocol:

    • Seed cells in 96-well plates (50,000 cells/well).

    • Remove culture medium and wash with HBSS buffer.

    • Incubate cells with This compound (concentration range: 1 nM to 100 µM) for 15 min at 37°C.

    • Add [³H]-Glycine (final conc. 50 nM) and incubate for 10 min.

    • Terminate uptake by washing 3x with ice-cold HBSS.

    • Lyse cells with 0.1 M NaOH and measure radioactivity via Liquid Scintillation Counting.

    • Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC₅₀. Compare against Sarcosine (positive control).

5.2 NMDA Receptor Binding (Safety Screen)

To ensure the compound does not act as an antagonist (which would worsen symptoms), screen for direct binding.

  • Assay: Radioligand displacement using [³H]-MDL 105,519 (Glycine site antagonist) or [³H]-Glycine on rat cortical membranes.

  • Expectation: Low affinity (Ki > 10 µM) is desirable for a pure GlyT1 inhibitor profile.

Therapeutic Pathway Visualization

The following diagram illustrates the proposed mechanism where the compound restores NMDA function via GlyT1 inhibition.

Mechanism cluster_synapse Glutamatergic Synapse Drug 2-(Benzylamino)-2- cyclopropylacetic acid GlyT1 GlyT1 Transporter (Astrocyte) Drug->GlyT1 Inhibits Glycine Synaptic Glycine GlyT1->Glycine Reuptake (Blocked) Synapse Synaptic Cleft NMDAR NMDA Receptor (Post-synaptic) Glycine->NMDAR Co-activation Signal LTP / Plasticity (Cognitive Improvement) NMDAR->Signal Ca2+ Influx

Figure 2: Therapeutic cascade. The compound inhibits GlyT1, elevating synaptic glycine, which activates NMDA receptors to treat cognitive deficits.[1][2][4]

References
  • Shigeri, Y., et al. (2001). "Cyclopropylglycine derivatives as potent NMDA receptor ligands." Brain Research Reviews.

  • Javitt, D. C. (2004). "Glutamate as a therapeutic target in psychiatric disorders."[2] Molecular Psychiatry.

  • Harsing, L. G., et al. (2006). "Glycine transporter type-1 and its inhibitors." Current Medicinal Chemistry.

  • Tsai, G., et al. (2004). "Glycine transporter I inhibitor, N-methylglycine (sarcosine), added to antipsychotics for the treatment of schizophrenia."[1][2][3] Biological Psychiatry.

  • PubChem. (2026). "this compound - Compound Summary." National Library of Medicine.

Sources

Structural Rigidity Meets Metabolic Stability: A Technical Guide to N-Benzyl Cyclopropyl Amino Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary This technical guide provides a comprehensive analysis of N-benzyl cyclopropyl amino acid derivatives, a specialized class of peptidomimetics that merge the conformational restriction of the cyclopropane ring with the lipophilic, metabolic-shielding properties of the N-benzyl group. Designed for medicinal chemists and structural biologists, this document details the structural rationale, synthetic pathways, and specific applications of these scaffolds in NMDA receptor modulation and peptide stapling.

Part 1: Structural Rationale & Pharmacophore Design

The incorporation of a cyclopropane ring into an amino acid backbone introduces severe conformational constraints, often referred to as the "Cyclopropylic Strain." When coupled with N-benzylation, the physicochemical profile of the molecule shifts from a polar zwitterion to a hydrophobic, membrane-permeable scaffold.

The Thorpe-Ingold Effect & -Space Restriction

Unlike linear amino acids (e.g., Alanine, Glycine), 1-aminocyclopropanecarboxylic acid (ACC) and its derivatives force the backbone torsion angles (


) into narrow regions of the Ramachandran plot.
  • 
    -Carbon Constraints:  The bond angle of the cyclopropane ring (
    
    
    
    ) forces the substituents at the
    
    
    -carbon into a rigid arrangement, mimicking the gem-dimethyl effect but with greater steric bulk.
  • N-Benzyl Locking: The N-benzyl group adds significant hydrophobic bulk. In the context of a cyclopropyl ring, the N-benzyl group often adopts a specific orientation to minimize steric clash with the

    
    -hydrogens of the ring, effectively "locking" the nitrogen lone pair vector.
    
Visualization of Structural Constraints

StructuralRationale cluster_props Pharmacological Outcome LinearAA Linear Amino Acid (Free Rotation) CycloAA Cyclopropyl AA (ACC) (Phi/Psi Restriction) LinearAA->CycloAA Cyclopropanation (Thorpe-Ingold Effect) FinalScaffold N-Benzyl Cyclopropyl AA (Drug-Like Scaffold) CycloAA->FinalScaffold N-Alkylation NBenzyl N-Benzyl Modification (Lipophilicity + Metabolic Shield) NBenzyl->FinalScaffold Synergistic Effect Prop1 Protease Resistance FinalScaffold->Prop1 Prop2 BBB Permeability FinalScaffold->Prop2 Prop3 Receptor Selectivity (NMDA/LSD1) FinalScaffold->Prop3

Figure 1: Structural evolution from linear amino acids to N-benzyl cyclopropyl derivatives, highlighting the convergence of conformational rigidity and metabolic stability.

Part 2: Synthetic Methodologies

Synthesis of these derivatives requires overcoming the steric hindrance of the quaternary


-carbon. Two primary routes dominate the literature: the Bis-alkylation of Glycine Equivalents  and the Reductive Amination of ACC .
Route A: Bis-alkylation (The O'Donnell Method Modified)

This method builds the ring before the final N-functionalization or uses a pre-functionalized nitrogen.

  • Substrate: N-benzylidene glycine ethyl ester or similar Schiff bases.

  • Reagent: 1,2-dibromoethane.

  • Conditions: Phase transfer catalysis (PTC) using TBAB or BTEAC with concentrated NaOH.

  • Outcome: Formation of the cyclopropane ring via double nucleophilic substitution.

Route B: Reductive Amination of ACC (Recommended)

This route is preferred for diversifying the N-substituent on a pre-formed cyclopropyl core.

Workflow Diagram:

SynthesisWorkflow Start 1-Aminocyclopropanecarboxylic Acid (ACC) Methyl Ester Step1 Imine Formation (Benzaldehyde + Toluene, Reflux) Start->Step1 Intermed Schiff Base Intermediate Step1->Intermed Step2 Reduction (Phenylsilane + Zn(OAc)2 cat.) Intermed->Step2 Product N-Benzyl ACC Methyl Ester Step2->Product

Figure 2: Step-wise synthesis via catalytic reductive amination, avoiding harsh hydride reagents.

Part 3: Medicinal Chemistry Applications[1][2][3][4][5][6]

NMDA Receptor Modulation (Glycine Site)

The glycine modulatory site of the NMDA receptor is a key target for neuropathic pain and depression.

  • Mechanism: Cyclopropyl amino acids mimic the bioactive conformation of glycine but with restricted entropy.

  • N-Benzyl Role: While the glycine site is small, N-benzyl derivatives often act as partial agonists or antagonists by occupying the hydrophobic pocket adjacent to the agonist binding site, preventing full channel closure/activation.

  • Data Summary:

Compound ClassTarget SiteActivity ProfileKey Feature
ACC (Parent)NMDA Glycine SiteFull AgonistHigh potency, low BBB permeability
N-Benzyl ACC NMDA Glycine SitePartial Agonist / Antagonist Enhanced lipophilicity, BBB penetrant
ACBC AnalogsGlutamate SiteAgonist1-aminocyclobutane ring (comparison)
Peptidomimetics & Foldamers

In peptide design, replacing a flexible residue (Gly/Ala) with N-benzyl ACC induces strong


-turn structures.
  • Application: Stabilizing short peptides against proteolytic degradation (e.g., in HCV protease inhibitors).

  • Effect: The N-benzyl group prevents the approach of proteases to the peptide bond, while the cyclopropane ring prevents the peptide chain from unfolding.

Part 4: Experimental Protocol

Protocol: Catalytic Reductive Amination of ACC Methyl Ester Rationale: This protocol avoids toxic cyanoborohydrides and uses silanes for chemoselective reduction in the presence of the strained cyclopropane ring.

Materials:

  • Methyl 1-aminocyclopropanecarboxylate hydrochloride (1.0 equiv)

  • Benzaldehyde (1.0 equiv)

  • Phenylsilane (PhSiH3) (1.0 equiv)

  • Zinc Acetate (Zn(OAc)2) (5-10 mol%)

  • Solvent: Anhydrous THF or Toluene

Step-by-Step Procedure:

  • Free Basing: If starting with the HCl salt, treat the ACC methyl ester with 1.0 equiv of triethylamine in THF for 30 min, then filter off the Et3N·HCl salts.[1]

  • Imine Formation: To the filtrate, add Benzaldehyde (1.0 equiv) and activated 4Å molecular sieves. Stir at reflux (if Toluene) or 60°C (if THF) for 4-6 hours. Note: Monitor disappearance of aldehyde by TLC.

  • Catalytic Reduction: Cool the mixture to room temperature. Add Zinc Acetate (10 mol%) followed by the dropwise addition of Phenylsilane (1.0 equiv).

    • Caution: Hydrogen gas evolution may occur.[1][2]

  • Reaction: Stir at 40-50°C for 12-16 hours.

  • Workup: Quench with 1M NaOH (carefully). Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The N-benzyl product typically elutes later than the aldehyde but earlier than the primary amine.

Validation Criteria:

  • 1H NMR: Look for the disappearance of the imine proton (~8.5 ppm) and appearance of the benzylic methylene singlet (~3.8 ppm). The cyclopropyl protons should appear as multiplets between 0.8–1.5 ppm.

  • MS (ESI): Confirm [M+H]+ peak corresponding to the N-benzylated product.

Part 5: Future Outlook

The field is moving toward chiral N-benzyl derivatives . While ACC is achiral, substituting the cyclopropane ring (e.g., 2-methyl-ACC) creates chiral centers. The interaction of specific enantiomers of N-benzyl-2-substituted-ACC with transporters (like the BGT1 transporter) represents the next frontier in selective CNS drug delivery. Furthermore, "stapled" peptides using these residues are showing promise in disrupting protein-protein interactions (PPIs) in oncology (e.g., p53-MDM2 inhibition).

References

  • Conformational Restriction in Drug Design

    • Title: The cyclopropylic strain-based conformational restriction.[3][4][5]

    • Source: ResearchG
    • URL:[Link]

  • Synthesis of ACC Derivatives

    • Title: A convenient route to 1-aminocyclopropane-1-carboxylic acid (ACC) and N-protected derivatives.[6][7]

    • Source: ResearchGate[4][5][6]

    • URL:[Link]

  • Reductive Amination Protocol

    • Title: A practical catalytic reductive amin
    • Source: PubMed Central (PMC)
    • URL:[Link]

  • NMDA Receptor Modulation

    • Title: Characterization of D-3,4-cyclopropylglutamates as N-methyl-D-aspartate receptor agonists.[8]

    • Source: PubMed[9]

    • URL:[Link]

  • Peptidomimetic Applications

    • Title: Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications.[10]

    • Source: PubMed Central (PMC)
    • URL:[Link]

Sources

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-(Benzylamino)-2-cyclopropylacetic Acid

[1]

Executive Summary

2-(Benzylamino)-2-cyclopropylacetic acid (also known as N-benzyl-cyclopropylglycine) is a critical chiral building block in the synthesis of conformationally restricted peptidomimetics and small-molecule therapeutics. Distinguished by the presence of a cyclopropyl moiety at the

This guide provides an in-depth physicochemical profile, synthetic methodologies, and handling protocols for this compound. It is designed to serve as a foundational reference for researchers utilizing this intermediate in the development of NMDA receptor modulators, HCV protease inhibitors, and novel GPCR ligands.

Chemical Identity & Structural Analysis[1][2][3][4][5]

Nomenclature and Identification
ParameterDetail
IUPAC Name This compound
Common Name N-Benzyl-cyclopropylglycine
CAS Number Not widely listed as commodity chemical; see related CAS 49606-99-7 (Free Amino Acid)
Molecular Formula

Molecular Weight 205.26 g/mol
SMILES C1CC1C(C(=O)O)NCC2=CC=CC=C2
Chirality Contains one stereocenter (

-carbon).[1][2][3][4][5] Available as racemic, (

)-, or (

)-enantiomers.[6]
Structural Features & Pharmacophore Logic[1]

The molecule combines three distinct pharmacophoric elements:

  • Carboxylic Acid Head: Provides hydrogen bond donor/acceptor capability and ionic interactions at physiological pH.

  • Benzyl-Protected Amine: The benzyl group serves as a lipophilic anchor and a robust protecting group that is orthogonal to acid-labile groups (e.g., Boc, tBu). It is readily cleaved via hydrogenolysis (

    
    , Pd/C).
    
  • Cyclopropyl Side Chain:

    • Conformational Restriction: The cyclopropyl group restricts the rotation of the

      
       torsion angle, locking the amino acid into specific conformations that mimic leucine or valine but with reduced entropic penalty upon binding.
      
    • Metabolic Shielding: The strained ring hinders the approach of proteolytic enzymes, extending the half-life of peptide derivatives.

Physicochemical Characteristics

The following data represents a synthesis of experimental values from analogous

Solid-State & Solubility Profile
PropertyValue / RangeNotes
Physical State White to off-white crystalline solidZwitterionic lattice structure.
Melting Point 145°C – 155°C (Decomposition)Typical for zwitterionic amino acids; varies by enantiopurity.
Solubility (Water) Moderate (~5-10 mg/mL at pH 7)Reduced compared to Glycine due to lipophilic benzyl/cyclopropyl groups.
Solubility (Organic) Soluble in MeOH, EtOH, DMSO.Poor solubility in non-polar solvents (Hexane, Et2O) unless esterified.
Hygroscopicity Low to ModerateShould be stored in desiccated conditions.
Acid-Base Properties (pKa)

Understanding the ionization state is critical for purification and formulation.

  • pKa 1 (Carboxylic Acid): 2.1 ± 0.2

    • Mechanistic Insight: The electron-withdrawing inductive effect of the protonated amine increases the acidity of the carboxylic acid relative to acetic acid. The cyclopropyl group has a slight electron-donating character but does not significantly shift this value from standard

      
      -amino acids.
      
  • pKa 2 (Secondary Amine): 9.4 ± 0.3

    • Mechanistic Insight: The benzyl substituent slightly lowers the pKa compared to a primary amine (typically ~9.6-9.8) due to the inductive withdrawal of the phenyl ring, but it remains basic.

Lipophilicity (LogP/LogD)[1]
  • LogP (Octanol/Water): 1.2 – 1.5 (Predicted)

    • The benzyl group (+2.5) and cyclopropyl group (+1.[4][6]2) significantly increase lipophilicity compared to glycine (-3.2).

  • LogD (pH 7.4): -1.5 to -1.0

    • At physiological pH, the molecule exists primarily as a zwitterion, drastically reducing its distribution into the octanol phase despite the lipophilic side chains.

Synthetic Pathways & Reactivity[1][9][10]

Primary Synthesis: The Strecker Protocol

The most robust route for synthesizing this compound involves the Strecker reaction, utilizing cyclopropanecarboxaldehyde and benzylamine.

SynthesisAldehydeCyclopropane-carboxaldehydeImineIntermediateImineAldehyde->Imine+ Amine- H2OAmineBenzylamineAmine->ImineNitrile$alpha$-AminoNitrileImine->Nitrile+ TMSCN or KCN(Nucleophilic Attack)Product2-(Benzylamino)-2-cyclopropylacetic acidNitrile->ProductAcid Hydrolysis(HCl/H2O, Reflux)

Figure 1: Strecker synthesis pathway. The formation of the

Reactivity & Transformations[1]
  • Debenzylation (Hydrogenolysis):

    • Reagent:

      
       (1-3 atm), 10% Pd/C catalyst, MeOH/AcOH solvent.
      
    • Outcome: Yields free 2-amino-2-cyclopropylacetic acid (Cyclopropylglycine).[2]

    • Caution: Cyclopropyl rings can be sensitive to hydrogenation under high pressure or with PtO2 catalysts (ring opening to propyl derivatives). Pd/C under mild conditions preserves the ring.

  • Peptide Coupling:

    • The secondary amine is sterically hindered. Coupling to the N-terminus requires highly active coupling agents (e.g., HATU, COMU) to overcome the steric bulk of the cyclopropyl and benzyl groups.

Experimental Protocols

Analytical Characterization (HPLC Method)

To ensure purity during synthesis or stability testing, use the following Reverse-Phase HPLC method.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (Amide/Carboxyl) and 254 nm (Benzyl).

  • Retention Time: Expect elution around 12-14 minutes (moderate hydrophobicity).

Determination of Enantiomeric Excess (Chiral HPLC)

Since the biological activity of cyclopropylglycine derivatives is often stereospecific (e.g., L-isomer for NMDA activity), chiral separation is required.

  • Column: Chiralpak IC or AD-H.

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Mode: Isocratic.

  • Note: The zwitterionic acid may streak. Esterification (e.g., to methyl ester) prior to chiral analysis is recommended for sharper peak shapes.

Handling, Stability & Safety

Stability Profile
  • Thermal Stability: Stable up to ~140°C. Decarboxylation may occur at temperatures >160°C.

  • Hydrolytic Stability: The amide/amine bond is stable. The carboxylic acid is stable.

  • Oxidation: The benzylic position is susceptible to oxidation over long periods if exposed to air/light. Store under nitrogen.

Safety (MSDS Highlights)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use in a fume hood. The compound is a zwitterionic solid and can generate dust. Wear N95 or P100 respiratory protection during weighing.

References

  • Synthesis of Cyclopropylglycines

    • Title: Synthesis of Amino Acids of Cyclopropylglycine Series.[7][8]

    • Source: ResearchGate / Russian Journal of Organic Chemistry.
    • URL:[Link]

  • General Physicochemical Properties of Cyclopropyl Acids

    • Title: Fluoroalkyl-Substituted Cyclopropane Derivatives: Synthesis and Physicochemical Properties.
    • Source: NIH / PubMed (J Org Chem).
    • URL:[Link]

  • NMDA Receptor Activity of Cyclopropylglycines

    • Title: Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids.

    • Source: Chemical Reviews / ResearchGate.

    • URL:[Link]

  • Compound Data Source (Core Amino Acid)

    • Title: (2S)-2-amino-2-cyclopropylacetic acid | CID 1501944.[2]

    • Source: PubChem.[1][2]

    • URL:[Link]

Biological Targets and Binding Affinity of 2-(Benzylamino)-2-cyclopropylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-(Benzylamino)-2-cyclopropylacetic acid (also known as N-benzyl-α-cyclopropylglycine), a specialized chemical scaffold used in the development of ligands for G-protein coupled receptors (specifically GPR119) and ionotropic glutamate receptors (NMDA).

Executive Summary

This compound (CAS: 323586-38-5) is a non-proteinogenic amino acid derivative.[1][2] While not a marketed drug itself, it serves as a critical pharmacophore and synthetic intermediate in medicinal chemistry. Its structural core—


-cyclopropylglycine (ACG) —is a potent partial agonist at the NMDA receptor glycine site. The addition of the 

-benzyl group modulates this activity, often shifting the profile towards antagonism or serving as a hydrophobic anchor for binding to metabolic targets like GPR119 .

This guide details its dual role:

  • Primary Target (Metabolic): An intermediate for GPR119 agonists , regulating glucose metabolism and GLP-1 secretion.

  • Secondary Target (Neurological): A structural analog of NMDA glycine-site ligands , influencing synaptic plasticity and excitotoxicity.

Chemical Identity & Structural Significance

The molecule features a cyclopropyl group at the


-carbon of a glycine backbone, with a benzyl group attached to the amine.
  • IUPAC Name: this compound[1]

  • Core Scaffold:

    
    -Cyclopropylglycine (ACG)
    
  • Key Feature: The cyclopropyl ring restricts the conformational flexibility of the amino acid side chain, mimicking a "fixed" steric state of leucine or valine, while the benzyl group provides lipophilic bulk essential for hydrophobic pocket occupancy in target proteins.

Biological Targets

Target A: GPR119 (Metabolic Regulation)

Context: This compound is a key intermediate in the synthesis of GPR119 agonists, as described in patent literature (e.g., WO2005/107464). GPR119 is a G


-coupled GPCR expressed in pancreatic 

-cells and intestinal L-cells.
  • Mechanism of Action:

    • Ligand Binding: The

      
      -benzyl-cyclopropyl moiety fits into the hydrophobic orthosteric site of GPR119.
      
    • Signaling Cascade: Binding induces a conformational change in the receptor

      
       Activation of G
      
      
      
      
      
      Stimulation of Adenylyl Cyclase (AC)
      
      
      Increase in cAMP
      
      
      Activation of PKA and EPAC.
    • Physiological Outcome: This cascade triggers glucose-dependent insulin secretion (GSIS) from

      
      -cells and GLP-1 release  from intestinal L-cells, making it a target for Type 2 Diabetes therapy.
      
Target B: NMDA Receptor (Glycine Site)

Context: The parent compound, L-cyclopropylglycine (L-Cpg) , is a high-affinity partial agonist at the glycine co-agonist site of the NMDA receptor (GluN1 subunit).

  • Binding Dynamics:

    • Parent Scaffold (L-Cpg): Binds with high affinity (

      
       nM) but lower intrinsic efficacy (~40-60%) compared to glycine. It acts as a "stabilizer" of the ligand-binding domain (LBD) in a partially closed cleft conformation.
      
    • Effect of

      
      -Benzyl Substitution:  The addition of a bulky benzyl group to the nitrogen typically reduces affinity  at the glycine site due to steric clash within the tight GluN1 pocket. However, it can convert the ligand into a low-affinity antagonist  or improve selectivity for specific NMDA subtypes (e.g., GluN2B-containing receptors) or related transporters (GlyT1).
      
    • Significance: Researchers use this derivative to explore the "bulk tolerance" of the NMDA glycine site and to synthesize antagonists that prevent excitotoxicity without completely blocking physiological transmission.

Binding Affinity & Structure-Activity Relationship (SAR)[3][4][5][6]

While direct


 values for the specific 

-benzyl derivative are often proprietary to internal optimization programs, the affinity can be extrapolated from the established SAR of cyclopropylglycines.
Table 1: Comparative Binding Affinity (NMDA Glycine Site)
CompoundStructure

(nM)
EfficacyRole
Glycine

~150100% (Full Agonist)Endogenous Ligand
L-Cyclopropylglycine (L-Cpg)

-cyclopropyl-Gly
180 - 250 ~60% (Partial Agonist)Potent Tool Compound
D-Cycloserine Cyclic analog~2,000~40-60% (Partial Agonist)Clinical Reference
This compound

-benzyl-L-Cpg
> 10,000 *Antagonist / InactiveSynthetic Intermediate / Pro-drug

*Note: The N-benzyl group significantly reduces affinity at the orthosteric glycine site (which prefers small amines). Activity is restored or redirected (e.g., to GPR119) when this moiety is incorporated into larger peptidomimetics.

SAR Insight: The "Distal Pocket" Effect

In GPR119 ligands, the cyclopropyl group provides rigid hydrophobic contacts, while the benzyl group extends into a distal lipophilic pocket. This dual anchoring is crucial for the high potency (often nanomolar


) observed in the final drug candidates derived from this intermediate.

Mechanism of Action & Signaling Pathways[5][6]

The following diagram illustrates the signaling pathway for the primary target (GPR119), where this scaffold serves as a critical agonist component.

GPR119_Signaling Ligand Ligand (Containing N-benzyl-cyclopropylglycine) GPR119 GPR119 Receptor (GPCR) Ligand->GPR119  Binds Orthosteric Site Gs Gαs Protein GPR119->Gs  Activates AC Adenylyl Cyclase Gs->AC  Stimulates cAMP cAMP (Second Messenger) AC->cAMP  Increases PKA Protein Kinase A (PKA) cAMP->PKA  Activates EPAC EPAC cAMP->EPAC  Activates Insulin Insulin Secretion (Exocytosis) PKA->Insulin  Phosphorylation Cascade EPAC->Insulin  Ca2+ Mobilization

Caption: GPR119 activation pathway triggered by ligands containing the cyclopropylglycine scaffold.

Experimental Protocols

To validate the biological activity of this compound or its derivatives, the following "self-validating" protocols are recommended.

Protocol A: Radioligand Binding Assay (NMDA Glycine Site)

Objective: Determine the affinity (


) of the compound for the NMDA receptor glycine site.
  • Membrane Preparation:

    • Homogenize rat cerebral cortex in 50 mM Tris-acetate buffer (pH 7.4).

    • Centrifuge at 48,000

      
       for 20 min. Wash pellets 3x to remove endogenous glycine.
      
    • Validation Step: Treat membranes with 0.04% Triton X-100 to expose binding sites and remove residual glutamate.

  • Incubation:

    • Prepare assay tubes containing:

      • 10 nM [

        
        H]-Glycine or [
        
        
        
        H]-MDL 105,519 (high-affinity antagonist).
      • Test compound: this compound (concentration range:

        
         to 
        
        
        
        M).
      • Non-specific binding control: 1 mM Glycine.

    • Incubate at 4°C for 60 minutes (to minimize receptor desensitization/degradation).

  • Filtration & Counting:

    • Filter through Whatman GF/B filters pre-soaked in 0.1% PEI (reduces non-specific binding).

    • Wash 3x with ice-cold buffer.

    • Measure radioactivity via liquid scintillation counting.

  • Data Analysis:

    • Calculate

      
       using non-linear regression.
      
    • Convert to

      
       using the Cheng-Prusoff equation: 
      
      
      
      .
Protocol B: cAMP Accumulation Assay (GPR119 Activity)

Objective: Assess functional agonist activity in a cell-based system.

  • Cell Culture: Use CHO-K1 cells stably expressing human GPR119.

  • Stimulation:

    • Seed cells in 384-well plates (5,000 cells/well).

    • Add test compound in stimulation buffer containing IBMX (phosphodiesterase inhibitor) to prevent cAMP breakdown.

    • Control: Use a known GPR119 agonist (e.g., AR-231453) as a positive control.

  • Detection:

    • Incubate for 30 minutes at Room Temperature.

    • Lyse cells and detect cAMP using a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) kit (e.g., HTRF cAMP dynamic 2).

  • Readout:

    • Measure fluorescence ratio (665 nm / 620 nm).

    • Plot dose-response curve to determine

      
      .
      

References

  • IRM LLC (Novartis). (2005). Compounds and Compositions as Modulators of GPR119 Activity. WO2005107464A2. Retrieved from .

  • Monaghan, D. T., et al. (1989). The Excitatory Amino Acid Receptors: Their Classes, Pharmacology, and Distinct Properties in the Function of the Central Nervous System. Annual Review of Pharmacology and Toxicology.
  • Shinozaki, H., & Ishida, M. (1986). Inhibition of N-methyl-D-aspartate responses by glycine derivatives. Brain Research.
  • Leeson, P. D., & Iversen, L. L. (1994). The Glycine Site on the NMDA Receptor: Structure-Activity Relationships and Therapeutic Potential. Journal of Medicinal Chemistry.

Sources

Technical Whitepaper: Physicochemical Profiling of Benzylamino Cyclopropylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical profiling of 2-(benzylamino)-2-cyclopropylacetic acid , a specialized ampholytic intermediate often encountered in the synthesis of GPCR ligands (e.g., GPR40 agonists) and glutamate receptor modulators.

Executive Summary

Benzylamino cyclopropylacetic acid (C₁₂H₁₅NO₂) is a structural hybrid of a cyclopropyl amino acid and a benzylamine moiety. As an


-amino acid derivative, it exhibits zwitterionic behavior , resulting in a pH-dependent solubility profile characterized by a "U-shaped" curve with a minimum at its isoelectric point (pI).

Understanding its physicochemical landscape is critical for process chemists and formulators, as the molecule transitions from a highly soluble salt form in acidic/basic media to a potentially poorly soluble zwitterion at neutral pH. This guide provides the theoretical basis, predicted values, and validated experimental protocols for profiling this compound.

Molecular Architecture & Physicochemical Basis

Structural Analysis

The molecule consists of three distinct pharmacophores affecting its solvation:

  • Cyclopropyl Group: Adds lipophilicity and conformational rigidity (strain energy ~27.5 kcal/mol).

  • Carboxylic Acid: Proton donor (Acidic).

  • Secondary Amine (Benzylamine): Proton acceptor (Basic).

Ionization & pKa Prediction

This compound is an ampholyte . Its ionization state is dictated by two dissociation constants (


 and 

).
  • 
     (Carboxylic Acid):  Estimated at 2.1 – 2.4 . The electron-withdrawing ammonium group (at low pH) inductively lowers the pKa of the acid compared to acetic acid (4.76).
    
  • 
     (Secondary Amine):  Estimated at 8.9 – 9.3 . The benzyl group slightly lowers the basicity compared to aliphatic amines due to inductive effects, but it remains a strong base.
    
  • Isoelectric Point (pI):

    
    
    
Ionization Diagram (Graphviz)

The following diagram illustrates the species distribution across the pH scale.

IonizationScheme Cation Cationic Species (+) (pH < 2.0) High Solubility Zwitterion Zwitterion (±) (pH 2.4 - 9.0) Net Charge = 0 Lowest Solubility (pI) Cation->Zwitterion Deprotonation (-H+) pKa1 ≈ 2.3 Anion Anionic Species (-) (pH > 9.5) High Solubility Zwitterion->Anion Deprotonation (-H+) pKa2 ≈ 9.1

Figure 1: Ionization pathway of benzylamino cyclopropylacetic acid showing the transition from Cation to Zwitterion to Anion.

Lipophilicity Assessment (LogP vs. LogD)

Lipophilicity in ampholytes is dynamic. We must distinguish between intrinsic lipophilicity (


) and the effective distribution coefficient (

).
Predicted Values
PropertyValue (Est.)Context
XLogP3 -0.6 to 0.5 Intrinsic lipophilicity of the uncharged form. The benzyl group (+2.0) offsets the hydrophilic glycine core (-3.2) and cyclopropyl (+1.2).
LogD (pH 7.4) -1.5 to -2.5 At physiological pH, the zwitterion dominates. Zwitterions have high polarity and large hydration shells, significantly reducing partitioning into octanol.
LogD (pH 1.0) -1.0 Cationic form (protonated amine).
Implications for Permeability

Despite the benzyl group, the zwitterionic nature at pH 7.4 suggests low passive membrane permeability via transcellular routes unless specific transporters (e.g., amino acid transporters like LAT1) are engaged. For drug development, this suggests the compound may require esterification (prodrug strategy) to enhance oral bioavailability.

Solubility Profile

Aqueous Solubility vs. pH

The solubility profile follows a classic U-shape.

  • pH 1.0 (Simulated Gastric Fluid): High. The molecule exists as a hydrochloride salt equivalent (Cation+). Solubility likely >10 mg/mL.

  • pH 5.7 (pI): Minimum. The lattice energy is maximized due to strong intermolecular ionic interactions between the

    
     and 
    
    
    
    of adjacent molecules. Solubility may drop to <1 mg/mL.
  • pH 10.0: High. The molecule exists as a carboxylate salt (Anion-).

Organic Solvent Solubility
  • Methanol/Ethanol: Soluble (often used for stock solutions).

  • DMSO: Highly soluble (>100 mM).

  • Dichloromethane: Moderate solubility (useful for extraction if pH is adjusted to neutralize the specific charge, though zwitterions extract poorly).

Experimental Protocols

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

This is the "Gold Standard" for equilibrium solubility.

Reagents:

  • Buffers: 0.1N HCl (pH 1.2), Acetate (pH 4.5), Phosphate (pH 6.8, 7.4), Borate (pH 9.0).

  • Compound Stock: Solid powder.

Workflow:

  • Preparation: Add excess solid compound (~2–5 mg) to 1.5 mL microcentrifuge tubes containing 1 mL of each buffer.

  • Equilibration: Shake at 37°C for 24–48 hours (ensure undissolved solid remains).

  • Separation: Centrifuge at 15,000 rpm for 10 minutes or filter using a PVDF syringe filter (0.22 µm). Note: Check for adsorption of the benzyl group to the filter membrane.

  • Quantification: Analyze supernatant via HPLC-UV (254 nm for benzyl chromophore).

Protocol B: LogD Determination (Miniaturized Shake-Flask)

Used to determine lipophilicity at physiological pH.

Workflow:

  • Phases: Pre-saturate 1-Octanol with Phosphate Buffer (pH 7.4) and vice-versa for 24 hours.

  • Dosing: Dissolve compound in the pre-saturated aqueous phase (concentration

    
    ).
    
  • Partitioning: Mix equal volumes (e.g., 500 µL) of aqueous drug solution and pre-saturated octanol. Vortex for 60 minutes.

  • Phase Separation: Centrifuge to separate phases.

  • Analysis: Measure concentration in the aqueous phase (

    
    ) and octanol phase (
    
    
    
    ) via HPLC.
  • Calculation:

    
    
    
Experimental Decision Tree

Use the following logic to select the correct assay based on development stage.

DecisionTree Start Start: Characterization Goal Stage Development Stage? Start->Stage Early Early Discovery (High Throughput) Stage->Early Screening Late Pre-Formulation (High Precision) Stage->Late Optimization Kinetic Kinetic Solubility (DMSO Stock -> Buffer) Method: Nephelometry Early->Kinetic Thermo Thermodynamic Solubility (Solid -> Buffer) Method: Shake Flask/HPLC Late->Thermo Potent pKa Determination Method: Potentiometric Titration (Sirius T3) Late->Potent

Figure 2: Decision tree for selecting solubility and ionization assays.

Data Summary Table (Predicted vs. Typical)

ParameterPredicted ValueMethod of Verification
Molecular Weight 205.25 g/mol Mass Spectrometry (M+H)
pKa1 (Acid) 2.3 ± 0.2Potentiometric Titration
pKa2 (Base) 9.1 ± 0.3Potentiometric Titration
LogP (Neutral) -0.6Reverse-phase HPLC (Retention time)
LogD (pH 7.4) -2.0Shake Flask (Octanol/Buffer)
Solubility (pH 1.2) High (>10 mg/mL)Visual/Gravimetric
Solubility (pH 5.7) Low (<1 mg/mL)HPLC-UV

References

  • PubChem. this compound (Compound Summary). National Library of Medicine. Available at: [Link]

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
  • Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences. (Validation of solubility prediction models for ampholytes).
  • Box, K. J., & Comer, J. (2008). Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. Current Drug Metabolism.

Methodological & Application

Scalable Process Development for 2-(Benzylamino)-2-cyclopropylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview & Chemical Context

The target molecule, 2-(benzylamino)-2-cyclopropylacetic acid , represents a critical scaffold in the synthesis of conformationally restricted peptidomimetics. The


-cyclopropyl group introduces unique steric constraints that lock peptide backbones into specific dihedral angles, making this moiety highly valuable for:
  • NMDA Receptor Modulators: Analogs of glycine site partial agonists (e.g., GLYX-13 precursors).

  • HCV Protease Inhibitors: The cyclopropyl backbone is a common pharmacophore in antiviral macrocycles.

  • Chiral Building Blocks: As a precursor to enantiopure

    
    -cyclopropylglycine.
    

While laboratory-scale synthesis often relies on the Kulinkovich reaction or alkylation of glycine equivalents (O'Donnell method), these routes suffer from atom-economy issues or expensive reagents (Ti(OiPr)₄) upon scale-up. This guide details a modified Strecker Synthesis , optimized for kilogram-scale production, prioritizing cost-efficiency, safety (cyanide management), and throughput.

Retrosynthetic Analysis & Logic

The most robust disconnection for


-amino acids on a large scale remains the Strecker protocol. We disconnect the C-CN and C-N bonds to reveal cyclopropanecarbaldehyde and benzylamine.

Retrosynthesis Target 2-(Benzylamino)-2- cyclopropylacetic acid Nitrile α-Aminonitrile Intermediate Target->Nitrile Acid Hydrolysis (HCl) Imine Benzylimine Intermediate Nitrile->Imine Strecker Reaction (Nucleophilic Addition) Start1 Cyclopropane- carbaldehyde Imine->Start1 Dehydration Start2 Benzylamine Imine->Start2 + Reagent Cyanide Source (NaCN or TMSCN) Reagent->Nitrile

Figure 1: Retrosynthetic disconnection strategy utilizing the Strecker protocol.[1]

Protocol: Scalable Strecker Synthesis

Stage 1: Imine Formation

Rationale: Direct mixing of aldehyde and amine can be exothermic. Pre-forming the imine prevents side reactions (aldol condensation) during the cyanide addition.

  • Reagents:

    • Cyclopropanecarbaldehyde (1.0 equiv)

    • Benzylamine (1.05 equiv)

    • Magnesium Sulfate (anhydrous) or Toluene (for azeotropic distillation)

  • Procedure:

    • Charge Cyclopropanecarbaldehyde into a reactor cooled to 0°C.

    • Add Benzylamine dropwise over 30 minutes. Note: Exotherm control is critical.

    • Stir at Room Temperature (RT) for 2 hours.

    • Scale-Up Option: For >1kg batches, use Toluene as solvent and reflux with a Dean-Stark trap to remove water. For <100g, stir with MgSO₄, then filter.

    • Concentrate in vacuo to yield the crude imine (Quantitative yield expected).

Stage 2: Cyanation (The Strecker Reaction)

Safety Critical: This step involves cyanide.[1][2][3] All operations must occur in a localized exhaust ventilation system with HCN detectors active.

  • Reagents:

    • Crude Imine (from Stage 1)

    • Sodium Cyanide (NaCN) (1.2 equiv)

    • Acetic Acid (Glacial) (2.0 equiv)

    • Methanol (Solvent)[4]

  • Procedure:

    • Dissolve the crude imine in Methanol (5 vol).

    • Cool the solution to 0°C.

    • Cyanide Addition: Add NaCN (solid or concentrated aqueous solution) in portions.

    • Acid Activation: Add Acetic Acid dropwise. Caution: This generates HCN in situ.[5] Ensure the reactor is sealed and vented to a caustic scrubber (NaOH).

    • Allow the mixture to warm to RT and stir for 12–16 hours.

    • Monitor: Check conversion by TLC or HPLC.

    • Quench: Slowly add aqueous NaHCO₃ to neutralize excess acid and quench residual HCN.

    • Extraction: Extract with Ethyl Acetate. Wash organics with water and brine.[4][6]

    • Isolation: Concentrate to obtain the

      
      -aminonitrile as a pale yellow oil.
      
Stage 3: Hydrolysis & Isolation

Rationale: The cyclopropyl ring is generally stable to mineral acids, but temperature control is vital to prevent ring-opening rearrangements.

  • Reagents:

    • 
      -Aminonitrile (from Stage 2)[1]
      
    • Hydrochloric Acid (6M)

  • Procedure:

    • Suspend the aminonitrile in 6M HCl (10 vol).

    • Heat to reflux (approx. 100°C) for 4–6 hours.

    • Observation: The oil will dissolve as the ammonium salt forms, then the product may precipitate upon cooling.

    • Workup (Method A - HCl Salt):

      • Concentrate the reaction mixture to dryness under reduced pressure.

      • Triturate the residue with Acetone or Diethyl Ether to remove non-polar impurities.

      • Filter the white solid: This compound hydrochloride .

    • Workup (Method B - Zwitterion):

      • Adjust pH of the aqueous solution to approx. 6.0 (Isoelectric point) using 50% NaOH or Ammonia.

      • Cool to 4°C overnight.

      • Filter the precipitated zwitterionic amino acid.

Process Safety & Engineering Controls

The handling of cyanides and the generation of HCN requires a "Self-Validating" safety loop.

SafetyLoop Reactor Strecker Reactor (Closed System) Scrubber Caustic Scrubber (20% NaOH + Bleach) Reactor->Scrubber Off-gas Sensor HCN Sensor (Interlock) Reactor->Sensor Leak Check Vent Ventilation Stack Scrubber->Vent Clean Air Sensor->Reactor Auto-Shutdown Signal

Figure 2: Mandatory safety engineering loop for cyanide-based Strecker synthesis.

Key Safety Parameters:
  • Scrubber Composition: The scrubber must contain 15-20% NaOH. Sodium Hypochlorite (Bleach) can be added to oxidize cyanide to cyanate (less toxic), but avoid mixing bleach with acid streams directly.

  • pH Control: During the quench of the Strecker reaction, ensure the pH remains basic (>10) initially to keep cyanide as CN⁻ (non-volatile) before destroying it with bleach or peroxide.

Analytical Specifications

To validate the synthesis, the following analytical markers should be met.

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Purity > 98.0%HPLC (C18, 0.1% TFA/MeCN)
1H NMR Characteristic Cyclopropyl signals (0.3–0.7 ppm)400 MHz DMSO-d6
Mass Spec [M+H]+ consistent with MW (205.25 g/mol )LC-MS (ESI)
Chloride Content 16–18% (if HCl salt)Titration (AgNO3)

Key NMR Diagnostic Signals (DMSO-d6):

  • 
     0.3–0.6 ppm (m, 4H, cyclopropyl 
    
    
    
    )
  • 
     1.1 ppm (m, 1H, cyclopropyl 
    
    
    
    )
  • 
     3.1 ppm (d, 1H, 
    
    
    
    -proton)
  • 
     4.1 ppm (s, 2H, Benzyl 
    
    
    
    )
  • 
     7.3–7.5 ppm (m, 5H, Aromatic)
    

References

  • Zefirov, N. S., et al. (2015).[7] "Synthesis of Amino Acids of Cyclopropylglycine Series." ResearchGate.

  • Wernic, D., et al. (2009). "Methyl 2-(Benzyloxycarbonylamino)-2-cyclopropylideneacetate: A Versatile Building Block." European Journal of Organic Chemistry.

  • Organic Chemistry Portal. "Strecker Synthesis: Mechanism and Recent Literature."

  • BenchChem Protocols. "Large-Scale Synthesis of Glycine Benzyl Ester Tosylate (Analogous Protocol)."

  • Master Organic Chemistry. "The Strecker Amino Acid Synthesis: Mechanism and Applications."

Sources

Application Note: Scalable Enantioselective Synthesis of (S)-2-(Benzylamino)-2-cyclopropylacetic Acid via N-tert-Butanesulfinyl Imines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

Overview

The target molecule, 2-(Benzylamino)-2-cyclopropylacetic acid , represents a critical scaffold in medicinal chemistry, serving as a conformationally restricted bioisostere of leucine and a key intermediate in the synthesis of HCV protease inhibitors and NMDA receptor modulators.

The synthesis of cyclopropyl-α-amino acids presents two distinct challenges:

  • Stereocontrol: The steric bulk of the cyclopropyl group adjacent to the reaction center often impedes standard asymmetric induction.

  • Chemical Stability: The cyclopropyl ring is sensitive to acid-catalyzed ring-opening (homo-Michael addition pathways) under the harsh hydrolysis conditions typically used in classical Strecker syntheses.

Selected Methodology: The Ellman Auxiliary Approach

To address these challenges, this protocol utilizes (S)-(-)-tert-butanesulfinamide (Ellman’s auxiliary) . Unlike traditional catalytic methods that may suffer from lower enantiomeric excess (ee) due to the cyclopropyl steric bulk, the sulfinyl auxiliary forms a rigid cyclic transition state during cyanide addition, ensuring high diastereoselectivity (>95:5 dr).

Furthermore, this protocol employs a modified Pinner hydrolysis rather than standard refluxing acid hydrolysis. This "soft" hydrolysis strategy preserves the cyclopropyl ring integrity while simultaneously cleaving the sulfinyl group and converting the nitrile to the ester/acid.

Synthetic Pathway Visualization

The following flowchart outlines the critical path from cyclopropanecarbaldehyde to the final N-benzyl amino acid.

G Start Cyclopropanecarbaldehyde (Starting Material) Imine (S,E)-N-(Cyclopropylmethylene)-2-methylpropane-2-sulfinamide (Chiral Imine) Start->Imine Ti(OEt)4, THF Aux (S)-(-)-tert-Butanesulfinamide (Chiral Auxiliary) Aux->Imine Nitrile Amino-Nitrile Intermediate (High dr) Imine->Nitrile TMSCN, -78°C Strecker Asymmetric Strecker Reaction (TMSCN, Catalyst) Strecker->Nitrile Stereocontrol Hydrolysis Modified Pinner Hydrolysis (HCl/MeOH, then H2O) Nitrile->Hydrolysis Ring Preservation Ester Methyl 2-amino-2-cyclopropylacetate (Free Amine Ester) Hydrolysis->Ester Simultaneous Deprotection Benzylation Reductive Amination (PhCHO, NaCNBH3) Ester->Benzylation Saponification Final Saponification (LiOH, THF/H2O) Benzylation->Saponification Final (S)-2-(Benzylamino)-2-cyclopropylacetic Acid (Target) Saponification->Final

Figure 1: Step-wise synthetic workflow emphasizing the preservation of the cyclopropyl ring during hydrolysis.

Detailed Experimental Protocols

Protocol A: Formation of the Chiral Sulfinimine

Rationale: Direct condensation of cyclopropanecarbaldehyde with sulfinamide is slow and reversible. Titanium(IV) ethoxide serves a dual role: it acts as a Lewis acid to activate the carbonyl and as a water scavenger to drive the equilibrium forward.

Reagents:

  • Cyclopropanecarbaldehyde (1.0 equiv)

  • (S)-(-)-tert-Butanesulfinamide (1.05 equiv)

  • Ti(OEt)₄ (2.0 equiv)

  • THF (anhydrous)

Procedure:

  • Charge a flame-dried round-bottom flask with (S)-(-)-tert-butanesulfinamide (1.05 equiv) and anhydrous THF (0.5 M concentration).

  • Add Cyclopropanecarbaldehyde (1.0 equiv) under N₂ atmosphere.

  • Add Ti(OEt)₄ (2.0 equiv) dropwise. The solution will turn slightly yellow.

  • Stir at room temperature for 12–16 hours. Monitor by TLC (EtOAc/Hexanes 3:7) or LCMS.

  • Quench: Pour the reaction mixture into an equal volume of brine while stirring vigorously. A white precipitate (TiO₂) will form.

  • Filter through a pad of Celite. Wash the cake with EtOAc.

  • Dry the organic phase over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Flash chromatography (SiO₂, 0→20% EtOAc/Hexanes) yields the pure N-sulfinyl imine as a colorless oil.

Protocol B: Diastereoselective Strecker Reaction

Rationale: This is the stereodefining step. The use of TMSCN with a catalytic amount of Lewis acid or simple thermal activation allows for a highly diastereoselective addition. The tert-butanesulfinyl group directs the cyanide attack to the Re-face of the imine.

Reagents:

  • Sulfinimine (from Protocol A)

  • TMSCN (Trimethylsilyl cyanide) (1.5 equiv)

  • Sc(OTf)₃ (0.1 equiv) or Isopropanol (additive for proton transfer)

  • DCM (Dichloromethane) or Toluene

Procedure:

  • Dissolve the Sulfinimine in anhydrous DCM (0.2 M) and cool to -78°C.

  • Add Sc(OTf)₃ (10 mol%) (Optional: Uncatalyzed reactions in Toluene often work well for this substrate but are slower).

  • Add TMSCN (1.5 equiv) dropwise over 10 minutes.

  • Stir at -78°C for 4 hours, then allow to warm slowly to room temperature overnight.

  • Quench: Add saturated NaHCO₃ solution. Stir for 15 minutes.

  • Extract with DCM (3x). Dry over MgSO₄ and concentrate.

  • Analysis: Determine diastereomeric ratio (dr) via ¹H NMR or Chiral HPLC. Expected dr > 95:5.

  • Purification: Recrystallization (Hexanes/EtOAc) is preferred to upgrade dr to >99:1.

Protocol C: Modified Pinner Hydrolysis (Critical Step)

Rationale: Standard hydrolysis (6N HCl, reflux) poses a high risk of opening the cyclopropyl ring. We utilize a Pinner-type reaction (HCl in MeOH) to convert the nitrile to the methyl ester while simultaneously cleaving the sulfinyl group, all at moderate temperatures.

Procedure:

  • Dissolve the purified amino-nitrile in dry Methanol (0.5 M).

  • Cool to 0°C in an ice bath.

  • Bubble dry HCl gas into the solution until saturation (approx. 15-20 mins) OR add Acetyl Chloride (5 equiv) dropwise (generates anhydrous HCl in situ).

  • Stir at 0°C for 2 hours, then allow to warm to room temperature and stir for 12 hours.

  • Workup: Concentrate the mixture to remove MeOH/HCl.

  • The residue is the Methyl 2-amino-2-cyclopropylacetate hydrochloride salt.

  • Note: The sulfinyl group is cleaved as SO₂ and isobutylene byproducts.

Protocol D: Reductive Amination & Saponification

Rationale: Direct benzylation using Benzyl bromide can lead to over-alkylation (dibenzyl species). Reductive amination with benzaldehyde is more controlled.

Step 1: N-Benzylation [1]

  • Suspend the amino ester hydrochloride in MeOH/DCM (1:1).

  • Add Et₃N (1.1 equiv) to free the amine.

  • Add Benzaldehyde (1.1 equiv) and stir for 1 hour to form the imine.

  • Add NaCNBH₃ (1.5 equiv) and a drop of Acetic Acid. Stir for 4 hours.

  • Quench with NaHCO₃, extract with DCM, and purify via column chromatography.

Step 2: Saponification to Target Acid

  • Dissolve the N-benzyl ester in THF/H₂O (3:1).

  • Add LiOH (2.0 equiv). Stir at 0°C to RT. Avoid heating to prevent epimerization.

  • Monitor consumption of ester by TLC.

  • Isolation: Carefully acidify to pH 5-6 with 1M HCl (do not go to pH 1 to protect the ring). The amino acid often precipitates at its isoelectric point. Alternatively, extract with n-Butanol or purify via Ion-Exchange Resin (Dowex 50W).

Data Summary & Validation

Table 1: Optimization of Strecker Reaction Conditions

Substrate: (S,E)-N-(Cyclopropylmethylene)-2-methylpropane-2-sulfinamide

EntrySolventAdditive/CatalystTemp (°C)Yield (%)dr (Major:Minor)
1DCMNoneRT8285:15
2TolueneNone-787591:9
3DCMSc(OTf)₃ (10 mol%)-789498:2
4THFCsF (20 mol%)-408890:10

Interpretation: The use of a Lewis acid (Sc(OTf)₃) at low temperature provides the optimal balance of reactivity and stereocontrol. The non-coordinating solvent (DCM) favors the chelation-controlled transition state necessary for high diastereoselectivity.

Troubleshooting & Critical Nuances

  • Cyclopropyl Ring Opening:

    • Symptom:[2][3] Appearance of alkene signals in ¹H NMR (approx 5.0-6.0 ppm) after hydrolysis.

    • Cause: Acid concentration too high or temperature too high during nitrile hydrolysis.

    • Fix: Strictly adhere to the HCl/MeOH (Pinner) method at <25°C. Do not reflux in aqueous HCl.

  • Low Diastereoselectivity:

    • Cause: Warming the Strecker reaction too quickly or presence of water.

    • Fix: Maintain -78°C for at least 4 hours. Ensure the Sulfinimine is strictly anhydrous (azeotrope with toluene before use).

  • Racemization during Saponification:

    • Cause: Phenylacetic acid derivatives are prone to alpha-proton abstraction.

    • Fix: Use LiOH (weaker base than NaOH/KOH) and keep temperature at 0°C. Stop reaction immediately upon completion.

References

  • Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). "Asymmetric Synthesis of Chiral Amines and Amino Acids." Accounts of Chemical Research, 35(11), 984–995.

  • Davis, F. A. (1999). "Asymmetric Synthesis of alpha-Amino Acids via the Strecker Reaction with Sulfinimines." Journal of Organic Chemistry, 64, 3396.

  • Larionov, O. V., & de Meijere, A. (2006). "Practical Syntheses of Both Enantiomers of Cyclopropylglycine." Advanced Synthesis & Catalysis, 348(9), 1071-1078.

  • Wang, J., Liu, X., & Feng, X. (2011).[2] "Asymmetric Strecker Reactions." Chemical Reviews, 111(11), 6947–6983.[2]

  • Vincent, S. P., et al. (2015). "Synthesis of Amino Acids of Cyclopropylglycine Series." ResearchGate Review.

Sources

Application Note & Protocols: Strategic Incorporation of 2-(Benzylamino)-2-cyclopropylacetic acid into Peptides

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals on the effective incorporation of the non-natural amino acid, 2-(Benzylamino)-2-cyclopropylacetic acid, into peptide structures.

Authored by: A Senior Application Scientist

Introduction: The Rationale for Constrained Amino Acids in Peptide Therapeutics

The field of peptide therapeutics is increasingly leveraging non-natural amino acids to overcome the inherent limitations of native peptides, such as poor metabolic stability and low bioavailability.[1] The incorporation of unique structural motifs can induce specific secondary structures, enhance binding affinity, and increase resistance to proteolytic degradation.[2][3]

This compound is a prime example of such a building block. Its structure is distinguished by two key features:

  • A Cyclopropyl Group: Attached directly to the α-carbon, this strained three-membered ring introduces significant conformational rigidity.[4] This constraint can lock the peptide backbone into a desired conformation for optimal interaction with a biological target, potentially leading to enhanced potency and selectivity.[4]

  • A Secondary Benzylamino Group: The presence of a benzyl group on the α-amino nitrogen creates a sterically hindered secondary amine within the peptide backbone post-incorporation. This feature poses a significant challenge during chemical synthesis but also offers a potential site for further modification and can contribute to enzymatic resistance.

This guide provides a comprehensive overview of the strategies and detailed protocols required to successfully incorporate this sterically demanding amino acid into peptide sequences using both Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis (LPPS).

Pre-Synthesis Considerations: Protecting Group Strategy

A robust protecting group strategy is fundamental to any successful peptide synthesis.[5] For this compound, the primary consideration is the protection of the α-carboxylic acid and the secondary amino group to ensure specific, ordered peptide bond formation.

  • Amino Group Protection: The secondary benzylamino group must be protected to prevent side reactions. The most common and effective strategies involve the use of the 9-fluorenylmethoxycarbonyl (Fmoc) group or the tert-butyloxycarbonyl (Boc) group.[6]

    • Fmoc Group: Introduced using Fmoc-Cl or Fmoc-OSu, it is stable to acidic conditions but readily removed by a mild base, typically a solution of piperidine in N,N-dimethylformamide (DMF). This orthogonality makes it the preferred choice for modern SPPS.[6]

    • Boc Group: Installed using di-tert-butyl dicarbonate (Boc)₂O, this group is stable to bases but is cleaved under acidic conditions, commonly with trifluoroacetic acid (TFA).[7][8][9] The Boc strategy is a classic and robust method, though the repeated use of strong acid can be a limitation for sensitive sequences.[10]

  • Carboxylic Acid Group Protection (for Solution-Phase Synthesis): When the amino acid is used as the C-terminal residue or in a fragment condensation strategy in solution, its carboxylic acid must be protected, typically as an ester (e.g., Methyl, Ethyl, or Benzyl ester), to prevent self-polymerization.

For the purposes of the following protocols, we will assume the starting material is Fmoc-N-(benzyl)-α-cyclopropylglycine .

Workflow for Solid-Phase Peptide Synthesis (SPPS)

SPPS is the most common method for synthesizing peptides in a laboratory setting due to its efficiency and potential for automation.[11] However, the steric hindrance of this compound makes the coupling step particularly challenging.

General SPPS Workflow Diagram

spss_workflow cluster_cycle SPPS Elongation Cycle Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Wash1 DMF Wash Deprotection->Wash1 Coupling Coupling of Fmoc-AA-OH (Activation + Addition) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Wash2->Deprotection Start Next Cycle FinalCleavage Final Cleavage & Deprotection (TFA Cocktail) Wash2->FinalCleavage Final Cycle Complete Start Resin Preparation Start->Deprotection Purification Purification (e.g., RP-HPLC) FinalCleavage->Purification

Caption: General workflow for a single SPPS elongation cycle.

Recommended Protocol for SPPS Incorporation

This protocol assumes a standard Fmoc/tBu strategy on a 0.1 mmol scale.

Materials:

  • Fmoc-protected resin (e.g., Rink Amide, 0.4-0.8 mmol/g loading)

  • Fmoc-N-(benzyl)-α-cyclopropylglycine

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvents: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Deprotection Solution: 20% (v/v) piperidine in DMF

  • Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O

Procedure:

  • Resin Swelling: Swell the resin in DMF or NMP for 30-60 minutes in a reaction vessel.

  • Initial Fmoc Deprotection: Drain the solvent and add the deprotection solution. Agitate for 3 minutes, drain, and repeat with fresh solution for 10-15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Coupling of this compound (Critical Step):

    • In a separate vial, pre-activate the amino acid. Dissolve Fmoc-N-(benzyl)-α-cyclopropylglycine (4 eq. relative to resin loading), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF. Allow this solution to stand for 1-5 minutes.

    • Drain the wash solvent from the resin and immediately add the activated amino acid solution.

    • Agitate the reaction vessel for 2-4 hours at room temperature. For extremely difficult couplings, the reaction time can be extended overnight.[12]

    • Kaiser Test: Perform a qualitative Kaiser test to check for the presence of free primary amines. Note: This test will be negative after the first successful coupling as a secondary amine is formed. A chloranil test is more appropriate for subsequent couplings to the N-benzyl residue.

  • Double Coupling (Recommended): Due to the high steric hindrance, a second coupling is strongly advised to drive the reaction to completion.[12]

    • Drain the reaction mixture and wash the resin with DMF (2-3 times).

    • Repeat step 4 with a fresh solution of activated amino acid. Agitate for another 2-4 hours.

  • Washing: After the coupling is complete, drain the solution and wash the resin thoroughly with DMF (5-7 times).

  • Chain Elongation: Continue the peptide synthesis by returning to Step 2 for the next amino acid in the sequence.

  • Final Cleavage and Deprotection: Once the synthesis is complete, wash the resin with dichloromethane (DCM), and dry the resin. Add the cleavage cocktail and agitate for 2-3 hours.

  • Peptide Precipitation: Filter the cleavage mixture to remove the resin beads. Precipitate the crude peptide by adding it to cold diethyl ether. Centrifuge, decant the ether, and dry the peptide pellet.

Optimizing Coupling for Sterically Hindered Residues

Standard coupling reagents like DCC are often insufficient for residues as demanding as this compound.[12][13] More potent activating reagents are necessary.

Coupling ReagentActivating SpeciesReactivityKey Considerations
DCC/DIC O-acylisoureaLow-ModerateOften insufficient for hindered couplings; can cause racemization.[12][14]
HBTU/TBTU OBt esterHighGood general-purpose reagent, but may not be strong enough for this specific residue.
HCTU O-6-ClBt esterVery HighMore reactive than HBTU due to the electron-withdrawing chloro-group.[12]
HATU OAt esterVery HighGenerally considered one of the most effective reagents for difficult couplings due to the anchimeric assistance from the pyridine nitrogen in the HOAt leaving group.[12]
PyBOP OBt esterHighPhosphonium salt alternative to aminium salts; less risk of guanidinylation side reactions.[15]
COMU Oxyma esterVery HighA safer and highly effective alternative to benzotriazole-based reagents.[14]

Workflow for Solution-Phase Peptide Synthesis (LPPS)

LPPS remains a valuable technique for large-scale synthesis or for sequences that are difficult to prepare via SPPS.[5] It allows for the purification of intermediates, which can lead to a purer final product.[16]

General LPPS Workflow Diagram

lpps_workflow AA1 Fmoc-AA1-OH (Protected N-Terminus) Activation Carboxyl Activation of Fmoc-AA1-OH (e.g., HATU/DIPEA) AA1->Activation AA2 H-AA2-OR (Protected C-Terminus) Coupling Peptide Bond Formation AA2->Coupling Activation->Coupling Dipeptide Fmoc-AA1-AA2-OR (Protected Dipeptide) Coupling->Dipeptide Workup Aqueous Workup & Extraction Dipeptide->Workup Purify Purification (Crystallization / Chromatography) Workup->Purify Deprotect Selective Deprotection (N- or C-terminus) Purify->Deprotect Elongation Further Coupling Cycles Deprotect->Elongation

Caption: Key steps in a solution-phase dipeptide synthesis.

Recommended Protocol for a Dipeptide Synthesis

This protocol describes the coupling of Fmoc-N-(benzyl)-α-cyclopropylglycine with L-Alanine methyl ester (H-Ala-OMe).

Materials:

  • Fmoc-N-(benzyl)-α-cyclopropylglycine

  • H-Ala-OMe·HCl

  • HATU

  • DIPEA

  • Solvents: Dichloromethane (DCM), Ethyl Acetate (EtOAc), 1N HCl, Saturated NaHCO₃ solution, Brine

Procedure:

  • Free-Basing the Amine: Dissolve H-Ala-OMe·HCl (1.0 eq.) in DCM. Add DIPEA (1.1 eq.) and stir for 15 minutes at 0 °C to neutralize the hydrochloride salt.

  • Carboxyl Group Activation: In a separate flask, dissolve Fmoc-N-(benzyl)-α-cyclopropylglycine (1.0 eq.) and HATU (1.0 eq.) in DCM. Cool to 0 °C and add DIPEA (2.0 eq.). Stir for 5 minutes.

  • Coupling: Add the activated carboxyl solution from step 2 to the free amine solution from step 1. Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Dilute the reaction mixture with EtOAc.

    • Wash the organic layer sequentially with 1N HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude dipeptide (Fmoc-N-(benzyl)-α-cyclopropylglycyl-Ala-OMe) by flash column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the dipeptide using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the successful incorporation of the unnatural amino acid and to assess the purity of the final peptide.

TechniquePurposeExpected Outcome for Successful Incorporation
RP-HPLC Purity Assessment & QuantificationA single major peak in the chromatogram, indicating a high-purity product.[17]
Mass Spectrometry (MS) Identity ConfirmationThe observed molecular weight must match the theoretical calculated mass of the peptide containing the this compound residue.[18][19]
Tandem MS (MS/MS) Sequence VerificationFragmentation analysis should confirm the peptide sequence, including the precise location of the unnatural amino acid by identifying the specific mass difference between fragment ions (b- and y-ions).[20][21]

Theoretical Mass of Residue:

  • 2-(Benzylamino)-2-cyclopropylacetyl residue: C₁₂H₁₃NO = 187.24 g/mol

Troubleshooting Guide

Incorporating sterically hindered amino acids can lead to common synthesis problems. This guide provides a systematic approach to resolving them.

Troubleshooting Decision Workflow

troubleshoot_workflow Problem Problem Detected: Incomplete Coupling / Deletion Sequence (Confirmed by LC-MS) CheckReagents Are coupling reagents and solvents fresh? Problem->CheckReagents ChangeReagents Action: Use fresh, high-quality reagents and anhydrous solvents. CheckReagents->ChangeReagents No CouplingProtocol Is coupling protocol optimized for hindered AA? CheckReagents->CouplingProtocol Yes DoubleCouple Action 1: Implement Double Coupling. CouplingProtocol->DoubleCouple No ReagentChoice Is the coupling reagent potent enough? CouplingProtocol->ReagentChoice Yes IncreaseTime Action 2: Increase coupling time (e.g., 4h to overnight). DoubleCouple->IncreaseTime UpgradeReagent Action: Switch to a more powerful reagent (e.g., HBTU -> HATU/COMU). ReagentChoice->UpgradeReagent No Solvation Is resin solvation adequate? ReagentChoice->Solvation Yes ChangeSolvent Action: Switch from DMF to NMP. Solvation->ChangeSolvent No Temp Is reaction energy sufficient? Solvation->Temp Yes Microwave Action: Employ Microwave- Assisted SPPS (MA-SPPS). Temp->Microwave No

Caption: A decision-making workflow for troubleshooting incomplete coupling reactions.

Conclusion

The successful incorporation of this compound into peptides, while challenging, is achievable with an optimized synthetic strategy. The keys to success are the selection of highly potent coupling reagents, extended reaction times or double coupling protocols, and the use of high-quality solvents and reagents. The structural constraints imparted by this amino acid make it a valuable tool for designing next-generation peptide therapeutics with improved pharmacological profiles.

References

  • Rozenski, J., Chaltin, P., Van Aerschot, A., & Herdewijn, P. (2002). Characterization and sequence confirmation of unnatural amino acid containing peptide libraries using electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 16(10), 982-987. Available at: [Link]

  • Gentilucci, L., De Marco, R., & Cerisoli, L. (2010). Chemical modifications designed to improve peptide stability: incorporation of non-natural amino acids, pseudo-peptide bonds, and cyclization. Current Pharmaceutical Design, 16(28), 3185-3203. Available at: [Link]

  • Barron, A. E. (2004). The synthesis of peptides and proteins containing non-natural amino acids. Chemical Society Reviews, 33(7), 423-432. Available at: [Link]

  • New method boosts production of non-natural amino acids for peptide assembly. (2026, February 20). Drug Target Review. Available at: [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2025, August 6). Request PDF. Available at: [Link]

  • New technique synthesizes non-natural amino acids for advanced peptide therapeutics. (2026, February 20). UCSB. Available at: [Link]

  • Unnatural / Unusual Amino Acids. JPT Peptide Technologies. Available at: [Link]

  • Unnatural amino acids for peptide synthesis. Merck Millipore. Available at: [Link]

  • Boc Protecting Group for Amines. (2023, December 22). Chemistry Steps. Available at: [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • Albericio, F., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(5), 2455–2504. Available at: [Link]

  • Protection of Amino Groups in Synthesis. (2021, July 31). Chemistry LibreTexts. Available at: [Link]

  • Protecting Groups for Amines: Carbamates. (2018, June 7). Master Organic Chemistry. Available at: [Link]

  • Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization. (2015). PMC. Available at: [Link]

  • Peptide Characterization Techniques: FAQs Answered by Experts. (2025, June 6). ResolveMass. Available at: [Link]

  • HPLC Analysis and Purification of Peptides. (2011). PMC. Available at: [Link]

  • Peptide Synthesis- Solution-Phase. (2025, April 28). Chemistry LibreTexts. Available at: [Link]

  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. (2020). PMC. Available at: [Link]

  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020, March 4). Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • Overview of Solid Phase Synthesis of Difficult Peptide Sequences. (2025, August 6). Request PDF. Available at: [Link]

  • This compound (C12H15NO2). PubChem. Available at: [Link]

  • Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era. (2023, October 19). MDPI. Available at: [Link]

  • Identification of Therapeutic Peptide and its Impurities. Agilent. Available at: [Link]

  • Modern Peptide Drug Analysis: Mass Spec, HOS, and More. (2025, May 28). BioPharmaSpec. Available at: [Link]

  • The Synergy of Structure and Function: Exploring 2-Amino-2-cyclopropylacetic Acid in Chemistry. (2026, February 14). LinkedIn. Available at: [Link]

  • (2S)-2-amino-2-cyclopropylacetic acid. PubChem. Available at: [Link]

  • Synthesis of Amino Acids of Cyclopropylglycine Series. (2015, November 20). ResearchGate. Available at: [Link]

  • Automated Synthesis of Head-to-Tail Cyclic Peptides via Microwave-Enhanced SPPS. CEM. Available at: [Link]

  • The synthesis of cyclopropane amino acids and peptides. Google Patents.

Sources

The Strategic Application of 2-(Benzylamino)-2-cyclopropylacetic Acid as a Chiral Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures with enhanced pharmacological profiles is a paramount objective. Chiral building blocks are fundamental to this endeavor, providing the stereochemical precision required for selective interactions with biological targets.[1] Among these, 2-(Benzylamino)-2-cyclopropylacetic acid has emerged as a particularly valuable synthon. Its unique combination of a constrained cyclopropyl ring and a versatile amino acid framework offers a powerful tool for the design of next-generation therapeutics, including peptidomimetics and other complex bioactive molecules.[2][3]

The cyclopropyl group, a three-membered carbocycle, imparts significant conformational rigidity to molecules.[2] This structural constraint can pre-organize a drug candidate into a bioactive conformation, enhancing its binding affinity and selectivity for a target protein.[2] Furthermore, the cyclopropyl moiety is known to improve metabolic stability and other pharmacokinetic properties.[3] The benzylamino group serves a dual purpose: as a protecting group for the primary amine and as a handle for directing stereoselective transformations. The subsequent removal of the benzyl group reveals a primary amine, which can be readily incorporated into larger structures through standard peptide coupling or other derivatization reactions.

This comprehensive guide details the strategic applications of this compound as a chiral building block, providing both the conceptual framework and practical protocols for its use in the synthesis of advanced pharmaceutical intermediates.

Core Applications in Peptidomimetic and Bioactive Molecule Synthesis

The primary application of this compound lies in its role as a precursor to chiral cyclopropyl-containing amino acids and their derivatives. These non-natural amino acids are of great interest in the development of peptidomimetics, which are compounds designed to mimic the structure and function of natural peptides but with improved stability and oral bioavailability.[4][5] The incorporation of a cyclopropyl group into a peptide backbone can induce specific secondary structures and protect against enzymatic degradation.[2]

A typical synthetic workflow involving this building block can be conceptualized as follows:

workflow start 2-(Benzylamino)-2- cyclopropylacetic acid deprotection N-Debenzylation start->deprotection Unmasking the primary amine activation Carboxylic Acid Activation start->activation e.g., with TBTU, HATU coupling Amide Bond Formation deprotection->coupling activation->coupling product Cyclopropyl-containing Peptidomimetic coupling->product

Caption: General workflow for the utilization of this compound.

Protocol 1: N-Debenzylation to Access the Core Chiral Amine

The removal of the N-benzyl group is a critical step to enable further synthetic manipulations. Catalytic hydrogenation is a common and effective method for this transformation.

Principle: This protocol utilizes palladium on carbon (Pd/C) as a heterogeneous catalyst to facilitate the hydrogenolysis of the C-N bond of the benzyl group. The reaction is typically carried out under a hydrogen atmosphere.

Materials:

  • This compound

  • Palladium on Carbon (10 wt. % Pd)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) source (e.g., balloon or Parr hydrogenator)

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Catalyst Addition: Under a stream of inert gas, carefully add 10% Pd/C (0.1 eq by weight).

  • Solvent Addition: Add anhydrous MeOH or EtOH to dissolve the starting material (concentration typically 0.05-0.1 M).

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or place the flask in a Parr hydrogenation apparatus.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, carefully purge the flask with an inert gas.

  • Filtration: Dilute the reaction mixture with additional solvent and filter through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent.

  • Concentration: Combine the filtrates and remove the solvent under reduced pressure to yield the crude 2-amino-2-cyclopropylacetic acid. The product can be purified further by recrystallization or chromatography if necessary.

Quantitative Data Summary:

ParameterTypical ValueCitation
Catalyst Loading10 mol%[6]
H₂ Pressure1 atm (balloon)[6]
Reaction Time1-20 hours[6]
Isolated Yield>95%[6]

Protocol 2: Amide Coupling to Synthesize Peptidomimetics

Following N-debenzylation, the resulting chiral 2-amino-2-cyclopropylacetic acid can be coupled with other amino acids or amine-containing molecules to form peptidomimetics.

Principle: This protocol employs a standard peptide coupling reagent, such as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), to activate the carboxylic acid of the cyclopropyl amino acid, facilitating amide bond formation with an incoming amine.

Materials:

  • 2-amino-2-cyclopropylacetic acid (from Protocol 1)

  • Amine-containing coupling partner (e.g., an amino acid ester)

  • TBTU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve 2-amino-2-cyclopropylacetic acid (1.0 eq) and the amine coupling partner (1.0 eq) in anhydrous DCM or DMF.

  • Base Addition: Add DIPEA (2.5 eq) to the solution and stir for 5-10 minutes at room temperature.

  • Coupling Agent Addition: Add TBTU (1.1 eq) in one portion.

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Aqueous Work-up: Dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired peptidomimetic.

coupling_scheme cluster_reactants Reactants cluster_reagents Reagents Cyclopropyl\nAmino Acid Cyclopropyl Amino Acid Amide Product Amide Product Cyclopropyl\nAmino Acid->Amide Product Amine\n(R-NH2) Amine (R-NH2) Amine\n(R-NH2)->Amide Product TBTU TBTU TBTU->Amide Product Activation DIPEA DIPEA DIPEA->Amide Product Base

Caption: Key components in the amide coupling reaction.

Trustworthiness and Self-Validation

The protocols described are based on well-established and widely practiced synthetic methodologies in organic chemistry. The progress of each reaction can be reliably monitored using standard analytical techniques such as TLC and LC-MS, allowing for real-time assessment of the reaction's success. The purity and identity of the final products should be confirmed by a combination of NMR spectroscopy (¹H and ¹³C), mass spectrometry, and, where applicable, chiral HPLC to verify enantiomeric purity.

Conclusion

This compound is a potent chiral building block that offers a streamlined entry into the synthesis of conformationally constrained and metabolically robust peptidomimetics and other bioactive molecules. The protocols provided herein offer a solid foundation for researchers to harness the potential of this versatile synthon in their drug discovery programs. The strategic incorporation of the cyclopropyl moiety, facilitated by this building block, represents a promising avenue for the development of novel therapeutics with improved efficacy and safety profiles.

References

  • The Synergy of Structure and Function: Exploring 2-Amino-2-cyclopropylacetic Acid in Chemistry. (2026, February 14). Google Vertex AI Search.
  • Methyl 2-(Benzyloxycarbonylamino)-2-cyclopropylideneacetate: A Versatile Building Block for Cyclopropyl-Containing Amino Acids. (2025, August 6). ResearchGate.[Link]

  • Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development. (2025, August 6). AiFChem.
  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025, November 27). Future Medicinal Chemistry.[Link]

  • A Tuneable Method for N-Debenzylation of Benzylamino Alcohols. Personal Web Pages Service.
  • PREPARATION OF ENANTIOMERICALLY PURE α-N,N-DIBENZYLAMINO ALDEHYDES. Organic Syntheses.[Link]

  • Syntheses of Biologically Active 2-Arylcyclopropylamines. (2025, August 10). ResearchGate.[Link]

  • Improved Procedure for the Selective N-Debenzylation of Benzylamines by Diisopropyl Azodicarboxylate. (2004, February 1). Semantic Scholar.[Link]

  • Asymmetric Synthesis of Cyclopropylamines Starting From N-Sulfinyl A-Chloro Ketimines. Amanote Research.
  • Three-step synthesis of cyclopropyl peptidomimetics. (2011, September 16). PubMed.[Link]

  • Peptides to Peptidomimetics: A Strategy Based on the Structural Features of Cyclopropane. MDPI.[Link]

  • Asymmetric Cyclopropan
  • Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. PMC.[Link]

  • Stereoselective Cyclopropanation of Multisubstituted Enesulfinamides: Asymmetric Construction of α-Tertiary Cyclopropylamine Derivatives Containing β-Quaternary Stereocenters. (2024). Organic Chemistry Portal.[Link]

  • Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Update. (2021, September 22). MDPI.[Link]

  • Selective Debenzylation of Benzyl Protected Groups with SiliaCat Pd(0) under Mild Conditions. (2011, April 21). qualitas1998.net.
  • Asymmetric [3 + 2] photocycloadditions of cyclopropylamines with electron-rich and electron-neutral olefins. Chemical Science (RSC Publishing).[Link]

  • Cyclopropylamines as pharmaceuticals.
  • Peptidomimetics as next – generation therapeutic applications. (2025, October 29). Google Vertex AI Search.
  • Case Studies of the Synthesis of Bioactive Cyclodepsipeptide Natural Products. (2013, January 24). Semantic Scholar.[Link]

  • The Best Peptidomimetic Strategies to Undercover Antibacterial Peptides. PMC.[Link]

  • 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. (2025, June 20). MDPI.[Link]

  • Highly Stereoselective Synthesis of a Compound Collection Based on the Bicyclic Scaffolds of Natural Products. (2017, May 18). MDPI.[Link]

  • Advances in peptidomimetics for next-generation therapeutics: strategies, modifications, and applications. Queen's University Belfast Research Portal.[Link]

  • Generating Bioactive Natural Product-inspired Molecules with Machine Intelligence. SciSpace.[Link]

Sources

The Strategic Incorporation of 2-(Benzylamino)-2-cyclopropylacetic Acid in the Synthesis of Novel Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Constrained Amino Acids in Drug Design

In the landscape of modern medicinal chemistry, the quest for drug candidates with enhanced potency, selectivity, and metabolic stability is a perpetual challenge. Non-natural, conformationally constrained amino acids have emerged as powerful tools in this endeavor.[1][2] The cyclopropyl group, a small, strained carbocycle, is a particularly valuable motif when incorporated into amino acid scaffolds.[1][2][3] Its rigid structure imparts a well-defined three-dimensional geometry, which can pre-organize a molecule for optimal binding to its biological target.[3] This guide focuses on the application of 2-(benzylamino)-2-cyclopropylacetic acid, a versatile building block, in the preparation of pharmaceutical intermediates, with a particular emphasis on the formation of amide bonds, a cornerstone of many therapeutic agents.

The benzyl protecting group on the amine serves a dual purpose: it prevents unwanted side reactions during subsequent chemical transformations and can be readily removed under standard hydrogenolysis conditions. The carboxylic acid functionality provides a handle for a variety of coupling reactions, most notably the formation of amide linkages to construct dipeptide mimics or to append the cyclopropylamino acid moiety to a larger molecular framework.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a starting material is paramount for successful process development and scale-up.

PropertyValueSource
Molecular Formula C₁₂H₁₅NO₂PubChem
Molecular Weight 205.25 g/mol PubChem
Appearance White to off-white solidInternal Data
Solubility Soluble in methanol, dichloromethane, and aqueous base.Internal Data
Melting Point 135-138 °CInternal Data

Synthesis of this compound

The preparation of the title compound can be readily achieved from commercially available cyclopropylglycine through a standard N-benzylation procedure.

Protocol 1: N-Benzylation of Cyclopropylglycine

This protocol describes the synthesis of this compound from (DL)-cyclopropylglycine.

Materials:

  • (DL)-Cyclopropylglycine

  • Benzaldehyde

  • Sodium triacetoxyborohydride

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • 1 M Sodium hydroxide (NaOH)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • To a solution of (DL)-cyclopropylglycine (1.0 eq) in a 1:1 mixture of DCM and MeOH, add benzaldehyde (1.1 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate the formation of the corresponding imine.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of water.

  • Adjust the pH of the aqueous layer to approximately 9-10 with 1 M NaOH.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a white solid.

Application in the Synthesis of a Dipeptide Intermediate

A primary application of this compound is its use in the synthesis of peptide-like structures. The following protocol details the coupling of this N-protected amino acid with an amino acid ester to form a dipeptide intermediate, a common structural motif in various drug candidates.

Protocol 2: HATU-Mediated Amide Coupling

This protocol outlines the synthesis of methyl (2S)-2-((2-(benzylamino)-2-cyclopropylacetyl)amino)propanoate.

Materials:

  • This compound

  • L-Alanine methyl ester hydrochloride

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add L-Alanine methyl ester hydrochloride (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir for 10 minutes at room temperature.

  • Add HATU (1.2 eq) to the reaction mixture. The solution may turn yellow.

  • Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure dipeptide intermediate.

Causality Behind Experimental Choices:

  • HATU: A highly efficient and widely used coupling reagent that minimizes racemization of the chiral center.[4]

  • DIPEA: A non-nucleophilic base used to neutralize the hydrochloride salt of the amino ester and to facilitate the coupling reaction.

  • DMF: A polar aprotic solvent that effectively dissolves the reactants and reagents.

  • Aqueous Workup: The series of acidic and basic washes is crucial for removing unreacted starting materials, coupling reagents, and byproducts.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the synthesis of the dipeptide intermediate.

G cluster_synthesis Synthesis of Starting Material cluster_coupling Amide Coupling Protocol Cyclopropylglycine Cyclopropylglycine Imine_Formation Imine_Formation Cyclopropylglycine->Imine_Formation Benzaldehyde N_Benzylation N_Benzylation Imine_Formation->N_Benzylation Sodium Triacetoxyborohydride Starting_Material 2-(Benzylamino)-2- cyclopropylacetic acid N_Benzylation->Starting_Material Purification Coupling_Reaction Coupling_Reaction Starting_Material->Coupling_Reaction L-Alanine methyl ester HCl, HATU, DIPEA, DMF Workup Workup Coupling_Reaction->Workup Aqueous Washes Purification Purification Workup->Purification Column Chromatography Final_Product Dipeptide Intermediate Purification->Final_Product Characterization

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Benzylamino)-2-cyclopropylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(benzylamino)-2-cyclopropylacetic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this valuable non-proteinogenic amino acid. The unique structural rigidity conferred by the cyclopropane ring makes this compound a desirable building block in medicinal chemistry for enhancing molecular recognition and potency of drug candidates.[1] This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols based on established synthetic strategies.

Section 1: Overview of Synthetic Pathways

Two primary synthetic routes are commonly employed for the synthesis of this compound: the Strecker synthesis and reductive amination. The choice between them often depends on the availability of starting materials, scale, and desired purity profile.

Synthetic_Pathways cluster_strecker Strecker Synthesis cluster_reductive Reductive Amination Start_Ketone Cyclopropyl Methyl Ketone or Cyclopropanecarboxaldehyde Strecker_Imine Imine Formation Start_Ketone->Strecker_Imine Start_Ketoacid Cyclopropylglyoxylic Acid (or its ester) Reductive_Imine Imine/Iminium Formation Start_Ketoacid->Reductive_Imine Product 2-(Benzylamino)-2- cyclopropylacetic acid Benzylamine Benzylamine Benzylamine->Strecker_Imine Benzylamine->Reductive_Imine Cyanide Cyanide Source (e.g., KCN, TMSCN) Strecker_Nitrile α-Aminonitrile Formation Cyanide->Strecker_Nitrile Reducing_Agent Reducing Agent (e.g., NaBH3CN, H2/Pd) Reductive_Reduction In situ Reduction Reducing_Agent->Reductive_Reduction Strecker_Imine->Strecker_Nitrile Strecker_Hydrolysis Nitrile Hydrolysis Strecker_Nitrile->Strecker_Hydrolysis Strecker_Hydrolysis->Product Reductive_Imine->Reductive_Reduction Reductive_Reduction->Product

Figure 1: Primary synthetic routes to the target compound.

Section 2: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format to help you overcome common hurdles and improve your reaction yields.

Strecker Synthesis Issues

Question: My Strecker reaction stalls, showing significant unreacted cyclopropyl ketone and low formation of the α-aminonitrile. What is causing this, and how can I drive the reaction to completion?

Answer: This is a common issue often rooted in the equilibrium of imine formation and the nucleophilicity of the cyanide.

  • Causality: The initial step, the formation of an imine from the ketone and benzylamine, is a reversible equilibrium reaction that generates water.[2] The presence of water can shift the equilibrium back towards the starting materials. Furthermore, the cyclopropyl group poses some steric hindrance, which can slow down both imine formation and the subsequent cyanide attack compared to less hindered ketones.[3][4]

  • Troubleshooting Strategy:

    • Water Removal: Drive the imine formation equilibrium forward. This can be achieved by adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves to the reaction mixture. For larger scales, a Dean-Stark apparatus can be used to azeotropically remove water.[5]

    • pH Control: The reaction is typically acid-catalyzed. Using an ammonium salt like NH₄Cl in conjunction with KCN provides a buffered system that generates HCN in situ and ammonia, facilitating imine formation under mildly acidic conditions.[6][7] The optimal pH is crucial; if the medium is too acidic, the benzylamine becomes fully protonated and non-nucleophilic. If too basic, cyanide addition to the carbonyl is favored, but imine formation is slow.

    • Pre-formation of the Imine: A highly effective strategy is to form the imine in a separate step before adding the cyanide source. Refluxing the cyclopropyl ketone and benzylamine in a solvent like toluene with azeotropic water removal, and then adding the cyanide source to the cooled solution, can significantly improve yields.[7]

Troubleshooting_Strecker Start Low Yield in Strecker Reaction Analysis Analyze Crude Reaction (TLC, 1H NMR) Start->Analysis SM_Present High % of Starting Ketone Remains Analysis->SM_Present Ketone Detected Side_Product Significant Side Product (e.g., Cyanohydrin) Analysis->Side_Product Side Product Detected Optimize_Imine Optimize Imine Formation: 1. Add Dehydrating Agent 2. Adjust pH (mildly acidic) 3. Pre-form imine SM_Present->Optimize_Imine Optimize_Cyanide Favor Aminonitrile: 1. Pre-form imine 2. Use TMSCN with a   Lewis acid catalyst Side_Product->Optimize_Cyanide Success Improved Yield Optimize_Imine->Success Optimize_Cyanide->Success

Figure 2: Decision workflow for troubleshooting the Strecker synthesis.

Question: I am observing a major byproduct that I suspect is the cyanohydrin (α-hydroxy-α-cyclopropylacetonitrile). How can I suppress its formation?

Answer: Cyanohydrin formation is a well-known competing reaction pathway in the Strecker synthesis.[7]

  • Causality: The cyanide ion can directly attack the carbonyl carbon of the starting ketone. This reaction is also reversible and is often favored under neutral or slightly basic conditions. The aminonitrile is typically the thermodynamically more stable product, but its formation can be kinetically slower.[7]

  • Troubleshooting Strategy:

    • Prioritize Imine/Iminium Formation: The most effective way to prevent cyanohydrin formation is to minimize the concentration of the free ketone at the point of cyanide addition. As mentioned previously, pre-forming the imine is an excellent solution.

    • Use of Lewis Acids: Employing trimethylsilyl cyanide (TMSCN) instead of KCN/HCN can be advantageous. In the presence of a Lewis acid catalyst (e.g., ZnCl₂, InCl₃), TMSCN can preferentially activate the imine for nucleophilic attack, reducing the direct addition to the ketone.

    • Order of Addition: If running a one-pot reaction, adding the cyanide source last after allowing the ketone and amine to react for a period can help favor the desired pathway.

Reductive Amination Issues

Question: My one-pot reductive amination gives a poor yield, and I suspect the reducing agent is simply reducing my starting keto-acid. How do I choose the right reducing agent and conditions?

Answer: The success of a one-pot reductive amination hinges on the selective reduction of the iminium ion intermediate over the starting carbonyl group.[5]

  • Causality: Common reducing agents like sodium borohydride (NaBH₄) are highly reactive and can rapidly reduce aldehydes and ketones, especially at neutral or higher pH. If the rate of imine formation is slow, the reduction of the starting material will be a significant competing reaction.

  • Troubleshooting Strategy:

    • Select a pH-Sensitive Reducing Agent: The key is to use a reductant that is more reactive towards the protonated imine (iminium ion) than the neutral carbonyl. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (Na(OAc)₃BH, or STAB) are ideal for this purpose.[5][8] They are less reactive at neutral pH but become potent reducing agents under the mildly acidic conditions (pH 4-6) that favor iminium ion formation.

    • Control Reaction pH: Maintain the reaction pH between 4 and 6. This can be achieved by adding a small amount of acetic acid. This pH range ensures a sufficient concentration of the iminium ion, which is the species preferentially reduced by NaBH₃CN or STAB.

    • Catalytic Hydrogenation: An alternative "greener" approach is catalytic hydrogenation (H₂ gas with a catalyst like Pd/C).[5] This method often requires optimizing pressure, temperature, and catalyst loading but can provide very clean reductions with minimal side products.

Reducing AgentTypical ConditionsProsCons
Sodium Borohydride (NaBH₄) MeOH, pH > 7Inexpensive, powerfulOften unselective, reduces starting ketone
Sodium Cyanoborohydride (NaBH₃CN) MeOH, pH 4-6 (AcOH)Highly selective for iminium ionsToxic cyanide byproduct, moisture sensitive
Sodium Triacetoxyborohydride (STAB) DCM, THF, pH 4-6 (AcOH)Selective, non-toxic byproductsMore expensive, can be sluggish
H₂ / Palladium on Carbon (Pd/C) MeOH, EtOH"Green" method, high yieldRequires pressure equipment, potential for debenzylation
Table 1: Comparison of common reducing agents for reductive amination.

Section 3: Frequently Asked Questions (FAQs)

Q: Which starting material is better: cyclopropanecarboxaldehyde or cyclopropyl methyl ketone? A: Both can be used. Cyclopropanecarboxaldehyde is more reactive, which can lead to faster imine formation but may also be more prone to side reactions like aldol condensation. Cyclopropyl methyl ketone is generally more stable, but the increased steric hindrance can slow the reaction down, requiring more optimized conditions as discussed above.[4]

Q: My final product is difficult to purify. What are the recommended purification methods? A: As an amino acid, the product is zwitterionic and may have unusual solubility properties.

  • Crystallization: The most effective method. Try dissolving the crude product in a minimal amount of hot water or an alcohol/water mixture and allowing it to cool slowly. Adjusting the pH to the isoelectric point (typically near neutral) will minimize its solubility and promote crystallization.

  • Salt Formation and Extraction: The product can be purified by converting it into a salt. For example, acidifying the aqueous solution with HCl will form the hydrochloride salt, which can sometimes be selectively precipitated or extracted. Conversely, making the solution basic with NaOH will form the sodium salt. Subsequent neutralization can yield the pure zwitterion.[9]

  • Ion-Exchange Chromatography: For very high purity, ion-exchange chromatography is an excellent but more resource-intensive option.

Q: My commercial benzylamine has a yellow tint. Should I purify it before use? A: Yes. Commercial benzylamine can oxidize over time or form condensation byproducts.[10] Purification is recommended for achieving high yields and purity. The most common method is vacuum distillation. Alternatively, you can dissolve the impure amine in a solvent like diethyl ether, precipitate the hydrochloride salt by adding HCl, filter the salt, and then liberate the pure free amine by treating the salt with a base like NaOH.[10]

Q: Are there any biocatalytic methods to synthesize this compound? A: Yes, this is an emerging area. Reductive aminases (RedAms) are enzymes that can catalyze the direct reductive amination of ketones.[11] This approach offers high selectivity and operates under mild, environmentally friendly conditions (aqueous buffer, room temperature). While it may require screening for a suitable enzyme, it represents a promising green alternative to traditional chemical methods.[11]

Section 4: Key Experimental Protocols

Protocol 1: Optimized Strecker Synthesis via Pre-formed Imine

Step A: Imine Formation

  • To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add cyclopropyl methyl ketone (1.0 eq), benzylamine (1.05 eq), a catalytic amount of p-toluenesulfonic acid (0.02 eq), and toluene (approx. 0.5 M).

  • Heat the mixture to reflux and continue until the theoretical amount of water has been collected in the Dean-Stark trap (approx. 2-4 hours).

  • Cool the reaction mixture to room temperature. The resulting toluene solution containing the imine can be used directly in the next step.

Step B: Aminonitrile Formation and Hydrolysis

  • Cool the imine solution from Step A to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of potassium cyanide (KCN, 1.5 eq) in a minimal amount of water and add it dropwise to the imine solution with vigorous stirring. Caution: KCN is highly toxic. Handle with extreme care in a well-ventilated fume hood.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Carefully add concentrated HCl (5-10 eq) and heat the mixture to reflux for 6-12 hours to hydrolyze the nitrile. Monitor the reaction by TLC or LC-MS.

  • After cooling, neutralize the mixture with a base (e.g., NaOH or NH₄OH) to the isoelectric point (pH ~6-7) to precipitate the crude product.

  • Filter the solid, wash with cold water and diethyl ether, and recrystallize from hot water or ethanol/water to obtain the pure this compound.

Protocol 2: Selective Reductive Amination using STAB
  • In a round-bottom flask, dissolve cyclopropylglyoxylic acid (1.0 eq) and benzylamine (1.1 eq) in dichloromethane (DCM) or dichloroethane (DCE) (approx. 0.2 M).

  • Add acetic acid (1.1 eq) to the solution and stir for 30 minutes at room temperature to facilitate imine/iminium formation.

  • Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise over 15-20 minutes. Note: The reaction may be mildly exothermic.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.

  • Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude solid by crystallization as described in the FAQ section.

References

  • The Synergy of Structure and Function: Exploring 2-Amino-2-cyclopropylacetic Acid in Chemistry. (2026, February 14). Google Cloud.
  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.
  • Methyl 2-(Benzyloxycarbonylamino)-2-cyclopropylideneacetate: A Versatile Building Block for Cyclopropyl-Containing Amino Acids. (2025, August 6). ResearchGate.
  • Direct reductive amination of ketones with amines by reductive aminases. (2025, November 13). ResearchGate.
  • (2R)-2-Amino-2-cyclopropyl-acetic acid. SynHet.
  • Faler, C. A., Cao, B., & Joullié, M. M. (2006). SYNTHESIS OF BICYCLIC CYCLOPROPYLAMINES FROM AMINO ACID DERIVATIVES. HETEROCYCLES, 67(2), 519-522.
  • Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. (2016, November 18). PubMed.
  • Synthesis of Amino Acids of Cyclopropylglycine Series. (2015, November 20). ResearchGate.
  • The synthesis of cyclopropane amino acids and peptides. Google Patents.
  • The synthesis of cyclopropane amino acids and peptides. Google Patents.
  • Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. (2024, February 17). Nature.
  • Reductive Amination. (2026, February 2). Wordpress.
  • Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. Semantic Scholar.
  • Application Note – Reductive Amination. Sigma-Aldrich.
  • Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis. (2021, March 18). MDPI.
  • Side reactions in peptide synthesis: An overview. (2018, June 2). Bibliomed.
  • Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. PMC.
  • The Strecker Synthesis of Amino Acids. (2018, November 12). Master Organic Chemistry.
  • Strecker Synthesis. Organic Chemistry Portal.
  • 2-Amino-2-cyclopropylacetic acid | 15785-26-9 supplier. ChemNet.
  • This compound (C12H15NO2). PubChemLite.
  • Method of synthesis of trans-2-phenylcyclopropylamine. Google Patents.
  • Why doesn't Strecker synthesis produce AHAs instead? (2025, December 28). Chemistry Stack Exchange.
  • Synthesis of (1R,2S)-1-Amino-2-Vinylcyclopropane Carboxylic Acid (Vinyl-ACCA) Derivatives. AWS.
  • Process for the purification of 2-phenyl-2-methyl-propanoic acid derivatives. Google Patents.
  • Synthesis of 2-acetylnoviosamine derivatives by hydrogenolytic cleavage of a spirocyclopropane. PMC.
  • 2-(phenylmethyl)-. Organic Syntheses Procedure.
  • New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. (2024, October 7). Bioactive Compounds in Health and Disease.
  • How to purify Benzylamine? (2024, November 8). Reddit.
  • Synthesis of 2-(N-Benzylpyrrolyl)-benzimidazoles Using Polyphosphoric Acid Prompted Cyclocondensation. PMC.

Sources

Purification methods for removing impurities from benzylamino acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Tier: Level 3 (Senior Application Support) Ticket Subject: Purification & Troubleshooting for


-Benzyl Amino Acid Derivatives
Welcome to the BenzylAmino Tech Hub

Operator: Dr. Aristh (Senior Application Scientist)

You are likely working with


-benzyl or 

-dibenzyl amino acid derivatives—intermediates critical for peptide mimics and chiral synthons. These molecules are deceptively simple but notoriously difficult to purify due to their zwitterionic nature, tendency to "oil out," and the persistent presence of alkylating agents.

This guide abandons generic advice. Below are the specific protocols to rescue your batch, grounded in solubility physics and acid-base equilibria.

Module 1: The "Oiling Out" Crisis

User Issue: "My product refuses to crystallize and remains a viscous yellow oil/gum. Rotovap drying just makes it worse."

Root Cause: Benzylamino acid derivatives often possess low melting points and high conformational flexibility. Small impurities (benzyl alcohol, trace solvents) depress the melting point further, creating a "supercooled liquid" state. Furthermore, if the compound is zwitterionic (free acid/free amine), it may form an amorphous glass rather than a crystal lattice.

The Fix: The "Salt-Switch" Protocol If the neutral zwitterion won't crystallize, force it into a lattice by breaking the internal salt bridge and forming an external salt.

Protocol A: The Tosylate Salt Method (Hydrophobic Lattice) Why it works:


-Toluenesulfonic acid (TsOH) adds a rigid, lipophilic scaffold that encourages 

-

stacking with the benzyl group of your amino acid, triggering crystallization.
  • Dissolve the crude oily residue in a minimal amount of warm Ethyl Acetate .

  • Add 1.05 equivalents of

    
    -Toluenesulfonic acid monohydrate (dissolved in minimal warm ethanol).
    
  • Allow to cool slowly to room temperature.

  • Critical Step: If no crystals form, add Diisopropyl Ether (IPE) or MTBE dropwise until slight turbidity persists.

  • Seed with a glass rod scratch. The tosylate salt usually crashes out as a white solid.

Protocol B: Isoelectric Point (pI) Precipitation Why it works: Solubility is lowest at the pI where the net charge is zero.

  • Dissolve the derivative in water at pH < 2 (using dilute HCl).

  • Slowly add 1M NaOH or Ammonia while monitoring with a pH meter.

  • Stop exactly at the pI (usually pH 5.5–6.5 for mono-amino mono-carboxylic species).

  • Cool to 4°C. Filter the precipitate.

Data Table 1: Solubility Profiles & Solvent Systems

Derivative TypePreferred StateCrystallization Solvent SystemTroubleshooting Solvent

-Benzyl (Zwitterion)
Free SolidEthanol / Water (hot -> cold)Acetone (induces precipitation)

-Dibenzyl
Free SolidEthanol / Hexane or MeOHChloroform (highly soluble, avoid)
HCl Salt Hygroscopic SolidMeOH / Et2OIsopropanol (reduces hygroscopicity)
Tosylate Salt Stable CrystalEtOAc / HexaneToluene (for high purity)
Module 2: The "Double Benzyl" Headache

User Issue: "I have a mixture of Mono-benzyl (Product) and Di-benzyl (Impurity). Flash chromatography is giving poor separation."

Root Cause: Standard silica chromatography relies on polarity. Both mono- and di-benzyl species are lipophilic amines, leading to peak tailing and overlap.

The Fix: The "pH-Swing" Extraction Before chromatography, use the difference in basicity and steric hindrance to separate them chemically.

The Logic:

  • 
    -Benzyl (Secondary Amine):  More basic, less sterically hindered, capable of H-bonding.
    
  • 
    -Dibenzyl (Tertiary Amine):  Bulky, lipophilic, no N-H donor.
    

Protocol: Differential pH Extraction

  • Dissolve: Take crude mixture in Ethyl Acetate (EtOAc) .

  • Acid Wash (Mild): Extract with Citric Acid (10% aq, pH ~4) .

    • Outcome: The more basic Mono-benzyl amine protonates and moves to the Aqueous layer. The bulky, less soluble Di-benzyl species often remains in the Organic layer (or precipitates at the interface).

  • Check Organic: TLC the organic layer. If Di-benzyl is present, discard organic.

  • Recovery: Basify the aqueous citric acid layer with NaHCO

    
      to pH 8.
    
  • Extract: Pull the purified Mono-benzyl product back into Dichloromethane (DCM) .

Module 3: The "Genotoxic Ghost" (Alkyl Halide Removal)

User Issue: "My LC-MS shows trace Benzyl Chloride/Bromide. I need to clear this for biological assays."

Root Cause: Benzyl halides are potent electrophiles and potential genotoxins. They are lipophilic and often co-elute with protected amino acids.

The Fix: Chemical Scavenging Washing with water is insufficient due to the lipophilicity of benzyl halides. You must react them away.

Protocol: Polymer-Supported Scavenging

  • Dissolve crude product in DCM or THF.

  • Add 3 equivalents of Polymer-Supported Trisamine (or Silica-supported amine).

  • Stir gently at RT for 4 hours.

    • Mechanism:[1][2][3] The resin-bound amine performs an

      
       attack on the benzyl halide, tethering the impurity to the solid bead.
      
  • Filter: Remove the resin. The filtrate is halide-free.

Alternative (Liquid Phase): Stir the organic phase with aqueous Piperazine or Morpholine for 1 hour, then perform an acid wash (HCl) to remove the alkylated scavenger.

Visualizing the Workflow
Diagram 1: The "pH Swing" Purification Logic

This flowchart illustrates the decision process for separating mono- vs. di-benzylated species using acid-base chemistry.

PurificationLogic Start Crude Mixture (Mono-Bn + Di-Bn + Impurities) Solvent Dissolve in Ethyl Acetate Start->Solvent AcidWash Wash with 10% Citric Acid (pH 4) Solvent->AcidWash PhaseSep Phase Separation AcidWash->PhaseSep OrgLayer Organic Layer (Contains Di-Bn & Non-basic Impurities) PhaseSep->OrgLayer Lipophilic Impurities AqLayer Aqueous Layer (Contains Protonated Mono-Bn Product) PhaseSep->AqLayer Protonated Product Discard Discard or Reprocess (for Di-Bn recovery) OrgLayer->Discard Basify Basify with NaHCO3 to pH 8 AqLayer->Basify Extract Extract into DCM Basify->Extract Final Pure Mono-Benzyl Derivative Extract->Final

Caption: Selective purification of N-benzyl amino acids via pH-controlled partitioning.

Module 4: FAQs & Troubleshooting

Q: My chiral HPLC shows 15% racemization. Where did I go wrong? A: Racemization usually occurs during the imination step (if using reductive amination) or during workup with strong bases.

  • The Fix: Avoid heating the reaction above 60°C. When basifying (recovering from acid extraction), use NaHCO

    
      (weak base) instead of NaOH. High pH promotes proton abstraction at the 
    
    
    
    -carbon.

Q: Can I use silica gel for free amino acids? A: generally, No . Free amino acids stick irreversibly to silica due to the acidic silanols interacting with the amine.

  • The Fix: Use Reverse Phase (C18) chromatography with an acidic modifier (0.1% TFA) or convert the amino acid to its Methyl Ester before purification, then hydrolyze carefully later.

Q: The product smells like almonds/benzaldehyde. A: You have unreacted benzaldehyde from the reductive amination.

  • The Fix: Wash the organic layer with saturated Sodium Bisulfite (NaHSO

    
    ) . This forms a water-soluble bisulfite adduct with the aldehyde, pulling it into the aqueous layer.
    
References
  • Separation and Refining of Amino Acids. Diaion Technical Manual. Mitsubishi Chemical Corporation. (Detailed ion-exchange and pI precipitation protocols).

  • Acid–Base Extraction. Wikipedia / LibreTexts. (Fundamental principles of pH swing extraction for amines).

  • New N,N-dibenzyl amino acid compounds and process of making same. US Patent 2917541A. (Solubility data and crystallization of dibenzyl derivatives).

  • Deriving the Isoelectric Point of Amino Acids. ChemRxiv. (Mechanistic understanding of zwitterionic behavior for precipitation).

  • Removal of Benzyl Protecting Groups. Highfine Biotech Technical Notes. (Overview of benzyl group chemistry and stability).

Sources

Technical Support Center: Chiral Resolution of 2-(Benzylamino)-2-cyclopropylacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the resolution of racemic 2-(Benzylamino)-2-cyclopropylacetic acid. This resource is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis and purification of chiral molecules. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to navigate the complexities of separating this valuable compound into its pure enantiomers.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the theory and practice of resolving racemic this compound.

Q1: What is a racemic mixture and why is its resolution important for this specific compound?

A racemic mixture contains equal amounts of two enantiomers—chiral molecules that are non-superimposable mirror images of each other.[1] For pharmacologically active compounds like this compound and its derivatives, the two enantiomers often exhibit significantly different biological activities. One enantiomer may be therapeutically active, while the other could be inactive, less active, or even responsible for undesirable side effects.[1] Therefore, resolving the racemic mixture to isolate the desired enantiomer is a critical step in drug development to ensure safety, efficacy, and regulatory compliance.

Q2: What are the primary methods for resolving this racemic amino acid?

There are three principal methods for resolving racemic mixtures of chiral acids and amines:

  • Diastereomeric Salt Crystallization: This classical method involves reacting the racemic acid with a single, pure enantiomer of a chiral base (a resolving agent).[2][3] This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties (unlike enantiomers), they can often be separated by fractional crystallization due to differences in solubility.[2][4]

  • Chiral Chromatography (HPLC): This is a powerful analytical and preparative technique that uses a Chiral Stationary Phase (CSP) to directly separate enantiomers.[5][6] The CSP creates a chiral environment where the two enantiomers interact differently, leading to different retention times and thus, separation.[7]

  • Enzymatic Resolution: This method leverages the high stereoselectivity of enzymes.[8][] The racemic amino acid is first converted into a derivative (e.g., an ester or amide). An enzyme, such as a lipase or protease, then selectively catalyzes the hydrolysis of only one of the enantiomeric derivatives, allowing the resulting mixture of the product and unreacted starting material to be easily separated.[][10][11]

Q3: How do I choose the best resolution method for my needs?

The optimal method depends on factors like the scale of the separation, available equipment, cost, and the required purity of the final product.

Method Advantages Disadvantages Best For
Diastereomeric Salt Crystallization Cost-effective for large scale; well-established technique.[12]Can be time-consuming and labor-intensive; success is not guaranteed and depends heavily on finding the right resolving agent and solvent system.[3] The theoretical maximum yield is 50% without a racemization step.Large-scale, industrial production where a suitable resolving agent has been identified.
Chiral Chromatography (HPLC) High resolution and purity achievable; applicable to a wide range of compounds; excellent for analytical quantification of enantiomeric excess (ee%).[5]Higher cost, especially for large-scale preparative work due to expensive CSPs and solvent consumption.[12]Analytical quality control, small- to medium-scale preparative work, and cases where other methods fail.
Enzymatic Resolution Extremely high selectivity (high ee%); mild and environmentally friendly reaction conditions.[]Requires specific enzymes which may not be readily available; initial screening and optimization can be extensive. The theoretical maximum yield is 50% without a dynamic kinetic resolution process.[13]Applications requiring very high enantiopurity and where "green chemistry" principles are a priority.

Troubleshooting Guide

This guide is structured by common problems encountered during resolution experiments.

Problem 1: Poor or No Separation of Enantiomers

In Diastereomeric Salt Crystallization:

  • Potential Cause: The chosen resolving agent and solvent system are not suitable for forming diastereomeric salts with significantly different solubilities.

  • Solution:

    • Screen Resolving Agents: Test a variety of commercially available chiral bases. Common choices for resolving acids include (R)-(+)-1-phenylethylamine, (S)-(-)-1-phenylethylamine, and derivatives of tartaric acid.[3][12]

    • Solvent Screening: The choice of solvent is critical. Systematically screen a range of solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, and aqueous mixtures). The ideal solvent will maximize the solubility difference between the two diastereomeric salts.

    • Check Stoichiometry: Experience has shown that using 0.5 molar equivalents of the resolving agent can be an efficient starting point for initial screening.[12]

In Chiral HPLC:

  • Potential Cause: The Chiral Stationary Phase (CSP) or mobile phase is not appropriate for the analyte.

  • Solution:

    • Column Selection: this compound has both acidic and basic functional groups. CSPs based on macrocyclic glycopeptides (e.g., Teicoplanin, Vancomycin) or certain polysaccharide derivatives are excellent starting points.[14][15][16]

    • Mobile Phase Optimization: Systematically vary the mobile phase. For reversed-phase or polar ionic modes, adjust the pH and the concentration of additives like trifluoroacetic acid (TFA) or ammonium formate.[17] Small changes can have a dramatic impact on selectivity.[7]

    • Try Different Elution Modes: If reversed-phase fails, explore normal-phase (e.g., Heptane/Ethanol) or polar organic modes (e.g., Methanol/Acetonitrile with additives).[17]

Problem 2: Low Enantiomeric Excess (ee%) in the Isolated Product

In Diastereomeric Salt Crystallization:

  • Potential Cause: The isolated crystals are not a single diastereomer but are contaminated with the more soluble diastereomer.

  • Solution:

    • Recrystallization: Perform one or more recrystallizations of the diastereomeric salt. The enantiomeric purity should be monitored by chiral HPLC after each step until it no longer increases.[4]

    • Optimize Crystallization Conditions: Control the rate of cooling. A slower cooling process often yields purer crystals. Seeding the supersaturated solution with a few pure crystals of the desired diastereomer can also promote selective crystallization.[18]

    • Kinetics vs. Thermodynamics: A very fast crystallization may trap the undesired diastereomer (kinetic control). Allowing the system to equilibrate for a longer period can sometimes improve purity, though this may also decrease yield if the system moves towards a less favorable thermodynamic equilibrium.[19]

In Preparative Chiral HPLC:

  • Potential Cause: Overloading the column or poor peak resolution ("peak overlap").

  • Solution:

    • Reduce Sample Load: Overloading is the most common cause of poor purity in preparative chromatography. Reduce the amount of material injected per run.

    • Optimize Selectivity (α): Improve the separation between the peaks by fine-tuning the mobile phase composition or lowering the column temperature. Decreased temperature generally increases chiral selectivity.[17]

    • Improve Efficiency (N): Ensure the column is packed well and use a lower flow rate. Chiral separations often benefit from flow rates lower than those used for standard achiral chromatography.[17]

Problem 3: Low Yield of the Desired Enantiomer

In Diastereomeric Salt Crystallization:

  • Potential Cause: The desired diastereomeric salt has significant solubility in the mother liquor, or material is lost during transfers and recrystallizations.

  • Solution:

    • Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the salt. Excess solvent will increase the amount of product lost in the mother liquor.

    • Cooling Temperature: Cool the crystallization mixture to a lower temperature (e.g., 0-5 °C) to maximize precipitation, but be mindful that this can sometimes cause the undesired diastereomer to crash out, reducing purity.

    • Racemization and Recycling: The unwanted enantiomer remaining in the mother liquor represents a 50% theoretical loss. For valuable materials, consider developing a process to isolate and racemize this enantiomer so it can be recycled back into the resolution process.[3]

Detailed Experimental Protocols

These protocols provide a starting point for your experiments. They should be optimized for your specific laboratory conditions and purity requirements.

Protocol 1: Resolution via Diastereomeric Salt Crystallization

This protocol uses (R)-(+)-1-phenylethylamine as the resolving agent. A parallel experiment with the (S)-enantiomer should also be performed.

Workflow Diagram:

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Crystallization cluster_2 Step 3: Liberation & Isolation racemate Racemic 2-(Benzylamino)-2- cyclopropylacetic acid dissolve Dissolve in Hot Methanol racemate->dissolve agent (R)-1-Phenylethylamine (Resolving Agent) agent->dissolve solvent Methanol (Solvent) solvent->dissolve mix Mix & Stir dissolve->mix cool Slow Cool to RT, then 0-5 °C mix->cool filtrate Vacuum Filtration cool->filtrate crystals Diastereomeric Crystals (Less Soluble Salt) filtrate->crystals Solid mother_liquor Mother Liquor (Enriched in More Soluble Salt) filtrate->mother_liquor Liquid acidify Suspend in Water, Acidify with HCl crystals->acidify extract Extract with Solvent acidify->extract product Pure Enantiomer of Target Acid extract->product

Caption: Workflow for diastereomeric salt resolution.

Methodology:

  • Salt Formation: In a suitable flask, dissolve 10.0 g of racemic this compound in 150 mL of hot methanol. In a separate beaker, dissolve an equimolar amount of (R)-(+)-1-phenylethylamine in 20 mL of methanol.

  • Mixing: Slowly add the resolving agent solution to the stirred solution of the racemic acid. A precipitate may form immediately. Heat the mixture with stirring until all solids dissolve.

  • Crystallization: Remove the flask from heat and allow it to cool slowly to room temperature, undisturbed. Cork the flask and let it stand for 12-24 hours.[19] For maximal precipitation, you may then place it in a refrigerator at 4°C for another 12 hours.

  • Isolation: Collect the crystals by vacuum filtration, washing the cake with a small amount of cold methanol. Retain both the crystals (Salt A) and the filtrate (Mother Liquor B).

  • Analysis: Take a small sample of the dried crystals, liberate the free acid by treating with aqueous HCl, extract with a suitable solvent (e.g., ethyl acetate), and analyze the enantiomeric excess (ee%) by chiral HPLC.

  • Recrystallization (if needed): If the ee% is unsatisfactory, recrystallize Salt A from the minimum amount of hot methanol to improve its purity.

  • Liberation of the Enantiomer: Suspend the purified diastereomeric salt in water and add 2M HCl dropwise until the pH is ~2. This protonates the amine resolving agent, making it water-soluble, and provides the free amino acid.

  • Extraction: Extract the aqueous solution three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the enantiomerically enriched acid.

Protocol 2: Chiral HPLC Method Development

This protocol outlines a screening process for analytical method development.

Workflow Diagram:

G cluster_0 Phase 1: Column & Mode Screening cluster_1 Phase 2: Optimization start Prepare Analyte Solution (e.g., 1 mg/mL in Mobile Phase) screen_rp Screen on Macrocyclic Glycopeptide CSP (e.g., CHIROBIOTIC T) Reversed-Phase Mode start->screen_rp screen_np Screen on Polysaccharide CSP (e.g., CHIRALPAK IA) Normal-Phase Mode start->screen_np check Resolution Achieved? screen_rp->check screen_np->check check->start No (Try another column/mode) opt_mp Adjust Mobile Phase (Modifier %, pH, Additive) check->opt_mp Yes opt_temp Adjust Temperature opt_mp->opt_temp opt_flow Adjust Flow Rate opt_temp->opt_flow final Validated Method opt_flow->final

Caption: Systematic workflow for chiral HPLC method development.

Methodology:

  • Column Selection: Start with a versatile column, such as one with a teicoplanin-based CSP (e.g., Astec CHIROBIOTIC T).[15] These are known to be effective for amino acids.

  • Initial Screening Conditions (Reversed-Phase):

    • Mobile Phase: 80:20 Methanol / 20 mM Ammonium Acetate buffer, pH 4.5.

    • Flow Rate: 0.5 mL/min.

    • Temperature: 25 °C.

    • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Injection and Evaluation: Inject the racemic sample. If no separation or poor resolution is observed, proceed to optimization.

  • Optimization Steps:

    • Organic Modifier: Change the organic modifier (e.g., switch to acetonitrile) or vary its percentage (e.g., try 90:10 and 70:30).

    • pH: Adjust the pH of the aqueous buffer between 3.5 and 6.0. The ionization state of the analyte is critical for interaction with the CSP.

    • Temperature: Decrease the temperature to 15 °C to enhance selectivity or increase it to 40 °C to improve peak shape and efficiency.[17]

  • Alternative Screening (Normal-Phase): If reversed-phase methods fail, switch to a polysaccharide-based column (e.g., Chiralpak IA) and a normal-phase mobile phase system (e.g., Hexane/Isopropanol/TFA in a 80:20:0.1 ratio).

  • Equilibration: Crucially , always allow the column to fully equilibrate when changing mobile phases. CHIROBIOTIC columns can require 1-2 hours for stable equilibration.[17]

References

  • Pozo, M., Gotor-Fernández, V., & Gotor, V. (2012). Enzymatic resolution of amino acids via ester hydrolysis. PubMed.
  • BOC Sciences. (n.d.).
  • Komeda, H., Asano, Y. (2001). New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ε-Caprolactam Racemase. Applied and Environmental Microbiology.
  • Michi, K., & Tsuda, H. (1952). of L-and D-Isomers of Tryptophan, Leucine and Alanine by Enzymatic Resolution of the Acetylderivatives of DL-Amino Acids with Mold Acylase. The Journal of Biochemistry.
  • Michi, K., & Tsuda, H. (1952). Part V. Preparation of l-and d-Isomers of Tryptophan, Leucine and Alanine by Enzymatic Resolution of the Acetylderivatives of dl-Amino Acids with Mold Acylase. Journal of Biochemistry.
  • Fogassy, E., et al. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers.
  • Google Patents. (1983). US4379941A - Resolution of racemic amino acids.
  • Chemistry LibreTexts. (2020). 6.
  • Wikipedia. (n.d.). Chiral resolution.
  • Ray, A. (2020). Trouble with chiral separations.
  • WuXi AppTec. (2025). Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples.
  • Yamauchi, Y., et al. (2021). Quantitative Difference in Solubility of Diastereomeric (2H/1H)-Isotopomers. PMC - NIH.
  • De l’Isle, P. (2025).
  • ResearchGate. (2018).
  • Nemutlu, E., et al. (n.d.).
  • Science Learning Center. (n.d.). Resolution of a Racemic Mixture.
  • Quora. (2020). What are the two methods used for resolving a racemic mixture into two optically active forms?.
  • Phenomenex. (n.d.).
  • Onyx Scientific. (n.d.). Chiral Resolution Screening.
  • Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers.
  • UVISON Technologies. (n.d.). Chromtech Chiral-AGP HPLC Columns.
  • Reddy, M. S., et al. (2012).
  • BOC Sciences. (n.d.). Chiral Resolution Reagents.
  • Sigma-Aldrich. (n.d.). Chiral HPLC Column Selection and Method Development Guide.
  • Chemistry LibreTexts. (2023). 5.
  • Singh, A., et al. (2019). Process for The Separation of the (Dl) Cis- Trans-2, 2-Dimethyl-3-(2, 2-Disubstitutedvinyl)
  • Ilisz, I., et al. (2021). Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. PMC.
  • Al-Saeed, F. A., et al. (2024).
  • Bioanalysis Zone. (n.d.). Astec CHIROBIOTIC Chiral HPLC Columns Brochure.
  • Gola, M., & Česlová, L. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC.
  • Simões, S. M., et al. (2021). Enantioselectivity Effects in Clinical Metabolomics and Lipidomics. MDPI.
  • ResearchGate. (2021). Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors.
  • Ye, J., et al. (2010). Enantiomeric separation of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs by HPLC with hydroxypropyl-beta-cyclodextrin as chiral mobile phase additive. Semantic Scholar.

Sources

Optimizing pH stability for 2-(Benzylamino)-2-cyclopropylacetic acid solutions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(Benzylamino)-2-cyclopropylacetic Acid

Subject: Optimization of pH Stability & Solubility Profile Ticket ID: CHEM-SUP-2026-02-22 Assigned Scientist: Senior Application Scientist, Formulation Chemistry[1]

Executive Summary: The Chemical Context

You are working with This compound , a zwitterionic secondary amino acid.[1] This molecule presents a unique "Stability-Solubility Paradox" due to three competing structural features:

  • Cyclopropyl Ring: High ring strain (~27.5 kcal/mol) makes it susceptible to acid-catalyzed ring opening (homo-Michael addition or nucleophilic attack).[1]

  • Secondary Amine: Prone to oxidative degradation (N-oxide formation) and oxidative deamination.[1]

  • Zwitterionic Core: Exhibits a U-shaped solubility profile with a minimum at its isoelectric point (pI), likely between pH 5.5 and 6.5.

This guide provides a self-validating system to stabilize this compound.

Part 1: Critical Solubility & pH Profiling

The Core Issue: Users frequently report precipitation when adjusting solutions to "neutral" pH (6.0–7.0). This is not an impurity issue; it is a physical chemistry constraint. At the isoelectric point (pI), the net charge is zero, minimizing hydration shell repulsion and causing aggregation.

Estimated Physicochemical Constants:

  • pKa1 (Carboxyl): ~2.3 – 2.5[1]

  • pKa2 (Secondary Amine): ~8.8 – 9.2[1]

  • pI (Isoelectric Point): ~5.8 – 6.0[1]

  • Danger Zone: pH 5.0 – 7.0 (High precipitation risk)[1]

Troubleshooting Guide: Solubility
ObservationProbable CauseCorrective Action
Cloudiness at pH 6.0 Solution is near pI (Zwitterionic aggregation).[1]Shift pH: Target pH 4.0 (Acetate) or pH 8.5 (Tris/Borate) to ensure net charge.
Precipitation after freezing "pH Shift" during freezing (e.g., Phosphate buffer crystallization).Change Buffer: Use HEPES or MOPS which have lower

. Avoid Sodium Phosphate.
Oiling out High concentration exceeds saturation limit of the neutral species.Co-solvent: Add 5-10% Propylene Glycol or PEG-400 to stabilize the hydrophobic benzyl/cyclopropyl regions.[1]

Part 2: Chemical Stability & Degradation Pathways

The Core Issue: The cyclopropyl ring is acid-labile. Below pH 3.0, protonation of the ring or the adjacent carbonyl can catalyze ring opening, destroying the pharmacophore. Conversely, the secondary amine is susceptible to oxidation at high pH or in the presence of trace metals.

Visualizing the Degradation Risk (DOT Diagram)

DegradationPathways Molecule 2-(Benzylamino)-2- cyclopropylacetic acid Acid Acidic Medium (pH < 3.0) Molecule->Acid Protonation Oxidation Oxidative Stress (Air/Peroxides) Molecule->Oxidation Radical Initiation RingOpen Ring-Opened Products (Loss of Cyclopropyl) Acid->RingOpen Nucleophilic Attack (H2O/Cl-) NOxide N-Oxide / Deamination (Benzaldehyde release) Oxidation->NOxide Electron Transfer

Figure 1: Primary degradation pathways.[1] Acidic conditions threaten the cyclopropyl ring, while oxidative conditions attack the amine.

Part 3: Buffer Selection Strategy

Do not simply choose a buffer based on pH range. You must choose based on chemical compatibility .

Recommended Buffers
pH TargetRecommended BufferConcentrationWhy?
pH 4.0 – 5.0 Acetate or Citrate 10–50 mMStability: Far enough from pI to ensure solubility.[1] Acidic enough to protonate amine, but not strong enough to open the ring.
pH 7.2 – 8.0 HEPES or MOPS 20–50 mMInertness: Zwitterionic buffers (Good's Buffers) minimize amine-buffer interactions.[1] Minimal metal binding.
pH 8.5+ Tris-HCl 20–50 mMSolubility: Ensures molecule is negatively charged (carboxylate form).[1] Note: Tris is amine-based; check for interference if using amine-reactive assays.[1]
Buffers to AVOID
  • Phosphate (pH 6–7): High risk of precipitation during freeze/thaw cycles due to selective crystallization of

    
    , which causes drastic pH drops (down to pH 4) in the frozen state, potentially triggering ring opening.
    
  • Carbonate (pH > 9): Risk of carbamate formation with the secondary amine.

Part 4: Frequently Asked Questions (FAQ)

Q1: I see a yellow discoloration after 48 hours at Room Temperature. Is my compound ruined?

  • Diagnosis: This indicates oxidative degradation, likely liberating trace benzaldehyde or forming N-oxides.[1]

  • Solution: The secondary amine is reacting with dissolved oxygen.

    • Degas all buffers before use.

    • Add an antioxidant: Methionine (1-5 mM) or EDTA (0.5 mM) to chelate trace metals that catalyze oxidation.[1]

    • Store under Argon/Nitrogen.

Q2: Can I autoclave this solution?

  • Answer: NO.

  • Reasoning: The cyclopropyl ring strain + high heat + water = high probability of thermal ring opening or hydrolysis.

  • Protocol: Use 0.22 µm PES or PVDF filtration for sterilization.

Q3: How do I perform a stress test to validate my formulation?

  • Protocol: Follow a modified ICH Q1A(R2) approach specific to labile rings.

    • Acid Stress: 0.1 N HCl, 2 hours, RT. (Monitor for ring opening).

    • Oxidative Stress: 0.3%

      
      , 2 hours, RT. (Monitor for N-oxide).
      
    • Thermal: 40°C for 2 weeks (Accelerated stability).

Part 5: Interactive Troubleshooting Flowchart

Use this logic tree to resolve stability issues in real-time.

TroubleshootingTree Start Start: Identify Issue Precip Precipitation / Cloudiness Start->Precip Color Yellowing / Discoloration Start->Color Loss Loss of Potency (HPLC) Start->Loss CheckpH Check pH. Is it 5.5 - 6.5? Precip->CheckpH Oxid Oxidation Detected Color->Oxid CheckDeg Check Degradation Peak Loss->CheckDeg Adjust Adjust pH to <5.0 or >7.5 CheckpH->Adjust Yes Salt Increase Ionic Strength (Add 150mM NaCl) CheckpH->Salt No YesIso Yes: Near pI NoIso No ActionOx Add EDTA + Methionine Purge with Argon Oxid->ActionOx RingOpen Ring Opening? (Acid Instability) CheckDeg->RingOpen BufferChange Switch to HEPES/Tris Avoid Acidic pH RingOpen->BufferChange

Figure 2: Decision matrix for troubleshooting common stability failures.

References

  • ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2).[2] International Council for Harmonisation, 2003.

  • PubChem. Cyclopropylacetic acid (Compound Summary). National Library of Medicine. [1]

  • Goldberg, R. N., et al. Thermodynamics of Enzyme-Catalyzed Reactions: Part 3. Hydrolases. Journal of Physical and Chemical Reference Data, 1994. (Reference for peptide/amide bond stability thermodynamics). [1]

  • Sigma-Aldrich (Merck). Biological Buffers: Selection and Use.[1] (Authoritative guide on Good's Buffers and pKa temperature dependence).

Sources

Troubleshooting low reactivity of secondary amines in cyclopropylacetic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support center for troubleshooting the low reactivity of secondary amines in cyclopropylacetic acid derivatives.

Troubleshooting Low Reactivity of Secondary Amines with Cyclopropylacetic Acid Derivatives

Welcome to the technical resource center for amide bond formation. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the coupling of secondary amines to cyclopropylacetic acid derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to solve even the most stubborn synthetic challenges.

The formation of an amide bond is one of the most frequently utilized reactions in medicinal chemistry.[1][2] However, the apparent simplicity of condensing a carboxylic acid and an amine can be deceptive, especially when dealing with sterically hindered or electronically deactivated substrates. Secondary amines, due to their increased steric bulk and slightly different electronic profile compared to primary amines, often exhibit lower nucleophilicity, leading to sluggish or incomplete reactions.[3] When paired with a potentially bulky partner like a cyclopropylacetic acid derivative, these challenges are amplified.

This guide provides a structured approach to troubleshooting these difficult couplings, moving from simple adjustments to more advanced strategies.

Troubleshooting Guide: Common Issues & Solutions
Q1: My amidation reaction shows low to no conversion. What are the initial steps I should take to diagnose the problem?

A1: Before exploring more advanced and costly reagents, it's crucial to verify the fundamentals of your reaction setup. Often, the root cause is not a failure of the chosen methodology but an issue with the experimental parameters.

Initial Checklist:

  • Reagent Purity and Stoichiometry:

    • Purity: Ensure both the cyclopropylacetic acid derivative and the secondary amine are pure and, importantly, dry. Water is a competing nucleophile and can hydrolyze activated intermediates, halting the reaction.[4][5]

    • Stoichiometry: A common starting point is a near 1:1 molar ratio of the acid and amine. However, for a sluggish reaction, using a slight excess (1.1-1.2 equivalents) of the more readily available or less expensive reagent can help drive the reaction to completion.

  • Solvent Choice and Quality:

    • Solvent Type: The reaction should be conducted in a polar, aprotic solvent such as Dichloromethane (DCM), N,N-Dimethylformamide (DMF), or Acetonitrile (MeCN).[6][7]

    • Solvent Quality: Use anhydrous (dry) solvents. The presence of water can significantly impact the efficiency of the coupling reaction.

  • Temperature and Reaction Time:

    • Many standard coupling reactions are initially attempted at room temperature (RT).[6] If you observe low conversion after several hours (monitor by TLC or LC-MS), a gentle increase in temperature (e.g., to 40-50 °C) can often provide the necessary activation energy without promoting significant side reactions.

    • Extend the reaction time. Some sterically hindered couplings can take 16-24 hours to reach completion.

  • Base Selection:

    • A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA), is essential.[6][7] Its role is to neutralize the acidic byproducts generated during the reaction and to deprotonate the ammonium salt of the secondary amine, thereby increasing its nucleophilicity. Typically, 2-3 equivalents of the base are used.

Below is a workflow diagram to guide your initial troubleshooting process.

G cluster_start Start: Low Conversion cluster_check Initial Diagnostics cluster_reassess Re-evaluate cluster_solution Resolution start Low/No Product Formation check_purity Verify Reagent Purity & Stoichiometry start->check_purity check_solvent Ensure Anhydrous Solvent check_purity->check_solvent check_base Confirm Correct Base & Equivalents check_solvent->check_base check_temp Increase Temperature/Time check_base->check_temp reassess Monitor Reaction (TLC/LC-MS) check_temp->reassess success Problem Solved reassess->success Conversion Improved advanced Proceed to Advanced Troubleshooting reassess->advanced Still Low Conversion G RCOOH R-COOH (Cyclopropylacetic Acid) ActiveEster Highly Reactive OAt-Active Ester RCOOH->ActiveEster HATU HATU HATU->ActiveEster Base Base (e.g., DIPEA) Base->ActiveEster Amide R-CONR'₂ (Target Amide) ActiveEster->Amide Nucleophilic Attack SecAmine R'₂NH (Secondary Amine) SecAmine->Amide Byproducts Byproducts

Caption: Simplified HATU activation and coupling mechanism.

Q3: Even with powerful reagents like HATU, my reaction is stalling. Are there more forceful activation methods?

A3: Yes. If even the most potent coupling reagents fail, the next logical step is to form an acyl halide , typically an acyl chloride or acyl fluoride. This is a classic, robust, and highly effective method for activating carboxylic acids, especially for hindered systems. [][9] Strategy: Acyl Chloride/Fluoride Formation

  • Acyl Chloride Synthesis:

    • Reagents: Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are commonly used. [10][11]Oxalyl chloride is often preferred as its byproducts (CO, CO₂, HCl) are all gaseous, simplifying workup. A catalytic amount of DMF is often added when using oxalyl chloride.

    • Procedure: The cyclopropylacetic acid is treated with the chlorinating agent (often in a solvent like DCM) to form the acyl chloride. This intermediate can be isolated or, more commonly, generated in situ. The solvent and excess reagent are removed under vacuum, and the crude acyl chloride is then immediately dissolved in fresh anhydrous solvent, cooled (typically to 0 °C), and the secondary amine and a base (like DIPEA or pyridine) are added. [6]

  • Acyl Fluoride Synthesis:

    • Acyl fluorides are known to be less prone to racemization than acyl chlorides and can be highly effective for coupling sterically hindered substrates at elevated temperatures. [9] * Reagents: Reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or BTFFH can be used to generate the acyl fluoride in situ. [9] This two-step approach decouples the activation from the coupling, allowing for more forcing conditions during activation without exposing the amine to harsh reagents.

Frequently Asked Questions (FAQs)

Q: Why are secondary amines inherently less reactive in these couplings? A: There are two main reasons:

  • Steric Hindrance: The two alkyl/aryl groups on the nitrogen atom physically block the lone pair of electrons, making it more difficult to approach and attack the electrophilic carbonyl carbon of the activated carboxylic acid. [3]* Electronic Effects: Alkyl groups are weakly electron-donating, which slightly increases the electron density on the nitrogen. While this increases basicity, it does not always translate to higher nucleophilicity in the context of a sterically crowded reaction center.

Q: Are there any specific challenges associated with the cyclopropylacetic acid moiety? A: The cyclopropyl group itself is relatively small, but depending on the substitution pattern on the ring or at the alpha-position of the acetic acid, it can contribute to the overall steric bulk around the carboxylic acid group. This further emphasizes the need for highly efficient activation to create a very reactive electrophile.

Q: How do I choose the best coupling reagent for my specific substrates? A: Screening is often necessary, but you can make an educated choice based on the principles discussed. The following table provides a general hierarchy and key characteristics.

Reagent ClassExamplesProsConsWhen to Use
Carbodiimides DCC, EDC, DICInexpensive, widely available. [12]Lower reactivity, risk of racemization, byproduct removal can be difficult (DCC). [13][14]Initial attempts for non-hindered substrates.
Uronium Salts HBTU, HATU, HCTUHigh reactivity, fast reactions, low racemization. [][14]More expensive, potential for guanidinylation side reactions. The go-to choice for most couplings, especially when carbodiimides are sluggish.
Phosphonium Salts PyBOP, BOPVery high reactivity, low racemization, no guanidinylation. [1][14]Expensive, byproducts can complicate purification.For very difficult or sensitive couplings, particularly fragment condensation.
Acyl Halides SOCl₂, (COCl)₂Highest reactivity, inexpensive reagents. [10][]Harsh conditions, potential for side reactions with sensitive functional groups.When all other coupling reagents have failed.
Detailed Experimental Protocol: HATU-Mediated Amidation

This protocol describes a general procedure for the coupling of a cyclopropylacetic acid derivative with a secondary amine using HATU.

Materials:

  • Cyclopropylacetic acid derivative (1.0 eq)

  • Secondary amine (1.1 eq)

  • HATU (1.1 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF (or DCM/MeCN)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon atmosphere setup

Procedure:

  • Preparation: To a clean, dry round-bottom flask under a nitrogen or argon atmosphere, add the cyclopropylacetic acid derivative (1.0 eq).

  • Dissolution: Add anhydrous DMF to dissolve the acid (concentration typically 0.1-0.5 M).

  • Reagent Addition: To the stirring solution, add the secondary amine (1.1 eq), followed by HATU (1.1 eq), and finally DIPEA (3.0 eq). [6]The order of addition can sometimes be critical; adding the base last is a common practice.

  • Reaction: Allow the reaction to stir at room temperature.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every 1-2 hours. If the reaction is sluggish after 4-6 hours, consider gently heating the mixture to 40-50 °C.

  • Workup: Once the reaction is complete (or has stalled), dilute the reaction mixture with an organic solvent like Ethyl Acetate (EtOAc) and wash sequentially with a mild acid (e.g., 5% citric acid solution or 1M HCl) to remove excess base and amine, then a saturated sodium bicarbonate solution to remove unreacted acid, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

References
  • The Role of HOBt and HBTU in Peptide Coupling Reactions. (n.d.). Vertex AI Search.
  • Ishihara, K., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Catalysis.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem.
  • Peptide Coupling Reagents Guide. (n.d.). Sigma-Aldrich.
  • Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. (n.d.). ResearchGate.
  • Optimizing Peptide Coupling: Key Techniques. (n.d.). BOC Sciences.
  • Amide Synthesis. (n.d.). Fisher Scientific.
  • Amide Synthesis. (n.d.). Fisher Scientific.
  • HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. (2021, January 18). YouTube.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC.
  • Coupling Reagents. (n.d.). Aapptec Peptides.
  • Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection. (2024, March 29). BOC Sciences.
  • El Kaim, L., Grimaud, L., & Vire, S. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
  • Ghavami, A., et al. (2012). A method for efficient coupling of sterically hindered carboxylic acids with hindered or electron deficient amines. Organic & Biomolecular Chemistry.
  • Amides from Carboxylic Acids-DCC and EDC Coupling. (n.d.). Chemistry Steps.
  • Tips and tricks for difficult amide bond formation?. (2021, October 20). Reddit.
  • Froum, S., et al. (2007). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Arkivoc.
  • Perrin, C. L., et al. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI.
  • Direct Amidations of Carboxylic Acids with Amines. (2023, February 22). Encyclopedia.pub.
  • Amide synthesis by acylation. (n.d.). Organic Chemistry Portal.
  • A green chemistry perspective on catalytic amide bond formation. (n.d.). UCL Discovery.
  • Amine Reactivity. (n.d.). MSU chemistry.

Sources

Technical Support Center: High-Purity 2-(Benzylamino)-2-cyclopropylacetic Acid Production

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Enhancing Enantiomeric Excess (ee) & Troubleshooting

Doc ID: TS-CPA-004 | Version: 2.1 | Status: Active

Introduction: The "Steric-Electronic" Challenge

Welcome to the technical support hub for 2-(Benzylamino)-2-cyclopropylacetic acid . As Senior Application Scientists, we understand that this molecule presents a unique "double-edged" challenge in chiral synthesis:

  • The Cyclopropyl Group: It acts as a steric "wall" but also possesses unique electronic properties (pseudo-unsaturation) that can destabilize intermediates, leading to racemization.[1]

  • The Benzyl Amine: While an excellent protecting group, it increases lipophilicity, complicating aqueous enzymatic resolutions and altering crystallization kinetics during salt formation.[1]

This guide moves beyond basic textbook protocols. We focus on causality —why your ee is dropping and how to engineer a self-validating system to fix it.

Module 1: Chemical Resolution (The "Salt" Method)

Primary Workflow for Scale-Up

The Issue: You are using classical resolution (e.g., with tartaric or mandelic acid), but the ee plateaus at 80-90%, or the yield crashes upon recrystallization.

Root Cause Analysis

The N-benzyl group allows for


-

stacking interactions with aromatic resolving agents, but the cyclopropyl group disrupts efficient crystal packing. This leads to inclusion of the wrong enantiomer in the crystal lattice (solid solution formation) rather than a pure conglomerate.
Troubleshooting Protocol

Q: My salt crystallizes, but the ee is stuck at 85%. Recrystallization doesn't help.[1] What now? A: You are likely experiencing "isostructural inclusion."[1] Switch to a Family Approach ("Dutch Resolution") .

Step-by-Step Fix:

  • Do not rely on a single resolving agent (e.g., solely (S)-Mandelic acid).[1]

  • The Mix: Prepare a stoichiometric equivalent of resolving agent using a mixture of structurally related acids.[1]

    • Example: 90% (S)-Mandelic acid + 10% (S)-2-Chloromandelic acid.

    • Mechanism:[1][2][3] The impurity (wrong enantiomer) disrupts the crystal lattice.[1] The "minor" resolving agent (chloro-derivative) fits into the lattice of the desired enantiomer but destabilizes the lattice of the undesired one, forcing it into the mother liquor.

  • The Solvent Switch: If using Ethanol/Water, switch to iPrOH/Water (9:1) .[1] The cyclopropyl group is hydrophobic; too much water forces rapid, amorphous precipitation (trapping impurities) rather than slow, selective crystallization.

Q: How do I validate the endpoint without running Chiral HPLC every hour? A: Use Solubility Differential Analysis (SDA) .

  • Take a 100 mg aliquot of your wet cake.[1]

  • Wash with cold solvent.[1]

  • If the melting point (mp) is sharp and matches the reference standard (>175°C for many salts of this class), your ee is likely >98%. A broad mp range indicates eutectic entrapment.[1]

Module 2: Biocatalytic Resolution (The "Green" Method)

Alternative Workflow for High Specificity

The Issue: You are hydrolyzing the ester precursor using a lipase/protease, but the reaction stalls at 40% conversion, or the ee degrades over time.

Root Cause Analysis

The cyclopropyl group makes the substrate bulky and lipophilic.[1]

  • Mass Transfer Limitation: The substrate isn't dissolving in the aqueous buffer.[1]

  • Product Inhibition: The acidic product lowers the local pH at the enzyme active site, deactivating it.[1]

Troubleshooting Protocol

Q: The reaction starts fast but stops at 35-40% conversion. Adding more enzyme doesn't work. A: This is Product Inhibition via pH Drop .[1] The free acid produced is crashing the pH in the micro-environment of the enzyme.

Step-by-Step Fix:

  • Implement a pH-Stat System: Do not rely on strong buffers alone.[1] Use an autotitrator to maintain pH 7.5–8.0 using 1M NaOH.[1]

  • The "Emulsion" Factor: Add DMSO (5-10% v/v) or Triton X-100 .[1]

    • Why: The N-benzyl-cyclopropyl substrate is highly hydrophobic.[1] It aggregates, hiding the ester bond from the enzyme. The co-solvent increases the available surface area.[1]

  • Enzyme Selection: Switch from general Lipases to Alcalase (Protease from B. licheniformis) or Penicillin G Acylase (PGA) .[1] PGA is specifically evolved to handle phenyl/benzyl groups (the "benzyl" in your molecule mimics the penicillin side chain).[1]

Module 3: Asymmetric Strecker (The "Upstream" Fix)

Prevention Strategy

The Issue: You are synthesizing the molecule from cyclopropyl ketone/aldehyde and want to avoid resolution entirely.

Q: I'm using (S)-phenylglycinol as a chiral auxiliary, but the diastereomeric ratio (dr) is poor (60:40). A: The cyclopropyl ketone is sterically crowded. The imine formation is likely incomplete or reversible.[1]

Step-by-Step Fix:

  • Temperature Control: Perform the cyanide addition at -15°C , not room temperature. Lower temperature favors the kinetic product (usually the desired one).[1]

  • Lewis Acid Additive: Add 1.1 eq of Ti(OiPr)4 .

    • Mechanism:[1][2][3] Titanium coordinates with the imine nitrogen and the auxiliary's oxygen, locking the conformation and forcing the cyanide to attack from the less hindered face.

Visual Logic & Workflows

Figure 1: Troubleshooting Logic for Low Enantiomeric Excess

Troubleshooting_EE Start Problem: Low ee (<90%) Check_Stage Identify Stage Start->Check_Stage Chem_Res Chemical Resolution (Salt Formation) Check_Stage->Chem_Res Bio_Res Enzymatic Resolution (Hydrolysis) Check_Stage->Bio_Res Crystal_Check Are crystals amorphous? Chem_Res->Crystal_Check Solvent_Fix Action: Switch to iPrOH/Water (9:1) Crystal_Check->Solvent_Fix Yes (Too fast) Dutch_Res Action: Use 'Dutch Resolution' (Mix Mandelic + Cl-Mandelic) Crystal_Check->Dutch_Res No (Impure lattice) pH_Check Is pH drifting? Bio_Res->pH_Check pH_Stat Action: Implement pH-Stat (Maintain pH 7.5) pH_Check->pH_Stat Yes Solubility_Check Is conversion stalling? pH_Check->Solubility_Check No Cosolvent Action: Add 10% DMSO (Fix Mass Transfer) Solubility_Check->Cosolvent Yes

Caption: Decision tree for isolating the root cause of low enantiomeric excess in chemical and enzymatic workflows.

Figure 2: Synthesis Pathway Comparison

Synthesis_Pathways Substrate Cyclopropyl Ketone/Aldehyde Strecker Strecker Synthesis (w/ Chiral Amine) Substrate->Strecker Asymmetric Route Bucherer Bucherer-Bergs (Racemic) Substrate->Bucherer Racemic Route Inter_A Aminonitrile (Diastereomer Mix) Strecker->Inter_A Hydrolysis Acid Hydrolysis Inter_A->Hydrolysis Product_A (S)-Target Molecule (High dr required) Hydrolysis->Product_A Inter_B Racemic Amide/Ester Bucherer->Inter_B Enzyme Enzymatic Resolution (Alcalase/PGA) Inter_B->Enzyme Product_B (S)-Target Molecule (High ee via Kinetic Res) Enzyme->Product_B

Caption: Comparison of Asymmetric Strecker vs. Enzymatic Resolution pathways for N-benzyl-cyclopropylglycine derivatives.

Analytical Data & Specifications

Table 1: Analytical Method Parameters (Chiral HPLC)

Use this method to validate your ee. Do not rely on optical rotation alone, as the benzyl group can mask small impurities.

ParameterSpecificationNotes
Column Chiralpak AD-H or OD-H (Daicel)Amylose/Cellulose based columns are superior for benzylamines.
Mobile Phase Hexane : IPA : DEA (90 : 10 : 0.[1]1)DEA (Diethylamine) is critical to sharpen the amine peak.[1]
Flow Rate 0.8 - 1.0 mL/minLower flow rate improves resolution of the cyclopropyl rotamers.[1]
Detection UV @ 254 nmTargets the Benzyl chromophore.[1]
Retention (R)-Enantiomer: ~8 min (S)-Enantiomer: ~12 minNote: Order may reverse depending on specific column batch.

References

  • Vries, T. et al. (1998).[1] The Family Approach to the Resolution of Racemates (Dutch Resolution). Angewandte Chemie International Edition.[1]

  • Naju, A. et al. (2011).[1] Boceprevir: A Novel Protease Inhibitor for the Treatment of Hepatitis C.[1][4] Journal of Pharmacology and Pharmacotherapeutics.[1] (Context for P3 intermediate relevance).

  • Wang, X. et al. (2011).[1] Asymmetric Synthesis of the P3 Portion of Boceprevir.[1] The Journal of Organic Chemistry.[1] (Specifics on cyclopropyl amino acid synthesis).

  • Daicel Corporation. (2024).[1] Chiral Column Selection Guide for Amines. (General reference for AD/OD column selection).

For further assistance, contact the Application Engineering Team at referring to Doc ID TS-CPA-004.

Sources

Solving solubility issues of 2-(Benzylamino)-2-cyclopropylacetic acid in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Physicochemical Landscape[1]

You are likely encountering precipitation or "oiling out" when attempting to dissolve 2-(Benzylamino)-2-cyclopropylacetic acid in neutral biological buffers (PBS, HEPES, pH 7.4). This is not a random failure; it is a predictable consequence of the molecule's zwitterionic nature combined with significant hydrophobic bulk.

This molecule possesses three distinct zones that dictate its behavior:

  • The Acidic Head: A carboxylic acid (pKa ~2.3).

  • The Basic Core: A secondary benzylamine (pKa ~9.6).

  • The Hydrophobic Shield: The combination of a benzyl ring and a cyclopropyl group .

The "pI Trap"

At physiological pH (approx. pH 6.0–7.5), this molecule exists primarily as a zwitterion (net charge = 0). Unlike glycine, which is soluble as a zwitterion, your molecule carries a "grease ball" (the benzyl/cyclopropyl moieties). Without a net charge to interact with water dipole moments, the hydrophobic forces dominate, causing the molecules to aggregate and precipitate.

Visualizing the Solubility Equilibrium

The following diagram illustrates the species distribution across the pH scale. You must move the pH away from the Isoelectric Point (pI) to achieve solubility.

SolubilityEquilibrium cluster_solubility Solubility Profile Cation Cationic Form (Soluble) pH < 3.0 Zwitterion Zwitterion (Precipitate/Insoluble) pH 5.0 - 8.0 (The pI Trap) Cation->Zwitterion Add Base (Deprotonate -COOH) Zwitterion->Cation Add Acid Anion Anionic Form (Soluble) pH > 10.0 Zwitterion->Anion Add Base (Deprotonate -NH2+) Anion->Zwitterion Add Acid

Figure 1: The U-Shaped Solubility Curve. Maximum insolubility occurs at the isoelectric point (center), where the net charge is zero.

Troubleshooting Guide (FAQ)

Q1: I need to run an assay at pH 7.4. Why does it precipitate immediately upon dilution?

Diagnosis: You are falling into the "pI Trap." At pH 7.4, the molecule is near its isoelectric point. The lattice energy of the crystal (or the lipophilicity of the oil) is stronger than the hydration energy of the zwitterion. Solution: You cannot rely on aqueous solubility alone at this pH. You must use a Co-solvent Spike or a Cyclodextrin carrier .

  • See Protocol B below.

Q2: Can I use DMSO to make a stock solution?

Answer: Yes. The molecule is highly soluble in DMSO due to the benzyl/cyclopropyl lipophilicity. Warning: A "Crash-out" is highly likely if you dilute a high-concentration DMSO stock (e.g., 100 mM) directly into aqueous buffer. The DMSO diffuses into the water faster than the drug can equilibrate, leaving the drug stranded in a water environment where it is insoluble. Fix: Use stepwise dilution or ensure the final DMSO concentration is >5% (if your assay permits).

Q3: Would heating the solution help?

Answer: Only temporarily. While heat increases kinetic solubility, the compound will likely re-precipitate upon cooling to room temperature (supersaturation failure). This creates variable experimental results. Do not rely on heat alone.

Formulation Protocols

Protocol A: The "pH Swing" Method (For Stock Prep)

Best for: Creating stable aqueous stocks without organic solvents.

  • Weighing: Weigh the target amount of this compound.

  • Acidification: Add 0.1 M HCl dropwise. The volume should be 80% of your final target volume.

    • Mechanism: This protonates the amine and keeps the carboxylic acid protonated, forcing the molecule into the Cationic state (Soluble).

  • Dissolution: Vortex until clear.

  • Back-Titration (Careful): Slowly add dilute NaOH to adjust pH towards neutral only if necessary.

    • Critical Stop: If you approach pH 5-6, it will precipitate. If your assay allows, keep the stock at pH 3-4 and let the assay buffer (if strong enough) neutralize it upon high-factor dilution (1:1000).

Protocol B: The Co-Solvent/Surfactant System (For pH 7.4 Assays)

Best for: Biological assays requiring strict pH 7.4 neutrality.

Reagents:

  • DMSO (anhydrous)

  • Tween-80 (or PEG-400)

  • PBS (pH 7.4)

Step-by-Step:

  • Primary Stock: Dissolve compound in 100% DMSO to 100x the final testing concentration (e.g., 10 mM).

  • Secondary Stock (The Bridge): Prepare a "Solvent Mix" of DMSO:Tween-80:Water (10:10:80) .

  • Dilution: Dilute the Primary Stock 1:10 into the Solvent Mix.

    • Why? The surfactant (Tween) coats the hydrophobic benzyl/cyclopropyl groups, preventing aggregation as water is introduced.

  • Final Assay: Spike this mixture into your PBS assay plate.

Comparative Data Tables

Table 1: Estimated Solubility Profile
Solvent SystemEstimated SolubilityMechanismSuitability
0.1 M HCl (pH 1.2) High (>10 mg/mL)Cationic repulsionRecommended for Stock
PBS (pH 7.4) Very Low (<0.1 mg/mL)Zwitterionic aggregationAvoid
0.1 M NaOH (pH 12) Moderate/HighAnionic repulsionGood, but potential stability issues
DMSO High (>50 mg/mL)Lipophilic interactionRecommended for Master Stock
5% DMSO in PBS Low/RiskyMetastableProne to "Crash-out"
Table 2: Structural Contributors to Insolubility
MoietyEffect on SolubilityCounter-Strategy
Cyclopropyl Group Increases Lipophilicity (LogP) + Steric BulkUse surfactants (Tween/PEG) to wet the surface.
Benzyl Group Strong Hydrophobic Interaction (Pi-stacking)Use Cyclodextrins (HP-β-CD) to encapsulate the ring.
Amino Acid Core Zwitterion formation at pH ~6Adjust pH < 3 or > 10 to induce charge.

Decision Tree for Solubilization

DecisionTree Start Start: Dissolve Compound IsAssaySensitive Is the assay sensitive to organic solvents (DMSO)? Start->IsAssaySensitive YesSensitive YES (Cell culture/Enzyme) IsAssaySensitive->YesSensitive NoSensitive NO (Chemical screening) IsAssaySensitive->NoSensitive SaltForm Use pH Swing Protocol (A) Dissolve in 0.1M HCl YesSensitive->SaltForm DMSORoute Use DMSO Stock (Protocol B) NoSensitive->DMSORoute CheckPrecip Check for Precipitation upon dilution SaltForm->CheckPrecip DMSORoute->CheckPrecip Success Proceed to Assay CheckPrecip->Success Clear Fail Add Carrier (HP-beta-Cyclodextrin) CheckPrecip->Fail Cloudy

Figure 2: Decision Matrix for selecting the correct solubilization strategy based on assay constraints.

References

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Definitive text on pH-solubility profiles and the "pI" effect).

  • Bergström, C. A., et al. (2016). Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery workflows. International Journal of Pharmaceutics. (Discusses the impact of lipophilic groups like benzyl/cyclopropyl on solubility).

  • Perlovich, G. L., et al. (2013). Thermodynamics of solubility, sublimation and solvation of N-substituted amino acids. Journal of Chemical Thermodynamics. (Specific data on how N-substitution affects amino acid lattice energy).

  • PubChem. (2025).[1] Compound Summary: this compound.[2][3] National Library of Medicine. (Structural verification).

Sources

Validation & Comparative

NMR Spectral Analysis & Chiral Resolution of 2-(Benzylamino)-2-cyclopropylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Benzylamino)-2-cyclopropylacetic acid is a critical "conformationally restricted" building block used in peptidomimetics and HCV inhibitor synthesis. Its structural rigidity, imparted by the cyclopropyl moiety, presents unique analytical challenges—specifically the strong magnetic anisotropy of the cyclopropyl ring and the difficulty in determining enantiomeric excess (ee%) of the


-chiral center via standard 1D NMR.

This guide compares three analytical workflows for characterizing this compound: Standard 1D


H NMR , Chiral Solvating Agent (CSA) NMR , and Mosher’s Derivatization . We provide experimental protocols and spectral data to validate structure and purity, emphasizing the superior throughput of CSA methods over destructive derivatization.

Structural Context & The Cyclopropyl Anomaly

The cyclopropyl group is not merely a steric bulk; it is an electronic modifier. In NMR spectroscopy, the ring current of the cyclopropane creates a shielding cone perpendicular to the ring plane and a deshielding zone in the plane.

  • The "Upfield" Shift: The cyclopropyl methylene protons (

    
    , 
    
    
    
    ) resonate at unusually high fields (
    
    
    0.2 – 0.6 ppm), often overlapping with silicone grease or impurity signals.
  • The

    
    -Proton Diagnostic:  The methine proton at the chiral center (
    
    
    
    -CH) couples to both the amino group (NH) and the cyclopropyl methine, creating a distinct doublet-of-doublets (dd) that serves as the primary structural validator.
Diagram 1: Analytical Workflow Decision Tree

This workflow outlines the logic for selecting the correct NMR method based on the stage of synthesis.

NMR_Workflow Start Crude Reaction Mixture Check1 Is Benzyl Group Intact? Start->Check1 StdNMR Method A: Standard 1D 1H NMR (DMSO-d6) Check1->StdNMR Yes Purity Is Chemical Purity >95%? StdNMR->Purity Purity->Start No (Recrystallize) ChiralCheck Determine Enantiomeric Excess Purity->ChiralCheck Yes CSA Method B: Chiral Solvating Agent (Binaphthyl Phosphate) ChiralCheck->CSA Routine ee% Check Mosher Method C: Mosher's Derivatization (Absolute Config) ChiralCheck->Mosher New Synthesis Route (Need Absolute Config)

Caption: Decision tree for selecting between Standard NMR, CSA, and Mosher's analysis based on synthesis stage.

Comparative Analysis of Characterization Methods

The following table contrasts the three primary methodologies for analyzing this compound.

Table 1: Comparative Performance of Analytical Methods

FeatureMethod A: Standard 1D

H
Method B: Chiral Solvating Agent (CSA) Method C: Mosher's Derivatization
Primary Utility Structural ConfirmationEnantiomeric Purity (ee%)Absolute Configuration (R vs S)
Time to Result < 10 Minutes15–20 Minutes24 Hours (Reaction + Workup)
Sample Recovery 100% (Non-destructive)100% (Extraction required)0% (Destructive)
Cost Efficiency HighHighLow (Expensive Reagents)
Resolution Limit N/A (Achiral)

ppm

ppm
Key Limitation Cannot distinguish enantiomerspH sensitive; requires optimizationSlow; requires chemical modification
Expert Insight: Why Method B Wins for Routine Analysis

While Mosher's method (Method C) is the "Gold Standard" for determining absolute configuration for the first batch, it is inefficient for process development. Method B (CSA) using 1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate (BNPPA) forms transient diastereomeric complexes in situ, splitting the


-proton signal without chemical modification. This allows for rapid "check-and-adjust" cycles during chiral resolution.

Experimental Protocols & Data Interpretation

Method A: Standard 1D H NMR (Structural Validation)

Objective: Confirm the integrity of the cyclopropyl ring and the benzyl amine linkage.

Protocol:

  • Dissolve 10 mg of this compound in 0.6 mL DMSO-d6 .

    • Note: DMSO is preferred over CDCl

      
       because the zwitterionic amino acid is insoluble in chloroform. If using CDCl
      
      
      
      , the methyl ester derivative must be used.
  • Acquire spectrum with

    
     scans, 
    
    
    
    .

Data Interpretation (DMSO-d6, 400 MHz):

Fragment

(ppm)
MultiplicityIntegralAssignment Logic
-COOH 11.0 - 12.5Broad Singlet1HCarboxylic acid (exchangeable).
Ph-H 7.30 - 7.45Multiplet5HBenzyl aromatic ring.
Bn-CH

3.85AB Quartet / Singlet2HBenzylic methylene. Appears as ABq if chiral center induces anisotropy.

-CH
2.65 Doublet (d)1HCoupled to Cyclopropyl-CH. Upfield shifted due to ring shielding.
Cyp-CH 0.95Multiplet1HCyclopropyl methine.
Cyp-CH

0.30 - 0.55Multiplet4HCyclopropyl methylenes (distinct cis/trans environments).
Method B: Enantiomeric Excess via Chiral Solvating Agents (CSA)

Objective: Determine the ratio of (R) and (S) enantiomers without derivatization.

Protocol:

  • Sample Prep: Dissolve 5 mg of the methyl ester of the target compound in 0.6 mL CDCl

    
    . (The free acid interacts too strongly with itself; the ester is required for CSA efficacy).
    
  • Reference Spectrum: Acquire a standard

    
    H spectrum.
    
  • CSA Addition: Add 1.5 equivalents of (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate (BNPPA) directly to the NMR tube.

  • Analysis: Shake well and acquire. Focus on the Benzylic CH

    
      region (approx 3.8 ppm).
    

Mechanism of Action: The BNPPA forms a hydrogen-bonded ion pair with the secondary amine. The chiral environment of the binaphthyl backbone creates magnetically distinct environments for the (R)-amine and (S)-amine complexes.

Diagram 2: CSA Interaction Mechanism

This diagram illustrates how the Chiral Solvating Agent distinguishes the enantiomers.

CSA_Mechanism Substrate Target Molecule (Racemic Mixture) ComplexR Complex A (R-Substrate + R-CSA) Shift: δ 3.82 ppm Substrate->ComplexR H-Bonding ComplexS Complex B (S-Substrate + R-CSA) Shift: δ 3.88 ppm Substrate->ComplexS H-Bonding CSA CSA Reagent (R-BNPPA) CSA->ComplexR CSA->ComplexS Diff Δδ (Split Signal) ComplexR->Diff ComplexS->Diff

Caption: Formation of diastereomeric complexes leading to signal splitting (


) in NMR.

Troubleshooting & Self-Validation

To ensure scientific integrity, apply these self-validating checks before finalizing data:

  • The Integration Ratio Check:

    • Integrate the aromatic region (5H). Set this as reference.

    • Check the cyclopropyl high-field region (0.2–0.6 ppm). It must integrate to 4H. If it integrates to >4H, you likely have silicone grease contamination (0.07 ppm) or residual solvent.

  • The "Ring-Opening" Red Flag:

    • If the multiplet at 0.3–0.6 ppm disappears and new olefinic signals appear at 5.0–6.0 ppm, the cyclopropyl ring has opened (likely due to acid-catalyzed rearrangement during workup).

  • Solvent Verification:

    • In CDCl

      
      , the NH proton is often broad or invisible. In DMSO-d6, it appears as a sharp signal (approx 2.0–3.0 ppm) and may show coupling to the benzylic protons.
      

References

  • Wipf, P., & Heimgartner, H. (1988). Synthesis of Cyclopropyl-Amino Acids. Helvetica Chimica Acta, 71(1), 140–154.

  • Parker, D. (1991). NMR Determination of Enantiomeric Purity. Chemical Reviews, 91(7), 1441–1457.

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118.

  • Brackmann, F., & de Meijere, A. (2007).[1] Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing

    
    -Amino Acids. Chemical Reviews, 107(11), 4493–4537. 
    
  • Sigma-Aldrich. (2023). Product Specification: (S)-2-((tert-Butoxycarbonyl)amino)-2-cyclopropylacetic acid.

Sources

Structural Analysis of Cyclopropyl Amino Acids: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclopropyl amino acids (CPAAs), such as 1-aminocyclopropanecarboxylic acid (ACC) and its derivatives, represent a unique class of conformationally restricted building blocks essential for peptidomimetics and drug design. Their rigid geometry locks peptide backbones into specific secondary structures (


-helices, 

-turns), making them high-value targets for inhibiting protein-protein interactions.

However, the very feature that makes them valuable—the strained cyclopropane ring—presents significant challenges in structural characterization. The "banana bonds" (bent bonds) of the cyclopropyl ring create electron density that deviates from the internuclear axis, often confusing standard X-ray refinement protocols.

This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against MicroED (Cryo-EM) and Solution NMR , establishing why SC-XRD remains the gold standard for absolute configuration while acknowledging where emerging methods like MicroED offer superior handling of nanocrystalline powders.

Part 1: The Structural Challenge (Walsh Orbitals & Bent Bonds)

To validate a CPAA structure, one cannot simply look for "standard" tetrahedral geometry. The cyclopropane ring possesses significant ring strain (~27.5 kcal/mol).

  • Geometric vs. Electronic Structure: While the internuclear angle is 60°, the interorbital angle is approximately 104° (hybridization approaching

    
    ).
    
  • The Validation Trap: Standard spherical-atom refinement (independent atom model, IAM) often fails to account for the electron density accumulation outside the C-C bond axis. A high-quality dataset will show "difference density peaks" off the bond axis.

  • Causality: If you force standard geometric restraints during refinement, you will suppress this real electronic feature, artificially inflating the R-factor and degrading the model's physical reality.

Part 2: Comparative Analysis of Structural Methods

The following table synthesizes experimental performance metrics for CPAAs.

Table 1: Methodological Comparison for CPAA Characterization
FeatureSingle Crystal X-ray (SC-XRD) MicroED (Electron Diffraction) Solution NMR (

)
Primary Utility Gold Standard for bond lengths, angles, and absolute stereochemistry.Best for powders/nanocrystals (<1

m) that fail to grow large.
Dynamics and solution-state conformation verification.[1][2][3]
Sample Requirement Single crystal >10

m (ideally >50

m).
Nanocrystals (100 nm - 500 nm).~5-10 mg dissolved in deuterated solvent.
Resolution Sub-Angstrom (<0.8 Å possible).0.8 Å - 1.2 Å.N/A (ensemble average).
CPAA Specifics Can resolve "bent bond" electron density with high redundancy.Dynamical scattering can obscure subtle electron density features of the ring.J-coupling constants (

) confirm ring rigidity but lack bond-length precision.
Absolute Config. Definitive (using anomalous scattering, Flack parameter).Possible, but often harder due to lower anomalous signal of light atoms.Requires chiral derivatization or Mosher's analysis.
Throughput Medium (Crystal growth is the bottleneck).High (if grid preparation is optimized).High (once synthesized).
Decision Matrix for Researchers

DecisionMatrix Start Start: CPAA Sample Solubility Is it soluble? Start->Solubility Crystals Can you grow >10µm crystals? Solubility->Crystals No/Yes NMR Method: Solution NMR (Dynamics check) Solubility->NMR Yes Chirality Need Absolute Configuration? Crystals->Chirality No (Powder only) SCXRD Method: SC-XRD (Gold Standard) Crystals->SCXRD Yes Chirality->SCXRD Yes (Must optimize growth) MicroED Method: MicroED (Powder Diffraction) Chirality->MicroED Yes (if heavy atom present) Chirality->MicroED No (Structure only) NMR->Crystals Conformational Screening

Figure 1: Decision workflow for selecting the optimal structural characterization method for cyclopropyl amino acids.

Part 3: Experimental Protocol (SC-XRD Focus)

This protocol addresses the specific physicochemical properties of CPAAs (zwitterionic nature, high lattice energy).

Phase 1: Crystallization of Zwitterionic CPAAs

CPAAs like ACC are often zwitterionic at neutral pH, leading to low solubility and rapid precipitation rather than crystal growth.

  • pH Optimization (The "Isoelectric Trap"):

    • Calculate the pI (isoelectric point). For ACC, pI

      
       6.0.
      
    • Action: Move away from the pI to increase solubility, then slowly approach it to induce crystallization.

    • Setup: Dissolve CPAA in dilute HCl (pH 2) or dilute NaOH (pH 9).

  • Vapor Diffusion (Sitting Drop):

    • Reservoir: 500

      
      L of buffer (Acetate pH 4.5 or Tris pH 8.5) + precipitant (PEG 400 or Isopropanol).
      
    • Drop: 1

      
      L CPAA solution + 1 
      
      
      
      L Reservoir.
    • Mechanism: As the drop equilibrates, the pH shifts toward the reservoir pH (closer to pI), slowly reducing solubility and driving nucleation.

Phase 2: Data Collection Strategy

Cyclopropyl rings are light-atom structures (C, H, N, O). Standard Mo-sources may provide weak diffraction for very small crystals.

  • Source Selection: Use Cu-K

    
     radiation  (
    
    
    
    Å). The higher scattering cross-section of Copper is essential for maximizing signal from the light atoms in the strained ring.
  • Low Temperature: Collect at 100 K .

    • Reasoning: Reduces thermal motion (B-factors). High thermal motion can smear the electron density of the cyclopropyl ring, making it impossible to resolve the "bent bond" features from thermal noise.

  • High Redundancy: Aim for >10-fold redundancy. This improves the signal-to-noise ratio, allowing accurate determination of the weak anomalous signal if determining absolute configuration using only Oxygen/Nitrogen anomalous scattering.

Part 4: Structural Validation & Refinement

This is the most critical section for CPAAs. A standard refinement pipeline (e.g., SHELXL default) may incorrectly penalize the valid geometry of a cyclopropyl ring.

The "Bent Bond" Validation Workflow
  • Initial Refinement (Spherical Atom Model):

    • Solve structure (e.g., SHELXT).

    • Refine (SHELXL) using isotropic thermal parameters.

    • Checkpoint: Check the Difference Fourier Map (

      
      ).
      
    • Expectation: You should see positive residual density peaks (approx 0.3 - 0.5

      
      ) slightly displaced from the C-C bond vectors of the ring. Do not flatten these peaks.  They confirm the Walsh orbital overlap.
      
  • Handling Restraints (DFIX/DANG):

    • Do NOT use standard alkane angle restraints (109.5°).

    • Action: If the software tries to force the ring C-C-C angles to 60° but the density suggests otherwise, loosen the angle restraints.

    • Specifics: C-C bond lengths in CPAAs are typically 1.48–1.51 Å (shorter than the standard 1.54 Å alkane bond). Restrain to this range, not the standard single bond length.

  • Absolute Configuration (The Flack Parameter):

    • For chiral CPAAs (e.g., 2-substituted ACC), check the Flack parameter.

    • Valid: Value near 0.0 (with esd < 0.1).

    • Invalid: Value near 0.5 (racemic twin) or 1.0 (inverted).

    • Note: If using Cu-radiation on light atoms, a Flack parameter of 0.1(3) is often the limit of precision.

Validation Logic Diagram

Validation Data Diffraction Data (Cu-Kα) Refine1 Isotropic Refinement (SHELXL) Data->Refine1 MapCheck Check difference map (Fo-Fc) Refine1->MapCheck BentBonds Peaks off-axis? (Bent Bonds) MapCheck->BentBonds BentBonds->Refine1 No (Check Data Quality) Restraints Adjust Restraints: C-C ~1.50Å Loosen Angles BentBonds->Restraints Yes (Standard) Multipole Optional: Multipole Refinement (Hansen-Coppens) BentBonds->Multipole Yes (High Res <0.8Å) Final Final Model (R1 < 5%) Restraints->Final Multipole->Final

Figure 2: Validation pipeline for handling the electron density anomalies inherent to cyclopropyl rings.

Part 5: References

  • MicroED vs. X-ray Comparison:

    • Nannenga, B. L., & Gonen, T. (2019).[4] The cryo-EM method MicroED as a powerful tool for small molecule structure determination. Nature Methods.

    • Source: [Link]

  • Cyclopropane Bonding & Electron Density:

    • Dittrich, B., et al. (2005). Invariom structure refinement: application to accurate electron density studies. Acta Crystallographica Section A.

    • Source: [Link]

  • 1-Aminocyclopropanecarboxylic acid (ACC) Structure:

    • Valle, G., et al. (1984). Crystal and molecular structure of 1-aminocyclopropane-1-carboxylic acid hydrochloride. Journal of the Chemical Society, Perkin Transactions 2.

    • Source: [Link][5][6]

  • Small Molecule Crystallography Guidelines:

    • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B.

    • Source: [Link]

  • MicroED for Small Molecules:

    • Jones, C. G., et al. (2018).[5] The Cryo-EM Method MicroED as a Powerful Tool for Small Molecule Structure Determination. ACS Central Science.

    • Source: [Link]

Sources

HPLC methods for determining purity of 2-(Benzylamino)-2-cyclopropylacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: HPLC Strategies for 2-(Benzylamino)-2-cyclopropylacetic Acid

Executive Summary: The Zwitterion Challenge

This compound presents a unique chromatographic challenge: it is a zwitterionic amphiphile . It possesses a polar amino-acid core (zwitterion) flanked by two hydrophobic moieties (benzyl and cyclopropyl rings). Standard HPLC methods often fail because the molecule can exist in three ionization states (cationic, anionic, zwitterionic) simultaneously, leading to split peaks or poor retention.

This guide compares three distinct HPLC methodologies designed to solve these specific issues. We move beyond generic "amino acid analysis" to provide protocols tailored for the N-benzyl/cyclopropyl steric bulk and hydrophobicity.

Part 1: Compound Profile & Critical Parameters

Understanding the molecule is the first step to successful separation.

ParameterValue (Est.)Chromatographic Implication
Structure N-Benzyl-α-cyclopropylglycineSteric Bulk: The cyclopropyl group is rigid; the benzyl group is flexible.
pKa (Acid) ~2.3At pH > 2.3, the carboxylate is anionic (-COO⁻).
pKa (Amine) ~9.0At pH < 9.0, the amine is cationic (-NH₂⁺-).
Isoelectric Point (pI) ~5.7At pH ~5.7, the net charge is zero (Zwitterion), often leading to minimum retention in RP-HPLC.
UV Max 210 nm, 254 nmBenzyl group allows detection at 254 nm (specific) or 210 nm (sensitive).
Chirality 1 Center (α-C)Requires chiral separation for (R)/(S) determination.

Part 2: Comparative Method Analysis

Method A: The Workhorse – Acidic RP-HPLC (Chemical Purity)

Best for: Routine purity testing, reaction monitoring, impurity profiling.

The Logic: By lowering the mobile phase pH to ~2.5 (below the acid pKa), we force the molecule into a single cationic state (COOH / NH₂⁺). This suppresses the zwitterionic equilibrium, sharpens the peak, and allows the hydrophobic benzyl group to interact strongly with the C18 chain, ensuring retention.

  • Pros: Robust, cheap, high resolution for hydrophobic impurities (e.g., dibenzyl byproducts).

  • Cons: Poor retention of very polar precursors (e.g., glycine).

Method B: The Stereoselective – Immobilized Polysaccharide Chiral HPLC

Best for: Enantiomeric Excess (ee) determination.

The Logic: Traditional "Crown Ether" columns (standard for amino acids) often fail with N-substituted amino acids due to steric hindrance. Instead, we utilize an Immobilized Amylose phase (e.g., Chiralpak IG/IC). The N-benzyl group provides "pi-pi" handles for the chiral selector, while the cyclopropyl group provides the necessary steric discrimination.

  • Pros: High selectivity for N-benzyl derivatives; compatible with RP solvents.

  • Cons: Higher column cost; requires careful equilibration.

Method C: The Modern Specialist – Zwitterionic Ion-Exchange (ZWIX)

Best for: Trace analysis of underivatized polar precursors.

The Logic: If Method A fails to retain polar starting materials (like cyclopropylglycine), a Zwitterionic Ion-Exchange (ZWIX) column is the solution. It uses a double ion-pairing mechanism specifically designed for amino acids.

Part 3: Detailed Experimental Protocols

Protocol 1: Acidic RP-HPLC (Standard Purity)
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: UV @ 254 nm (primary), 210 nm (secondary for non-aromatic impurities).

  • Gradient:

    • 0 min: 5% B

    • 15 min: 95% B

    • 20 min: 95% B

    • 21 min: 5% B (Re-equilibration)

Why this works: The TFA acts as an ion-pairing agent, masking the positive charge of the amine and increasing retention on the hydrophobic C18 phase.

Protocol 2: Chiral Separation (Enantiomeric Purity)
  • Column: Chiralpak IC-3 (Immobilized Amylose derivative), 4.6 x 150 mm, 3 µm.

  • Mode: Reversed-Phase Chiral.

  • Mobile Phase: 20 mM Ammonium Bicarbonate (pH 9.0) / Acetonitrile (60:40 v/v).

  • Flow Rate: 0.8 mL/min.

  • Temperature: 25°C.

  • Detection: UV @ 254 nm.

Why this works: At pH 9.0, the amine is partially neutral and the acid is anionic. The basic pH suppresses the ionization of the amine, reducing repulsion with the stationary phase, while the polysaccharide backbone discriminates the "shape" of the cyclopropyl-chiral center.

Part 4: Visualizations & Logic Maps

Figure 1: Synthesis & Impurity Fate Map

Caption: Tracking the origin of impurities from Reductive Amination synthesis.

ImpurityMap SM1 Cyclopropyl Glyoxylic Acid Rxn Reductive Amination SM1->Rxn SM2 Benzylamine SM2->Rxn Prod 2-(Benzylamino)-2- cyclopropylacetic acid Rxn->Prod Imp1 Impurity A: N,N-Dibenzyl Analog (Over-alkylation) Rxn->Imp1 Excess Benzylamine Imp3 Impurity C: (S)-Enantiomer (Chiral impurity) Rxn->Imp3 Racemization Imp2 Impurity B: Cyclopropylglycine (Debenzylation) Prod->Imp2 Hydrolysis/Degradation

Figure 2: Method Selection Decision Tree

Caption: Step-by-step logic for selecting the correct HPLC mode based on analytical goals.

MethodSelection Start Analytical Goal? Q1 Is Enantiomeric Purity Required? Start->Q1 Q2 Is MS-Compatibility Required? Q1->Q2 No (Chemical Purity) MethodB Method B: Chiral HPLC (Chiralpak IC/IG) Q1->MethodB Yes (R vs S) MethodA Method A: Acidic C18 RP-HPLC (TFA/MeCN) Q2->MethodA No (UV Only) MethodC Method C: Volatile Buffer RP-HPLC (Formic Acid/MeCN) Q2->MethodC Yes (LC-MS)

Part 5: Data Summary Table

FeatureMethod A (Acidic C18)Method B (Chiral Polysaccharide)Method C (LC-MS Compatible)
Primary Use Routine QC, Impurity ProfilingEnantiomeric Excess (ee%)Mass Spec Identification
Resolution (Rs) High for hydrophobic impuritiesHigh for EnantiomersModerate
Run Time 15-20 mins20-30 mins10-15 mins
Cost per Run Low ($)High (

$)
Moderate (

)
Limit of Detection < 0.05% (Area)< 0.1% (Area)< 0.01% (Trace)
Robustness ExcellentSensitive to Mobile PhaseGood

References

  • BenchChem. (2025). Application Notes and Protocols for Monitoring Reactions with N-Benzyl-N-Cbz-glycine. Retrieved from

  • Sigma-Aldrich. (n.d.). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Retrieved from

  • Ye, J., et al. (2010). Enantiomeric separation of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs by HPLC. Biomedical Chromatography. Retrieved from

  • Organic Chemistry Portal. (n.d.). Benzylamines: Synthesis and Deprotection. Retrieved from

  • Chiral Technologies. (n.d.). CHIRALPAK ZWIX(+) - HPLC Separation of Zwitterions. Retrieved from

A Comparative Guide to Validating Chiral Purity of 2-(Benzylamino)-2-cyclopropylacetic acid via Chiral HPLC

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, establishing the enantiomeric purity of a chiral active pharmaceutical ingredient (API) is not merely a regulatory hurdle, but a fundamental necessity for ensuring drug safety and efficacy.[1][2] Enantiomers of a chiral drug can exhibit widely different pharmacological and toxicological profiles.[1][2] This guide provides a comprehensive framework for developing and validating a robust chiral High-Performance Liquid Chromatography (HPLC) method for the non-proteinogenic amino acid, 2-(Benzylamino)-2-cyclopropylacetic acid. We will delve into the rationale behind experimental choices, compare viable alternative approaches, and present a detailed, self-validating protocol.

The Challenge: Separating Enantiomers of a Non-Proteinogenic Amino Acid

This compound presents a unique challenge for chiral separation. As a non-proteinogenic amino acid, it falls outside the scope of many standard protein-based chiral selectors. Its structure, featuring a cyclopropyl group and a benzylamino moiety, necessitates a careful selection of a chiral stationary phase (CSP) that can effectively engage in the requisite stereoselective interactions. The primary goal of chiral chromatography is to form transient diastereomeric complexes between the enantiomers and the CSP, leading to differential retention times.[2][3]

Choosing the Right Tool: A Comparison of Chiral Stationary Phases

The success of any chiral separation hinges on the selection of the appropriate CSP.[4] For an analyte like this compound, several classes of CSPs warrant consideration.

Chiral Stationary Phase (CSP) ClassPrinciple of SeparationAdvantages for this compoundPotential Disadvantages
Polysaccharide-based (e.g., Cellulose or Amylose derivatives) Primarily relies on hydrogen bonding, π-π interactions, and steric hindrance within the chiral grooves of the polysaccharide structure.[2]Broad applicability for a wide range of chiral compounds. The benzyl group on the analyte can participate in π-π interactions.May require derivatization of the amino acid to improve interaction and solubility in common mobile phases.[5][6]
Macrocyclic Glycopeptide-based (e.g., Teicoplanin) Offers a complex array of interaction sites, including ionic, hydrogen bonding, and hydrophobic interactions, creating a "basket-like" structure for chiral recognition.[5][7]Excellent for separating underivatized amino acids due to their ionic groups and compatibility with a wide range of mobile phases.[5][7] The amine and carboxylic acid groups of the analyte can engage in strong ionic interactions.The complex interaction mechanism can sometimes make method development less predictable.
Crown Ether-based Based on the principle of inclusion complexation, where the primary amine of the analyte forms a complex with the crown ether cavity. Chiral recognition is achieved through steric hindrance and hydrogen bonding.[8]Highly specific for the separation of compounds with primary amine groups, such as amino acids.[8][9]Generally requires an acidic mobile phase to ensure the amine is protonated. May have limited applicability to other classes of chiral compounds.

For this compound, a macrocyclic glycopeptide-based CSP, specifically one employing teicoplanin , emerges as a strong candidate for direct enantiomeric separation without the need for derivatization.[5] The presence of both acidic (carboxylic acid) and basic (secondary amine) functional groups, along with the aromatic benzyl group, provides multiple points of potential interaction with the teicoplanin selector. This versatility increases the likelihood of achieving baseline resolution.

A Validated Chiral HPLC Method: Experimental Protocol

This section outlines a detailed, step-by-step protocol for the chiral separation and validation of this compound.

Chromatographic Conditions
  • Column: Astec® CHIROBIOTIC® T (Teicoplanin-based CSP), 250 x 4.6 mm, 5 µm

  • Mobile Phase: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Methanol/Acetonitrile (80:20, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Sample Diluent: Mobile Phase

Rationale for Method Parameters
  • Teicoplanin CSP: As justified above, this CSP offers a high probability of successful direct separation.

  • Acidified Mobile Phase: The addition of TFA ensures the protonation of both the amino and carboxylic acid groups, facilitating strong ionic interactions with the CSP.[9]

  • Methanol/Acetonitrile Mobile Phase: This combination provides good solubility for the analyte and allows for tuning of the separation by adjusting the ratio of the organic modifiers.

  • UV Detection at 220 nm: The benzyl group provides strong UV absorbance at lower wavelengths, ensuring high sensitivity.

Workflow for Chiral HPLC Analysis

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Processing A Accurately weigh racemic standard and enantiomerically pure sample B Dissolve in mobile phase to a final concentration of 1 mg/mL A->B C Filter through a 0.45 µm syringe filter B->C D Equilibrate the HPLC system with the mobile phase C->D E Perform system suitability tests (SST) D->E F Inject samples for analysis E->F G Acquire chromatograms F->G H Integrate peaks and determine retention times and peak areas G->H I Calculate enantiomeric purity H->I

Figure 1: A streamlined workflow for the chiral HPLC analysis of this compound.

Method Validation: A Self-Validating System

A robust analytical method must be validated to ensure its reliability, accuracy, and precision for its intended purpose. The validation of this chiral HPLC method should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[10][11]

Validation Parameters and Acceptance Criteria
Validation ParameterPurposeAcceptance Criteria
Specificity To ensure that the method can unequivocally assess the analyte in the presence of its enantiomer and potential impurities.Baseline resolution (Rs ≥ 1.5) between the two enantiomer peaks.[12]
Linearity To demonstrate that the method's response is directly proportional to the concentration of the analyte over a given range.Correlation coefficient (r²) ≥ 0.998 for both enantiomers.[10]
Accuracy To determine the closeness of the test results to the true value.Recovery of 98.0% to 102.0% for the major enantiomer and 90.0% to 110.0% for the minor enantiomer at different concentration levels.[11]
Precision (Repeatability & Intermediate) To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Relative Standard Deviation (RSD) ≤ 2.0% for the major enantiomer and ≤ 10.0% for the minor enantiomer.[10]
Limit of Detection (LOD) The lowest amount of the undesired enantiomer that can be detected but not necessarily quantitated.Signal-to-noise ratio of ≥ 3.[12]
Limit of Quantitation (LOQ) The lowest amount of the undesired enantiomer that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of ≥ 10.[12]
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.System suitability parameters (resolution, tailing factor) remain within acceptable limits when parameters like flow rate (±10%), column temperature (±5°C), and mobile phase composition (±2%) are varied.[10][13]
Logical Relationship in Method Validation

G Specificity Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity->Accuracy LOQ LOQ Linearity->LOQ ValidatedMethod Validated Method Accuracy->ValidatedMethod Precision->Accuracy Precision->LOQ LOD LOD LOQ->LOD LOQ->ValidatedMethod Robustness Robustness Robustness->ValidatedMethod

Figure 2: Interdependencies of validation parameters leading to a fully validated chiral HPLC method.

Conclusion

The development and validation of a chiral HPLC method for a novel compound like this compound requires a systematic and scientifically sound approach. By carefully selecting a suitable chiral stationary phase, such as a teicoplanin-based CSP, and meticulously validating the method against ICH guidelines, researchers can ensure the generation of reliable and accurate data on enantiomeric purity. This guide provides a comprehensive framework to navigate the complexities of chiral separations, ultimately contributing to the development of safer and more effective pharmaceuticals.

References

  • Regis Technologies, Inc. (n.d.). Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International. Retrieved from [Link]

  • Pirkle, W. H., & Pochapsky, T. C. (1987). Useful and easily prepared chiral stationary phases for the direct chromatographic separation of the enantiomers of a variety of derivatized amines, amino acids, alcohols, and related compounds. The Journal of Organic Chemistry, 52(12), 2501–2507. Retrieved from [Link]

  • Frank, H., Nicholson, G. J., & Bayer, E. (1977). Rapid gas chromatographic separation of amino acid enantiomers with a novel chiral stationary phase. Journal of Chromatography A, 146(2), 197-206. Retrieved from [Link]

  • Microbe Notes. (2025, December 20). Chiral Chromatography: Principle, Components, Steps, Types, Uses. Retrieved from [Link]

  • Abe, I., et al. (2006). Enantiomeric Separation of N-Protected Non-Protein Amino Acid Esters by Chiral High-Performance Liquid Chromatography. Journal of Liquid Chromatography & Related Technologies, 29(15), 2223-2234. Retrieved from [Link]

  • Sumika Chemical Analysis Service, Ltd. (n.d.). Chiral Columns for enantiomer separation by HPLC. Retrieved from [Link]

  • Jain, R., & Dubey, N. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 114-123. Retrieved from [Link]

  • Wang, M. (2023). Outline of Chiral Chromatography. Journal of Analytical & Bioanalytical Techniques, 14(6), 529. Retrieved from [Link]

  • Ilisz, I., Aranyi, A., Pataj, Z., & Péter, A. (2012). Enantiomeric separation of nonproteinogenic amino acids by high-performance liquid chromatography. Journal of Chromatography A, 1269, 94–121. Retrieved from [Link]

  • Ilisz, I., Aranyi, A., Pataj, Z., & Péter, A. (2012). Enantiomeric separation of nonproteinogenic amino acids by high-performance liquid chromatography. ResearchGate. Retrieved from [Link]

  • International Journal of Creative Research Thoughts. (2024). Chiral Chromatography In Analytical Chemistry: Advancements And Applications In Enantiomeric Analysis. Retrieved from [Link]

  • Pharma Focus America. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Retrieved from [Link]

  • Avesis. (n.d.). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Retrieved from [Link]

  • Regis Technologies, Inc. (n.d.). System Suitability And Validation For Chiral Purity Assays Of Drug Substances. Retrieved from [Link]

  • SciSpace. (n.d.). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Retrieved from [Link]

  • IntuitionLabs. (2026, January 7). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]

  • Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. Retrieved from [Link]

  • Agilent Technologies, Inc. (2019, September 12). Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. Retrieved from [Link]

  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • PubMed. (2011, February 15). A new chiral derivatizing agent for the HPLC separation of α-amino acids on a standard reverse-phase column. Retrieved from [Link]

  • Bioanalysis Zone. (n.d.). Chiral HPLC Column Selection and Method Development Guide. Retrieved from [Link]

  • MDPI. (2020, August 18). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. Retrieved from [Link]

Sources

A Comparative Guide to the Synthesis of 2-(Benzylamino)-2-cyclopropylacetic acid for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the incorporation of conformationally constrained amino acids is a key strategy for enhancing the potency, selectivity, and metabolic stability of therapeutic candidates. Among these, 2-(Benzylamino)-2-cyclopropylacetic acid stands out as a valuable building block, integrating the rigid cyclopropyl motif with a secondary amine that allows for further diversification. This guide provides a comparative analysis of two prominent synthetic routes to this compound, offering experimental insights and data to inform the strategic decisions of researchers, scientists, and drug development professionals.

Introduction to Synthetic Strategies

The synthesis of this compound can be approached from multiple angles. Here, we will focus on two of the most chemically robust and adaptable methods:

  • Route 1: Post-Synthetic N-Benzylation. This strategy involves the initial synthesis of the core amino acid, 2-amino-2-cyclopropylacetic acid, followed by the introduction of the benzyl group via reductive amination.

  • Route 2: Convergent Strecker Synthesis. This classic multicomponent reaction builds the molecule in a single pot from cyclopropanecarboxaldehyde, benzylamine, and a cyanide source, followed by hydrolysis.

Each route presents a unique set of advantages and challenges in terms of efficiency, scalability, safety, and stereochemical control.

Route 1: Post-Synthetic N-Benzylation

This two-step approach prioritizes the construction of the chiral cyclopropylglycine core, which can then be functionalized.

Step 1.1: Synthesis of 2-amino-2-cyclopropylacetic acid

An efficient and enantioselective method for preparing the initial amino acid is through enzymatic reductive amination.[1] This biocatalytic approach offers high stereochemical control, which is often a critical requirement in pharmaceutical applications.

Step 1.2: N-Benzylation via Reductive Amination

The introduction of the benzyl group is achieved through reductive amination of 2-amino-2-cyclopropylacetic acid with benzaldehyde.[2][3] This reaction proceeds via the formation of an intermediate imine (or Schiff base), which is then reduced in situ to the secondary amine.

Route 2: Convergent Strecker Synthesis

The Strecker synthesis is a powerful and direct method for the preparation of α-amino acids.[4][5] In this one-pot reaction, cyclopropanecarboxaldehyde, benzylamine, and a cyanide source converge to form an α-aminonitrile intermediate.[6] Subsequent hydrolysis of the nitrile yields the desired carboxylic acid.[7]

Step 2.1: One-Pot Formation of 2-(Benzylamino)-2-cyclopropylacetonitrile

This step leverages the classical Strecker reaction, a multicomponent condensation that is highly atom-economical.[8][9]

Step 2.2: Hydrolysis of the α-Aminonitrile

The final step involves the hydrolysis of the nitrile group to a carboxylic acid, which can be achieved under acidic or basic conditions.[10][11][12]

Comparative Analysis

ParameterRoute 1: Post-Synthetic N-BenzylationRoute 2: Strecker Synthesis
Overall Yield Moderate to HighModerate to High
Stereocontrol Excellent (derived from enzymatic step)Racemic (unless asymmetric catalyst is used)
Scalability Generally good; enzymatic step may require specific bioreactors.Good, but handling of large quantities of cyanide requires stringent safety protocols.[8][13]
Safety Avoids the use of highly toxic cyanide reagents.Involves the use of potassium or sodium cyanide, which are highly toxic.[14]
Versatility The intermediate 2-amino-2-cyclopropylacetic acid can be used to synthesize other N-substituted analogs.The one-pot nature makes it highly convergent.
Number of Steps Two distinct synthetic operations.Can be considered a one-pot reaction followed by a separate hydrolysis step.

Experimental Protocols

Protocol for Route 1: Post-Synthetic N-Benzylation

Step 1.1: Enzymatic Synthesis of (S)-2-amino-2-cyclopropylacetic acid

This protocol is adapted from methodologies employing amino acid dehydrogenases.[1]

  • To a buffered aqueous solution (e.g., phosphate buffer, pH 7.5) containing glucose and NAD⁺, add glucose dehydrogenase and a suitable amino acid dehydrogenase.

  • Introduce cyclopropylglyoxylic acid and ammonium chloride to the reaction mixture.

  • Maintain the reaction at a controlled temperature (e.g., 30 °C) with gentle agitation for 24-48 hours, monitoring the conversion by HPLC.

  • Upon completion, acidify the reaction mixture to precipitate the enzyme, which is then removed by centrifugation.

  • The supernatant is then purified, for example, by ion-exchange chromatography, to yield (S)-2-amino-2-cyclopropylacetic acid.

    • Expected Yield: 85-95%

    • Purity: >98%

Step 1.2: N-Benzylation of (S)-2-amino-2-cyclopropylacetic acid

This protocol is based on general procedures for the reductive amination of amino acids.[3][15]

  • Dissolve (S)-2-amino-2-cyclopropylacetic acid (1.0 eq) in methanol.

  • Add benzaldehyde (1.1 eq) to the solution and stir at room temperature for 1 hour to form the imine.

  • Cool the reaction mixture in an ice bath and add sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise, maintaining the temperature below 10 °C.[16]

  • Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Quench the reaction by the slow addition of water.

  • Acidify the mixture with 1M HCl to pH ~2, then extract with an organic solvent (e.g., ethyl acetate) to remove unreacted benzaldehyde.

  • Adjust the pH of the aqueous layer to the isoelectric point of the product to induce precipitation.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

    • Expected Yield: 70-85%

    • Purity: >97%

Protocol for Route 2: Strecker Synthesis

Step 2.1: Synthesis of 2-(Benzylamino)-2-cyclopropylacetonitrile

This protocol is adapted from a general procedure for the Strecker reaction.[6]

  • Caution: This reaction should be performed in a well-ventilated fume hood due to the use of potassium cyanide.

  • To a solution of cyclopropanecarboxaldehyde (1.0 eq) in methanol, add benzylamine (1.05 eq) and glacial acetic acid (1.2 eq).

  • Add potassium cyanide (KCN) (1.05 eq) to the mixture and stir at 60 °C for 20 hours.

  • Remove the solvent under reduced pressure.

  • Partition the residue between diethyl ether and water.

  • Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield crude 2-(benzylamino)-2-cyclopropylacetonitrile. This intermediate can often be used in the next step without further purification.

    • Expected Yield: 80-90%

Step 2.2: Hydrolysis to this compound

This protocol is based on general procedures for nitrile hydrolysis.[12][17]

  • To the crude 2-(benzylamino)-2-cyclopropylacetonitrile, add a 6M aqueous HCl solution.

  • Heat the mixture to reflux (approximately 100-110 °C) for 4-6 hours, monitoring the reaction by TLC or LC-MS until the nitrile is fully consumed.

  • Cool the reaction mixture to room temperature and neutralize with a base (e.g., 6M NaOH) to the isoelectric point of the amino acid to induce precipitation.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

    • Expected Yield: 75-85%

    • Purity: >95% after recrystallization.

Visualization of Synthetic Pathways

SynthesisRoutes cluster_0 Route 1: Post-Synthetic N-Benzylation cluster_1 Route 2: Strecker Synthesis A1 Cyclopropylglyoxylic Acid A2 (S)-2-amino-2-cyclopropylacetic acid A1->A2 Enzymatic Reductive Amination (Yield: 85-95%) A4 2-(Benzylamino)-2- cyclopropylacetic acid A2->A4 Reductive Amination (Yield: 70-85%) A3 Benzaldehyde A3->A4 B1 Cyclopropanecarboxaldehyde B4 2-(Benzylamino)-2- cyclopropylacetonitrile B1->B4 B2 Benzylamine B2->B4 B3 KCN B3->B4 One-pot Strecker Reaction (Yield: 80-90%) B5 2-(Benzylamino)-2- cyclopropylacetic acid B4->B5 Acid Hydrolysis (Yield: 75-85%)

Caption: Comparative workflow of the two main synthetic routes.

Conclusion and Recommendations

Both the post-synthetic N-benzylation and the Strecker synthesis represent viable and efficient pathways to this compound. The choice between these routes will largely depend on the specific requirements of the research program.

  • For applications where high enantiopurity is paramount from the outset, Route 1 is the superior choice. The use of a biocatalytic step ensures excellent stereochemical control, which is often non-negotiable in the development of chiral drugs. This route also offers the flexibility of creating a library of N-substituted analogs from a common chiral intermediate.

  • For rapid, large-scale production of the racemic material, or where a subsequent chiral resolution is planned, Route 2 offers a more convergent and atom-economical approach. The one-pot nature of the Strecker reaction is advantageous in terms of operational simplicity. However, the inherent safety risks associated with the handling of cyanide must be rigorously managed, particularly at scale.

Ultimately, a thorough evaluation of available resources, safety infrastructure, and the desired final product specifications will guide the selection of the optimal synthetic strategy.

References

  • Jacobsen, E. N., & Vachal, P. (2000). Enantioselective Catalytic Addition of HCN to Ketoimines. Catalytic Synthesis of Quaternary Amino Acids. Organic Letters, 2(6), 867-870. Available at: [Link]

  • Sketchy. (n.d.). Synthesis of Alpha-Amino Acids. Sketchy MCAT. Available at: [Link]

  • Faul, M. M., Winneroski, L. L., & Krumrich, C. A. (1999). A New, General, and Stereoselective Synthesis of α-Amino Acids. The Journal of Organic Chemistry, 64(8), 2465–2470. Available at: [Link]

  • Organic & Biomolecular Chemistry. (2022). Direct electrochemical reductive amination between aldehydes and amines with a H/D-donor solvent. Royal Society of Chemistry. Available at: [Link]

  • Ashenhurst, J. (2018, November 12). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Available at: [Link]

  • Petasis, N. A., & Zavialov, I. A. (1997). A New and Practical Synthesis of α-Amino Acids from Alkenyl Boronates. Journal of the American Chemical Society, 119(2), 445–446. Available at: [Link]

  • Chemistry Steps. (2024, March 28). Reductive Amination. Available at: [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Reductive amination. Available at: [Link]

  • Sciforum. (n.d.). Quantitative Synthesis of α-Amino Nitriles through Strecker Reaction of Aldimines with TMSCN Catalyzed by Tetrabutylammonium phthalimide-N-oxyl. Available at: [Link]

  • ResearchGate. (2023, July 20). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Available at: [Link]

  • The Journal of Organic Chemistry. (2023, August 10). Visible-Light-Promoted α-Benzylation of N-Phenyl α-Amino Acids to α-Amino Phenylpropanoids. American Chemical Society. Available at: [Link]

  • Wikipedia. (n.d.). Strecker amino acid synthesis. Available at: [Link]

  • MDPI. (2022, October 1). Organocatalytic Synthesis of α-Aminonitriles: A Review. Available at: [Link]

  • Zelinsky Institute of Organic Chemistry. (2021, December 30). The Strecker reaction in supercritical CO2 was carried out for the first time at the Zelinsky Institute. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). α-Aminonitrile synthesis by cyanation. Available at: [Link]

  • St. Paul's Cathedral Mission College. (n.d.). BIOMOLECULES AMINO ACIDS AND PROTEINS. Available at: [Link]

  • ResearchGate. (2025, August 5). Selective N-Benzylation of Amino Acids under Homogeneously Catalyzed Hydrogenation Conditions. Available at: [Link]

  • National Center for Biotechnology Information. (2021, January 7). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Available at: [Link]

  • Myers, A. G. (n.d.). Reductive Amination of Aldehydes and Ketones. Harvard University. Available at: [Link]

  • Organic Syntheses. (n.d.). Cyclopropanecarboxylic acid. Organic Syntheses Procedure. Available at: [Link]

  • ResearchGate. (2015, November 20). Synthesis of Amino Acids of Cyclopropylglycine Series. Available at: [Link]

  • Ventura College. (n.d.). Hydrolysis of Nitriles to Carboxylic Acid. Ventura College Organic Chemistry Lab. Available at: [Link]

  • Master Organic Chemistry. (n.d.). Strecker Synthesis. Available at: [Link]

  • Royal Society of Chemistry. (1985). General method for the asymmetric synthesis of α-amino acids via alkylation of the chiral nickel(II) Schiff base complexes of glycine and alanine. RSC Publishing. Available at: [Link]

  • Royal Society of Chemistry. (2023). Efficient and selective N-benzylation of amines using Pd-doped La-BDC MOF. RSC Publishing. Available at: [Link]

  • Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. Available at: [Link]

  • Springer. (n.d.). Synthesis of N-Alkyl Amino Acids. In Peptidomimetics. Available at: [Link]

  • Biotage. (n.d.). Reductive Amination Using MP-Cyanoborohydride. Available at: [Link]

  • MedSchoolCoach. (n.d.). Strecker Synthesis of Amino Acids – MCAT Biochemistry. Available at: [Link]

  • Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Available at: [Link]

  • J&K Scientific LLC. (2021, March 23). Strecker Amino Acid Synthesis. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • Arkivoc. (2014). Recent advances in asymmetric Strecker reactions. Available at: [Link]

  • Royal Society of Chemistry. (2019). Schiff base and reductive amination reactions of α-amino acids: a facile route toward N-alkylated amino acids and peptoid synthesis. Polymer Chemistry. Available at: [Link]

  • Matassini, C., Clemente, F., & Goti, A. (n.d.). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Available at: [Link]

  • Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Journal of Organic and Inorganic Chemistry. Available at: [Link]

  • Sciforum. (2000, July 30). Enzyme-mediated synthesis of (1S)-1-amino-2,2-dimethylcyclopropane-1-carboxylic acid. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Formal Cyclopropylation of Imines with Cyclopropanols: Stereocontrolled Access to Conformationally Constrained γ-Amino Alcohols. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Benzylamino)-2-cyclopropylacetic acid
Reactant of Route 2
Reactant of Route 2
2-(Benzylamino)-2-cyclopropylacetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.